3-oxo-5,6-dehydrosuberyl-CoA
Description
This compound has been reported in Apis cerana with data available.
Properties
Molecular Formula |
C29H44N7O20P3S |
|---|---|
Molecular Weight |
935.7 g/mol |
IUPAC Name |
8-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6,8-dioxooct-3-enoic acid |
InChI |
InChI=1S/C29H44N7O20P3S/c1-29(2,24(43)27(44)32-8-7-18(38)31-9-10-60-20(41)11-16(37)5-3-4-6-19(39)40)13-53-59(50,51)56-58(48,49)52-12-17-23(55-57(45,46)47)22(42)28(54-17)36-15-35-21-25(30)33-14-34-26(21)36/h3-4,14-15,17,22-24,28,42-43H,5-13H2,1-2H3,(H,31,38)(H,32,44)(H,39,40)(H,48,49)(H,50,51)(H2,30,33,34)(H2,45,46,47)/t17-,22-,23-,24+,28-/m1/s1 |
InChI Key |
IFFFDKYRRUVOFP-NOQDIWQESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of 3-oxo-5,6-dehydrosuberyl-CoA in Bacteria: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of 3-oxo-5,6-dehydrosuberyl-CoA is a critical step in the aerobic catabolism of phenylacetic acid (PAA) in a significant number of bacterial species, including the model organism Escherichia coli. This pathway, encoded by the paa gene cluster, represents a novel hybrid aerobic-anaerobic strategy for the degradation of aromatic compounds. Understanding the intricacies of this pathway, particularly the enzymes involved in the formation of this compound, is of paramount importance for applications in bioremediation, biocatalysis, and as a potential target for antimicrobial drug development. This technical guide provides an in-depth overview of the biosynthesis of this compound, including the key enzymes, their kinetics, detailed experimental protocols for their study, and the regulatory networks that govern this metabolic route.
Introduction
The bacterial degradation of aromatic compounds is a cornerstone of global carbon cycling and has significant biotechnological implications. The phenylacetic acid (PAA) catabolic pathway is a widespread strategy employed by bacteria to funnel a variety of aromatic precursors into central metabolism. Unlike canonical aerobic degradation pathways that involve oxygenolytic ring cleavage of dihydroxylated intermediates, the PAA pathway proceeds via CoA-thioesters, epoxidation of the aromatic ring, isomerization to a seven-membered oxepin (B1234782) ring, and subsequent hydrolytic, non-oxygenolytic ring cleavage.
This guide focuses on the core of this pathway: the generation of this compound, a key aliphatic intermediate. The formation of this molecule is primarily catalyzed by the bifunctional enzyme PaaZ in E. coli, which possesses both oxepin-CoA hydrolase and this compound semialdehyde dehydrogenase activities. The tight regulation of the paa operon, with phenylacetyl-CoA acting as the true inducer, underscores the metabolic importance of this pathway.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is an integral part of the multi-step aerobic degradation of phenylacetic acid. The initial steps involve the activation of PAA to phenylacetyl-CoA, followed by a unique epoxidation and isomerization sequence to form a seven-membered heterocyclic intermediate, oxepin-CoA.
The core of the pathway leading to this compound involves the following key enzymatic steps in E. coli:
-
Oxepin-CoA Ring Cleavage : The bifunctional enzyme PaaZ (specifically its C-terminal (R)-specific enoyl-CoA hydratase domain) catalyzes the hydrolytic cleavage of the oxepin ring of (2Z)-2-(oxepin-2(3H)-ylidene)acetyl-CoA (oxepin-CoA). This reaction produces the highly reactive intermediate, This compound semialdehyde .[1][2]
-
Dehydrogenation : The N-terminal NADP+-dependent aldehyde dehydrogenase domain of the same PaaZ enzyme then rapidly oxidizes the semialdehyde intermediate to This compound .[1][2] This two-step conversion is efficiently channeled within the bifunctional PaaZ enzyme.[1]
Following its synthesis, this compound enters a β-oxidation-like pathway, catalyzed by enzymes such as PaaF, PaaG, and PaaH, ultimately yielding acetyl-CoA and succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.
Quantitative Data
The efficiency of the enzymatic conversions in the this compound biosynthesis pathway has been characterized, particularly for the key bifunctional enzyme PaaZ from E. coli. The following table summarizes the available kinetic parameters.
| Enzyme | Substrate | Km (µM) | Vmax or Specific Activity | Organism | Reference |
| PaaZ (Hydratase activity) | Oxepin-CoA | 11 | ~20-33 µmol min-1 mg-1 | Escherichia coli | Teufel et al., 2011 |
| PaaZ (Dehydrogenase activity) | This compound semialdehyde | - | ~32 µmol min-1 mg-1 | Escherichia coli | Teufel et al., 2011 |
| NADP+ | 56 | - | Escherichia coli | Teufel et al., 2011 | |
| PaaY (Thioesterase) | 2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA | 35 | 7.6 µmol min-1 mg-1 | Escherichia coli | Teufel et al., 2011, 2012 |
| PaaK (Phenylacetate-CoA ligase) | Phenylacetate | 50 | 24 µmol min-1 mg-1 | Thermus thermophilus | Erb et al., 2008 |
| ATP | 6 | - | Thermus thermophilus | Erb et al., 2008 | |
| CoA | 30 | - | Thermus thermophilus | Erb et al., 2008 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.
Cloning, Expression, and Purification of His-tagged PaaZ from E. coli
Materials:
-
E. coli K-12 genomic DNA
-
pET expression vector (e.g., pET-28a) with an N-terminal His-tag
-
Restriction enzymes, T4 DNA ligase
-
E. coli DH5α and BL21(DE3) competent cells
-
LB medium, appropriate antibiotics, IPTG
-
Lysis buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitor cocktail
-
Wash buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Dialysis buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT
-
Ni-NTA affinity resin
Protocol:
-
Cloning: The paaZ gene is amplified from E. coli genomic DNA by PCR using primers that introduce appropriate restriction sites. The PCR product and the pET vector are digested with the corresponding restriction enzymes, ligated, and transformed into E. coli DH5α. Plasmids from positive clones are verified by sequencing.
-
Expression: The verified plasmid is transformed into E. coli BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM, and the culture is incubated overnight at 18°C.
-
Purification: Cells are harvested by centrifugation and resuspended in lysis buffer. The cells are lysed by sonication on ice, and the lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA column pre-equilibrated with lysis buffer. The column is washed with wash buffer to remove non-specifically bound proteins. The His-tagged PaaZ is eluted with elution buffer. The eluted fractions containing the protein of interest are pooled and dialyzed against the dialysis buffer to remove imidazole. Protein purity is assessed by SDS-PAGE.
Spectrophotometric Assay for PaaZ Dehydrogenase Activity
Principle: The dehydrogenase activity of PaaZ is determined by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm. The assay requires the substrate this compound semialdehyde, which can be generated in situ from oxepin-CoA using the hydrolase activity of PaaZ.
Materials:
-
Purified PaaZ enzyme
-
Oxepin-CoA (substrate for the coupled reaction)
-
NADP+
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer, NADP+ (e.g., 0.5 mM), and oxepin-CoA (e.g., 50 µM).
-
Incubate the mixture at a constant temperature (e.g., 30°C) for a few minutes to establish a baseline.
-
Initiate the reaction by adding a small amount of purified PaaZ enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The initial linear rate of the reaction is used to calculate the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1 cm-1.
HPLC Analysis of CoA Thioesters
Principle: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is used to separate and quantify the various CoA thioester intermediates of the PAA pathway.
Materials:
-
Reaction mixture containing CoA thioesters
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3)
-
Mobile Phase B: Acetonitrile or methanol
-
Standards for Phenylacetyl-CoA, Oxepin-CoA, and this compound (if available)
Protocol:
-
Enzymatic reactions are stopped at various time points by adding an acid (e.g., perchloric acid) to precipitate the protein.
-
The samples are centrifuged, and the supernatant is filtered before injection into the HPLC.
-
Separation is achieved using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 60% B over 30 minutes.
-
CoA thioesters are detected by their absorbance at 260 nm (the adenine (B156593) moiety of CoA).
-
Peaks are identified by comparing their retention times with those of standards. Quantification can be performed by integrating the peak areas and comparing them to a standard curve.
NMR Spectroscopy for Intermediate Identification
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of novel metabolic intermediates. By using 13C-labeled substrates, the fate of each carbon atom can be traced through the pathway.
Protocol:
-
In vivo or in vitro experiments are performed using a 13C-labeled precursor, such as [U-13C]phenylacetic acid.
-
For in vivo studies, bacterial cultures (e.g., specific paa gene knockout mutants) are grown in the presence of the labeled substrate. For in vitro studies, the labeled substrate is incubated with purified enzymes.
-
Metabolites are extracted from the cells or reaction mixtures.
-
The extracts are purified, typically by HPLC, to isolate the intermediate of interest.
-
The purified intermediate is dissolved in a suitable deuterated solvent (e.g., D2O) for NMR analysis.
-
1D (1H, 13C) and 2D (e.g., HSQC, HMBC) NMR spectra are acquired to determine the chemical structure of the intermediate.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level as part of the entire paa gene cluster.
-
PaaX Repressor : In E. coli, the GntR-type transcriptional regulator, PaaX, represses the expression of the paa catabolic operons, including paaZ.[3]
-
Inducer Molecule : The repression by PaaX is relieved by the binding of phenylacetyl-CoA, the first committed intermediate of the pathway, which acts as the true inducer.[3] Phenylacetic acid itself does not act as an inducer.
-
PaaY Thioesterase : The PaaY protein, a thioesterase, plays a regulatory role by hydrolyzing inhibitory CoA intermediates that might accumulate and interfere with the induction by phenylacetyl-CoA.[3] This provides an additional layer of control.
Conclusion
The biosynthesis of this compound represents a key metabolic node in the bacterial degradation of phenylacetic acid. The pathway is characterized by a unique set of enzymatic reactions and a sophisticated regulatory network. The bifunctional nature of the PaaZ enzyme in E. coli exemplifies metabolic channeling to handle a reactive intermediate efficiently. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is crucial for harnessing its potential in various biotechnological applications and for the development of novel therapeutic strategies targeting bacterial metabolism.
References
- 1. Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catabolism of phenylacetic acid in Escherichia coli. Characterization of a new aerobic hybrid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenylacetate Catabolic Pathway: A Technical Guide to its Discovery and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microbial world has evolved a vast and intricate network of metabolic pathways to utilize a wide array of organic compounds as sources of carbon and energy. Among these, the degradation of aromatic compounds is of significant environmental and biotechnological importance. Phenylacetic acid (PAA) is a central intermediate in the breakdown of numerous aromatic substances, including the amino acid phenylalanine and environmental pollutants like styrene.[1] The elucidation of the Phenylacetate (B1230308) (PAA) catabolic pathway represents a significant chapter in our understanding of bacterial metabolism, revealing a unique "hybrid" strategy that combines features of both aerobic and anaerobic degradation processes.
This technical guide provides an in-depth exploration of the discovery and core components of the PAA catabolic pathway. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of the enzymatic reactions, genetic regulation, and experimental methodologies that have been pivotal in characterizing this essential metabolic route.
The Core Catabolic Pathway: A Hybrid Strategy
The aerobic degradation of Phenylacetate in bacteria such as Escherichia coli and Pseudomonas putida does not follow the typical playbook of oxygenase-initiated ring cleavage. Instead, it employs a novel hybrid pathway where the substrate is first activated to its coenzyme A (CoA) thioester, a strategy commonly observed in anaerobic metabolism.[2][3] This initial activation is a key step that prepares the relatively inert aromatic ring for subsequent enzymatic attack. The pathway then proceeds through a series of unique reactions including epoxidation, isomerization to a seven-membered oxepin (B1234782) ring, and hydrolytic cleavage, before funneling the resulting aliphatic chain into a β-oxidation-like spiral to ultimately yield acetyl-CoA and succinyl-CoA.[4][5] These products are then readily assimilated into the central tricarboxylic acid (TCA) cycle.
The complete catabolic route is encoded by a cluster of genes, typically designated as the paa genes.[5] These genes encode the suite of enzymes responsible for the stepwise degradation of PAA. The discovery and characterization of this pathway have largely been the result of genetic and biochemical studies in model organisms like E. coli and Pseudomonas putida.[5]
Key Enzymes of the Phenylacetate Pathway
The functional heart of the PAA pathway lies in its unique enzymatic machinery. The following table summarizes the key enzymes and their roles.
| Enzyme (Gene) | Function |
| PaaK | Phenylacetate-CoA Ligase: Activates phenylacetate to phenylacetyl-CoA using ATP and Coenzyme A.[6] |
| PaaABCDE | Phenylacetyl-CoA Oxygenase: A multi-component enzyme that catalyzes the epoxidation of the aromatic ring.[7] |
| PaaG | Isomerase: Catalyzes the isomerization of the epoxide intermediate to an oxepin-CoA derivative.[2] |
| PaaZ | Bifunctional Hydrolase/Dehydrogenase: Performs the hydrolytic ring cleavage of oxepin-CoA.[6] |
| PaaF, PaaH, PaaJ | β-Oxidation-like Enzymes: A set of enzymes that catabolize the ring-cleavage product to central metabolites.[5] |
Quantitative Data for Key Enzymes
The kinetic parameters of these enzymes are crucial for understanding the flux through the pathway and for potential biotechnological applications. The following table presents a summary of available quantitative data.
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Specific Activity (U/mg) | Reference(s) |
| PaaK (Phenylacetate-CoA Ligase) | Azoarcus evansii | Phenylacetate | 14 | 40 s-1 (kcat) | 48 | [2] |
| ATP | 60 | - | - | [2] | ||
| CoA | 45 | - | - | [2] | ||
| Thermus thermophilus | Phenylacetate | 50 | - | 24 | [2] | |
| ATP | 6 | - | - | [2] | ||
| CoA | 30 | - | - | [2] | ||
| PaaG (Isomerase) | Thermus thermophilus | Epoxyphenylacetyl-CoA | - | - | 138 | [6] |
Note: 1 U (Unit) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.
Genetic Organization and Regulation
The paa genes are typically organized into one or more operons. In E. coli, 14 paa genes are organized into three main transcription units.[5] The expression of these catabolic genes is tightly controlled to prevent the wasteful synthesis of enzymes when PAA is not available and to avoid the accumulation of potentially toxic intermediates.
The primary regulator of the pathway is the PaaX repressor, a GntR-type transcriptional regulator.[8] PaaX binds to operator regions within the promoters of the paa operons, blocking transcription. The true inducer of the pathway is not PAA itself, but its activated form, phenylacetyl-CoA .[8] When present, phenylacetyl-CoA binds to PaaX, causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription of the paa genes to proceed. This regulatory circuit ensures that the catabolic machinery is only produced when the substrate has been committed to the pathway.
An additional layer of regulation is provided by the thioesterase PaaY , which can hydrolyze phenylacetyl-CoA and other CoA-thioester intermediates.[8] This activity is thought to be a detoxification mechanism to prevent the buildup of reactive intermediates and may also play a role in fine-tuning the regulatory response.[8]
Gene Expression Data
The induction of the paa operon in the presence of PAA is a key regulatory feature. Studies in Acinetobacter baumannii have shown a significant upregulation of paa genes in response to metabolic cues and even antibiotic stress. For example, RT-qPCR analysis revealed an approximately 7-fold increase in the expression of paaA and paaB after treatment with trimethoprim/sulfamethoxazole.[2]
Experimental Protocols
The elucidation of the PAA pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides detailed methodologies for key experiments.
Protocol 1: Assay for Phenylacetate-CoA Ligase (PaaK) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of PaaK by coupling the production of AMP to the oxidation of NADH.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
ATP solution (50 mM)
-
Coenzyme A solution (10 mM)
-
Phenylacetic acid solution (50 mM)
-
MgCl2 solution (100 mM)
-
Phosphoenolpyruvate (PEP) solution (20 mM)
-
NADH solution (10 mM)
-
Myokinase (MK)
-
Pyruvate (B1213749) kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Purified PaaK enzyme solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a 1 ml cuvette containing:
-
800 µl Tris-HCl buffer
-
20 µl MgCl2 solution
-
50 µl ATP solution
-
20 µl PEP solution
-
20 µl NADH solution
-
10 µl Coenzyme A solution
-
Saturating amounts of MK, PK, and LDH (e.g., 5-10 units each)
-
-
Mix gently by inversion and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating pyruvate or ADP.
-
Initiate the reaction by adding 20 µl of the phenylacetic acid solution and 10-50 µl of the PaaK enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M-1cm-1). One mole of PAA activated corresponds to the consumption of one mole of NADH in this coupled assay.
-
Perform control reactions without phenylacetic acid or without PaaK to determine background rates.
Protocol 2: Construction of a paa Gene Knockout Mutant
This protocol outlines a general method for creating an in-frame deletion of a paa gene (e.g., paaK) in a bacterial host like Pseudomonas putida using a suicide vector-based homologous recombination strategy.
Materials:
-
Bacterial host strain (e.g., Pseudomonas putida)
-
Suicide vector (e.g., pEX18Tc, containing sacB for sucrose counter-selection)
-
E. coli cloning and helper strains
-
Primers to amplify upstream and downstream flanking regions of the target paa gene
-
High-fidelity DNA polymerase
-
Restriction enzymes and T4 DNA ligase
-
Appropriate growth media (e.g., LB) with and without antibiotics and sucrose
Procedure:
-
Vector Construction:
-
Design primers to amplify ~1 kb regions immediately upstream ("Upstream Flank") and downstream ("Downstream Flank") of the target paa gene from the host's genomic DNA.
-
Using high-fidelity PCR, amplify the upstream and downstream flanks.
-
Clone the two flanks sequentially into the suicide vector, ensuring they are on the same side of the antibiotic resistance marker.
-
Transform the final construct into an E. coli cloning strain and verify the sequence.
-
-
First Recombination Event (Integration):
-
Transfer the suicide vector from E. coli to the target bacterial host via conjugation or electroporation.
-
Select for single-crossover integrants (merodiploids) by plating on a medium containing the antibiotic to which the vector confers resistance. The host strain should be sensitive to this antibiotic.
-
-
Second Recombination Event (Excision):
-
Inoculate single-crossover colonies into non-selective liquid medium and grow overnight to allow for the second recombination event to occur.
-
Plate serial dilutions of the overnight culture onto a medium containing sucrose (e.g., 5-10%). The sacB gene on the integrated vector converts sucrose into a toxic product, thus selecting for cells that have excised the plasmid.
-
-
Mutant Verification:
-
Screen sucrose-resistant, antibiotic-sensitive colonies by colony PCR using primers that flank the target gene region. The PCR product from a successful knockout mutant will be smaller than the wild-type product.
-
Confirm the deletion by sequencing the PCR product from putative mutants.
-
Protocol 3: Analysis of PAA Pathway Intermediates by HPLC
This protocol provides a general framework for the extraction and analysis of CoA-thioester intermediates from bacterial cells grown in the presence of phenylacetate.
Materials:
-
Bacterial culture grown on PAA
-
Perchloric acid (PCA), ice-cold
-
Potassium carbonate (K2CO3) solution
-
HPLC system with a C18 reverse-phase column
-
Mobile phase buffers (e.g., sodium phosphate (B84403) buffer with an organic modifier like methanol (B129727) or acetonitrile)
-
CoA-thioester standards (if available)
Procedure:
-
Cell Quenching and Extraction:
-
Rapidly harvest a defined volume of bacterial culture (e.g., 10 mL from a mid-log phase culture) by centrifugation at 4°C.
-
Immediately resuspend the cell pellet in a small volume of ice-cold perchloric acid (e.g., 1 M) to quench metabolic activity and lyse the cells.
-
Vortex vigorously and incubate on ice for 15-30 minutes.
-
Centrifuge to pellet cell debris.
-
-
Neutralization:
-
Carefully transfer the supernatant (which contains the acidic extract) to a new tube.
-
Neutralize the extract by the dropwise addition of a saturated K2CO3 solution until the pH is between 6.0 and 7.0. The precipitation of KClO4 will be observed.
-
Centrifuge to remove the KClO4 precipitate.
-
-
HPLC Analysis:
-
Filter the neutralized supernatant through a 0.22 µm filter.
-
Inject a defined volume of the extract onto a C18 reverse-phase HPLC column.[9][10][11]
-
Separate the CoA thioesters using a suitable gradient of mobile phase buffers. A common method involves a gradient from a low-concentration organic modifier (e.g., 5% acetonitrile) in a phosphate buffer to a higher concentration.
-
Detect the eluting compounds using a UV detector, typically at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).
-
Identify peaks corresponding to phenylacetyl-CoA and other pathway intermediates by comparing their retention times to those of authentic standards, or by collecting fractions and analyzing them by mass spectrometry.[9]
-
Conclusion
The discovery of the phenylacetate catabolic pathway has significantly advanced our knowledge of microbial biochemistry, revealing a sophisticated hybrid strategy for the aerobic degradation of aromatic compounds. The pathway's reliance on CoA-thioester intermediates, its unique enzymatic reactions involving epoxidation and oxepin formation, and its elegant regulatory control by the PaaX repressor and phenylacetyl-CoA inducer highlight the remarkable adaptability of bacterial metabolism. The "catabolon" concept, where multiple peripheral pathways converge on a central route like PAA degradation, underscores the modular and efficient nature of microbial metabolic networks.[4][12]
For researchers in drug development, understanding such pathways can offer insights into bacterial survival mechanisms and potential targets for novel antimicrobial strategies. For scientists in biotechnology and environmental science, the enzymes of the PAA pathway represent a powerful toolkit for bioremediation and the biocatalytic production of valuable chemicals. The detailed experimental protocols provided herein serve as a foundation for further investigation into this fascinating and important area of microbiology.
References
- 1. researchgate.net [researchgate.net]
- 2. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. (Open Access) The phenylacetyl‐CoA catabolon: a complex catabolic unit with broad biotechnological applications (2001) | José M. Luengo | 175 Citations [scispace.com]
- 5. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic Characterization of the Phenylacetyl-Coenzyme A Oxygenase from the Aerobic Phenylacetic Acid Degradation Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The phenylacetyl-CoA catabolon: a complex catabolic unit with broad biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Formation of 3-oxo-5,6-dehydrosuberyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the aerobic catabolism of phenylacetic acid in various bacteria, including the well-studied model organism Escherichia coli. This pathway is of significant interest to researchers in microbiology, biochemistry, and drug development due to its role in the degradation of aromatic compounds, which are prevalent environmental pollutants. Furthermore, understanding the enzymes involved in this pathway can provide insights into novel biocatalytic processes and potential targets for antimicrobial drug design. This technical guide provides a comprehensive overview of the enzymatic formation of this compound, focusing on the central enzyme, PaaZ. It includes detailed experimental protocols, quantitative data, and visualizations of the relevant pathways and workflows.
The Central Enzyme: PaaZ, a Bifunctional Catalyst
The formation of this compound is catalyzed by a bifunctional enzyme commonly known as PaaZ.[1] This remarkable protein possesses two distinct catalytic domains that work in a sequential manner to convert oxepin-CoA into the final product.[1]
The two enzymatic activities of PaaZ are:
-
Oxepin-CoA hydrolase (EC 3.3.2.12): The C-terminal domain of PaaZ initiates the process by catalyzing the hydrolytic cleavage of the seven-membered oxepin (B1234782) ring of oxepin-CoA. This reaction yields a highly reactive intermediate, this compound semialdehyde.[2][3]
-
This compound semialdehyde dehydrogenase (EC 1.2.1.91): The N-terminal domain of PaaZ then catalyzes the NADP+-dependent oxidation of the newly formed semialdehyde. This step results in the formation of this compound.[1][4]
The fusion of these two activities into a single polypeptide chain is thought to be a mechanism for efficient substrate channeling, preventing the release of the unstable aldehyde intermediate.
Quantitative Data
The following tables summarize the available quantitative data for the enzymatic activities of PaaZ.
Table 1: Specific Activity of the PaaZ Hydrolase Domain
| Enzyme Variant | Specific Activity (units/mg) | Substrate | Assay Conditions | Reference |
| PaaZ-E256Q (ALDH-deficient mutant) | 33 ± 1 | Oxepin-CoA | Coupled spectrophotometric assay with PacL, pH 8.0 | [2] |
A unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Table 2: Kinetic Parameters for PaaZ Activities
| Enzyme Domain | Parameter | Value | Substrate | Reference |
| Oxepin-CoA Hydrolase | Km | Data not available in search results | Oxepin-CoA | |
| Vmax | Data not available in search results | Oxepin-CoA | ||
| This compound semialdehyde dehydrogenase | Km | Data not available in search results | This compound semialdehyde | |
| Vmax | Data not available in search results | This compound semialdehyde |
Further experimental investigation is required to determine the kinetic parameters of the PaaZ enzyme.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the enzymatic formation of this compound.
Purification of Recombinant His-tagged PaaZ from E. coli
This protocol describes a general method for the expression and purification of His-tagged PaaZ, a common approach for obtaining pure, active enzyme for in vitro studies.
a. Expression:
-
Transform E. coli BL21(DE3) cells with an expression plasmid containing the paaZ gene fused to a hexahistidine (His6) tag.
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
b. Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
Load the clarified supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer without lysozyme.
-
Wash the column with a wash buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged PaaZ protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the eluted fractions and analyze them by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration using a standard method such as the Bradford assay.
Enzymatic Synthesis of Oxepin-CoA
This protocol describes the in vitro enzymatic synthesis of oxepin-CoA, the substrate for PaaZ, from phenylacetyl-CoA.
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
0.5 mM Phenylacetyl-CoA
-
2 mM NADPH
-
1 mM NADP+
-
Purified PaaG (enoyl-CoA isomerase)
-
Purified PaaABC(D)E (multicomponent monooxygenase)
-
-
Incubate the reaction mixture at 30°C.
-
Monitor the formation of oxepin-CoA by reverse-phase high-performance liquid chromatography (RP-HPLC).
Spectrophotometric Assay for PaaZ Hydrolase Activity
This assay measures the oxepin-CoA hydrolase activity of PaaZ by coupling the reaction to an NAD+-dependent aldehyde dehydrogenase.[2]
-
Prepare a reaction mixture (0.3 mL) in a quartz cuvette containing:
-
50 mM Tris-HCl, pH 8.0
-
1.0 mM NAD+
-
An excess of a purified NAD+-dependent aldehyde dehydrogenase (e.g., PacL from Aromatoleum aromaticum)
-
0.5 µg of purified PaaZ (or an appropriate mutant like PaaZ-E256Q to isolate the hydrolase activity)
-
-
Initiate the reaction by adding 0.1 mM oxepin-CoA.
-
Monitor the increase in absorbance at 340 nm (for NADH formation) using a spectrophotometer.
-
Calculate the specific activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Assay for the Overall PaaZ Reaction (Hydrolase and Dehydrogenase)
This assay monitors the complete conversion of oxepin-CoA to this compound.
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
1 mM NADP+
-
0.1 mM Oxepin-CoA
-
A suitable amount of purified PaaZ enzyme.
-
-
Incubate the reaction at 30°C.
-
Monitor the formation of NADPH by measuring the increase in absorbance at 340 nm.
-
Alternatively, the consumption of oxepin-CoA and the formation of this compound can be monitored by RP-HPLC analysis at different time points.
RP-HPLC Analysis of CoA Thioesters
This method is used to separate and quantify the CoA thioesters involved in the reaction.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 40 mM ammonium (B1175870) acetate, pH 6.8) is commonly employed.
-
Detection: The CoA thioesters can be detected by their absorbance at 260 nm.
-
Quantification: The concentration of each compound can be determined by comparing the peak area to a standard curve of known concentrations.
Visualizations
Signaling Pathway
References
- 1. ENZYME - 1.2.1.91 this compound semialdehyde dehydrogenase [enzyme.expasy.org]
- 2. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EC 3.3.2.12 [iubmb.qmul.ac.uk]
- 4. This compound semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
The Bifunctional Role of PaaZ in 3-Oxo-5,6-dehydrosuberyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial phenylacetate (B1230308) degradation pathway is a critical metabolic route for the catabolism of aromatic compounds, with significant implications for environmental bioremediation and pathogen virulence. A key enzyme in this pathway is PaaZ, a bifunctional protein exhibiting both enoyl-CoA hydratase and NADP+-dependent aldehyde dehydrogenase activities. This technical guide provides an in-depth exploration of the PaaZ enzyme's function in the synthesis of 3-oxo-5,6-dehydrosuberyl-CoA, a central intermediate in the pathway. We present a detailed overview of the phenylacetate degradation pathway, the enzymatic mechanism of PaaZ, and comprehensive experimental protocols for the expression, purification, and functional characterization of this enzyme. This guide is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug development seeking to understand and manipulate this important metabolic pathway.
Introduction
The aerobic degradation of phenylacetate is a widespread metabolic pathway in bacteria, enabling them to utilize aromatic compounds as a carbon and energy source.[1] This pathway proceeds through a series of enzymatic reactions that convert phenylacetate into central metabolic intermediates, such as succinyl-CoA and acetyl-CoA.[2] The PaaZ enzyme plays a pivotal bifunctional role in this pathway, catalyzing two sequential steps: the hydrolytic cleavage of the oxepin-CoA ring and the subsequent oxidation of the resulting aldehyde to produce this compound.[3] Understanding the function and regulation of PaaZ is crucial for applications ranging from bioremediation of aromatic pollutants to the development of novel antimicrobial agents targeting bacterial metabolism.
The Phenylacetate Degradation Pathway
The phenylacetate degradation pathway involves a series of enzymatic conversions to break down the aromatic ring of phenylacetate. The initial steps involve the activation of phenylacetate to phenylacetyl-CoA, followed by epoxidation and isomerization to form oxepin-CoA.[4] PaaZ then acts on oxepin-CoA, initiating the downstream processing of the ring-opened intermediate.
Figure 1. The aerobic phenylacetate degradation pathway.
PaaZ Enzyme Function and Mechanism
PaaZ is a bifunctional enzyme with two distinct catalytic domains:
-
C-terminal (R)-specific enoyl-CoA hydratase (ECH) domain: This domain catalyzes the hydrolytic cleavage of the enol ether bond in oxepin-CoA, a seven-membered heterocyclic ring. This reaction opens the ring and produces a highly reactive semialdehyde intermediate, this compound semialdehyde.[3]
-
N-terminal NADP+-dependent aldehyde dehydrogenase (ALDH) domain: This domain immediately oxidizes the reactive aldehyde generated by the hydratase domain to a more stable carboxylic acid, this compound. This reaction is dependent on the cofactor NADP+.[3][5]
The close proximity of the two active sites within the PaaZ fusion protein is thought to facilitate substrate channeling, preventing the release of the unstable and potentially toxic aldehyde intermediate into the cytoplasm.[5]
Figure 2. Catalytic mechanism of the bifunctional PaaZ enzyme.
Quantitative Data on PaaZ Activity
| Parameter | Description | Expected Range/Units |
| Hydratase Activity | ||
| Km (Oxepin-CoA) | Michaelis constant for oxepin-CoA. | µM |
| kcat | Turnover number for the hydrolysis of oxepin-CoA. | s-1 |
| kcat/Km | Catalytic efficiency. | M-1s-1 |
| Dehydrogenase Activity | ||
| Km (Aldehyde) | Michaelis constant for this compound semialdehyde. | µM |
| Km (NADP+) | Michaelis constant for NADP+. | µM |
| kcat | Turnover number for the oxidation of the aldehyde. | s-1 |
| kcat/Km | Catalytic efficiency. | M-1s-1 |
| Overall Reaction | ||
| Specific Activity | Enzyme activity per unit of protein mass. | U/mg or nmol/min/mg |
| Optimal pH | The pH at which the enzyme exhibits maximum activity. | pH units |
| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | °C |
Experimental Protocols
Cloning, Expression, and Purification of PaaZ
This protocol describes the general steps for producing recombinant PaaZ enzyme. Specific details may need to be optimized for the particular expression system and equipment used.
Figure 3. Workflow for the cloning, expression, and purification of PaaZ.
Materials:
-
paaZ gene sequence (e.g., from E. coli K12)
-
pET expression vector (e.g., pET-28a with an N-terminal His-tag)
-
Restriction enzymes and T4 DNA ligase
-
E. coli competent cells (cloning and expression strains)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
Protocol:
-
Cloning:
-
Amplify the paaZ gene from genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the pET vector with the corresponding restriction enzymes.
-
Ligate the digested paaZ gene into the pET vector.
-
Transform the ligation product into a cloning strain of E. coli.
-
Select positive clones by antibiotic resistance and confirm the insert by colony PCR and DNA sequencing.
-
-
Expression:
-
Transform the confirmed plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged PaaZ protein with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole (B134444) and concentrate the protein if necessary.
-
Verify the purity and size of the protein by SDS-PAGE.
-
Enzymatic Synthesis of Oxepin-CoA
The substrate for the PaaZ hydratase activity, oxepin-CoA, is unstable and not commercially available. It can be synthesized enzymatically in situ using upstream enzymes of the phenylacetate degradation pathway.[2][3]
Materials:
-
Purified PaaK, PaaABC(D)E, and PaaG enzymes
-
Phenylacetate
-
Coenzyme A (CoA)
-
ATP
-
NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Protocol:
-
Set up a reaction mixture containing reaction buffer, phenylacetate, CoA, ATP, and PaaK. Incubate to produce phenylacetyl-CoA.
-
To the same reaction mixture, add NADPH, PaaABC(D)E, and PaaG.
-
Incubate the reaction to allow for the conversion of phenylacetyl-CoA to oxepin-CoA.[3] The progress of the reaction can be monitored by HPLC.
PaaZ Enzyme Activity Assays
5.3.1. HPLC-Based Assay for Overall PaaZ Activity
This assay monitors the conversion of enzymatically synthesized oxepin-CoA to this compound by PaaZ.[3]
Materials:
-
Enzymatically synthesized oxepin-CoA reaction mixture
-
Purified PaaZ enzyme
-
NADP+
-
Quenching solution (e.g., acidic acetonitrile)
-
HPLC system with a C18 reverse-phase column and a UV detector
Protocol:
-
Initiate the PaaZ reaction by adding purified PaaZ enzyme and NADP+ to the oxepin-CoA synthesis reaction mixture.
-
At various time points, withdraw aliquots of the reaction and quench the reaction by adding them to the quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC. A typical method involves a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 40 mM ammonium (B1175870) acetate, pH 6.8).[3]
-
Monitor the elution of substrates and products by UV absorbance at 260 nm.[3]
-
Quantify the peak areas to determine the concentrations of oxepin-CoA and this compound over time.
-
Calculate the initial reaction rate from the linear portion of the product formation curve.
5.3.2. Spectrophotometric Assay for PaaZ Dehydrogenase Activity
Materials:
-
Purified PaaZ enzyme
-
Aldehyde substrate (e.g., a synthetic analog of this compound semialdehyde or a general aldehyde substrate)
-
NADP+
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture in a cuvette containing reaction buffer, NADP+, and the aldehyde substrate.
-
Initiate the reaction by adding a known amount of purified PaaZ enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Conclusion
The PaaZ enzyme represents a fascinating example of catalytic efficiency and metabolic channeling in bacterial aromatic degradation pathways. Its bifunctional nature, combining a hydratase and a dehydrogenase activity, ensures the seamless conversion of a reactive intermediate. This technical guide provides a comprehensive overview of PaaZ function and detailed protocols to facilitate further research into this important enzyme. A deeper understanding of PaaZ will undoubtedly contribute to advancements in bioremediation strategies and the development of novel therapeutics.
References
Thiolytic Cleavage of 3-oxo-5,6-dehydrosuberyl-CoA by PaaJ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial phenylacetate (B1230308) degradation pathway is a crucial catabolic route for the aerobic breakdown of aromatic compounds. A key step in this pathway is the thiolytic cleavage of 3-oxo-5,6-dehydrosuberyl-CoA, a reaction catalyzed by the enzyme PaaJ. This technical guide provides a comprehensive overview of this enzymatic reaction, consolidating available information on the underlying biochemistry, and presenting generalized experimental approaches for its study. Due to a lack of specific published kinetic data for this particular substrate, this guide offers a framework for future research, including detailed, adaptable protocols for enzyme purification and activity assays, alongside visualizations of the metabolic context and experimental workflows. This document is intended to serve as a foundational resource for researchers investigating the phenylacetate catabolic pathway, particularly those focused on the enzymatic function of PaaJ and its potential as a target for drug development.
Introduction
The aerobic catabolism of phenylacetic acid (PAA) in bacteria is a complex, multi-step process orchestrated by the products of the paa gene cluster. This pathway is essential for the utilization of aromatic compounds as a carbon and energy source and plays a significant role in environmental bioremediation. The enzyme 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase, encoded by the paaJ gene, is a critical component of the lower PAA catabolic pathway. PaaJ catalyzes the Coenzyme A (CoA)-dependent cleavage of β-ketoacyl-CoA intermediates, a reaction analogous to the β-oxidation of fatty acids.
One of the key substrates for PaaJ is this compound. The thiolytic cleavage of this C8 intermediate by PaaJ yields a C6 intermediate, 2,3-dehydroadipyl-CoA, and acetyl-CoA. This reaction is a pivotal step in the funneling of aromatic ring cleavage products into central metabolism. Understanding the kinetics and mechanism of this reaction is fundamental to elucidating the overall efficiency and regulation of the PAA degradation pathway.
This guide summarizes the current understanding of the thiolytic cleavage of this compound by PaaJ and provides a practical framework for its experimental investigation.
The Phenylacetate Catabolic Pathway
The degradation of phenylacetate is initiated by its activation to phenylacetyl-CoA by the PaaK ligase. The aromatic ring is then epoxidized by the PaaABCDE monooxygenase complex, followed by isomerization to an oxepin-CoA by PaaG. The bifunctional enzyme PaaZ subsequently hydrolyzes the oxepin (B1234782) ring and oxidizes the resulting aldehyde to produce this compound. At this juncture, PaaJ executes the thiolytic cleavage. The resulting 2,3-dehydroadipyl-CoA is further processed through a series of reactions catalyzed by PaaG, PaaF, and PaaH, ultimately leading to the formation of succinyl-CoA and acetyl-CoA, which enter the tricarboxylic acid (TCA) cycle.[1][2][3]
Quantitative Data
A thorough review of the existing scientific literature did not yield specific quantitative kinetic data (Km, kcat, Vmax) for the thiolytic cleavage of this compound by the PaaJ enzyme. The following table is provided to structure future experimental findings in this area.
| Kinetic Parameter | Value | Experimental Conditions | Reference |
| Km (this compound) | Data not available | ||
| Km (Coenzyme A) | Data not available | ||
| kcat | Data not available | ||
| Vmax | Data not available | ||
| kcat/Km | Data not available | ||
| Optimal pH | Data not available | ||
| Optimal Temperature | Data not available |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the expression and purification of PaaJ, the enzymatic synthesis of its substrate, and the subsequent enzyme activity assay. These protocols are based on standard biochemical techniques and can be adapted and optimized for specific experimental requirements.
Expression and Purification of Recombinant PaaJ
A common approach for obtaining pure and active PaaJ is through the overexpression of a tagged recombinant protein in a suitable host, such as Escherichia coli.
Objective: To produce and purify recombinant PaaJ with a polyhistidine-tag (His-tag) for subsequent enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the paaJ gene fused to a His-tag (e.g., pET series)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis reagents
Protocol:
-
Transformation: Transform the E. coli expression strain with the PaaJ expression vector.
-
Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris. The supernatant containing the soluble His-tagged PaaJ is collected.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged PaaJ from the column using Elution Buffer.
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., containing glycerol (B35011) for cryopreservation) using dialysis or a desalting column.
Enzymatic Synthesis of this compound
As this compound is not commercially available, it must be synthesized enzymatically. This can be achieved by utilizing the upstream enzymes of the phenylacetate catabolic pathway.
Objective: To produce this compound from a commercially available precursor using purified enzymes from the PAA pathway.
Materials:
-
Phenylacetic acid
-
Coenzyme A (CoA)
-
ATP
-
NADP+
-
Purified PaaK, PaaABCDE, PaaG, and PaaZ enzymes
-
Reaction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
HPLC system for product purification and quantification
Protocol:
-
Reaction Setup: In a reaction vessel, combine the Reaction Buffer, phenylacetic acid, CoA, ATP, and NADP+.
-
Enzyme Addition: Add purified PaaK, PaaABCDE, PaaG, and PaaZ to the reaction mixture. The concentrations of each enzyme should be optimized to ensure efficient conversion.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to observe the consumption of the precursor and the formation of the desired product.
-
Purification: Once the reaction is complete, purify the this compound from the reaction mixture using preparative HPLC.
-
Quantification: Determine the concentration of the purified product using its molar extinction coefficient, which may need to be determined experimentally if not available in the literature.
PaaJ Thiolase Activity Assay
The activity of PaaJ can be monitored by measuring the decrease in the absorbance of the substrate's thioester bond or by coupling the reaction to a secondary enzyme that produces a chromogenic or fluorescent product. A direct spectrophotometric assay is often feasible for thiolases.
Objective: To determine the kinetic parameters of PaaJ for the thiolytic cleavage of this compound.
Materials:
-
Purified PaaJ enzyme
-
Synthesized this compound
-
Coenzyme A (CoA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UV-Vis spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer and varying concentrations of this compound and a saturating concentration of CoA.
-
Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified PaaJ enzyme to the cuvette.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at a wavelength where the thioester bond of the substrate absorbs (typically around 300-310 nm for β-ketoacyl-CoA compounds). The exact wavelength should be determined by scanning the UV-Vis spectrum of the substrate.
-
Initial Rate Calculation: Determine the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.
-
Kinetic Parameter Determination: Repeat the assay with different concentrations of this compound. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
kcat Calculation: Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration used in the assay.
Conclusion
The thiolytic cleavage of this compound by PaaJ is a vital reaction in the aerobic degradation of phenylacetic acid by bacteria. While the overall pathway is well-characterized, specific quantitative data on the kinetics of this particular enzymatic step are currently lacking in the scientific literature. This technical guide provides a comprehensive overview of the topic and presents a detailed framework of generalized experimental protocols for the expression and purification of PaaJ, the enzymatic synthesis of its substrate, and the subsequent characterization of its enzymatic activity. The provided workflows and diagrams are intended to facilitate future research in this area, enabling a more profound understanding of the phenylacetate catabolic pathway and potentially aiding in the development of novel bioremediation strategies or antimicrobial agents targeting this essential metabolic route. The structured tables for quantitative data are poised to be populated by future experimental findings, thereby advancing our collective knowledge in this field.
References
The Pivotal Role of CoA Thioesters in the Aerobic Catabolism of Aromatic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and presents significant opportunities for bioremediation and biocatalysis. While aerobic aromatic catabolism has traditionally been understood to proceed via oxygenase-mediated ring activation and cleavage, a growing body of research has unveiled a fascinating and efficient alternative: pathways initiated by the formation of coenzyme A (CoA) thioesters. This technical guide provides an in-depth exploration of the significance of these CoA thioester-dependent aerobic pathways, offering a comprehensive overview of the core biochemical reactions, key enzymatic players, and regulatory strategies. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the metabolic and logical frameworks to serve as a critical resource for researchers in microbiology, biochemistry, and drug development.
Introduction: A Paradigm Shift in Aerobic Aromatic Degradation
Aromatic compounds, both natural and anthropogenic, are abundant in the biosphere.[1][2][3][4] Microorganisms have evolved sophisticated catabolic pathways to utilize these compounds as carbon and energy sources. The classical aerobic degradation pathways employ oxygenases to hydroxylate the aromatic ring, preparing it for subsequent oxygenolytic cleavage.[2] In stark contrast, anaerobic degradation pathways universally activate aromatic acids by converting them to their corresponding CoA thioesters.[1][2][5] This activation, via an ATP-dependent CoA ligase, is crucial for overcoming the high activation energy required for the subsequent reductive dearomatization of the stable aromatic ring.[6][7]
Recent discoveries have revealed that this "anaerobic" strategy of CoA thioester formation is also employed by a diverse range of bacteria under aerobic conditions for the degradation of compounds such as phenylacetate (B1230308) and benzoate (B1203000).[1][3][8] These "hybrid" aerobic pathways are distinct from the canonical routes and are characterized by the initial formation of an aryl-CoA thioester, followed by epoxidation of the aromatic ring and subsequent hydrolytic, rather than oxygenolytic, ring cleavage.[1][8] The formation of the CoA thioester is a critical activating step that facilitates the downstream enzymatic transformations.[1] This guide delves into the core principles of these pathways, highlighting their significance and providing the technical details necessary for their study.
Quantitative Data on Key Enzymes
The efficiency of these catabolic pathways is dictated by the kinetic properties of their constituent enzymes. The initial activation of the aromatic substrate is catalyzed by a specific CoA ligase. The subsequent epoxidation and ring cleavage are also enzyme-mediated. Below are tables summarizing the available kinetic data for key enzymes in the phenylacetate and benzoate aerobic degradation pathways.
Table 1: Kinetic Parameters of Phenylacetyl-CoA Ligases
| Organism | Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Thermus thermophilus HB27 | Phenylacetate-CoA ligase (PaaK) | Phenylacetate | 50 | 24 | - | [2] |
| ATP | 6 | - | - | [2] | ||
| CoA | 30 | - | - | [2] | ||
| Azoarcus evansii | Phenylacetate-CoA ligase (PaaK) | Phenylacetate | 14 | 48 | 40 | [5][9] |
| ATP | 60 | - | - | [5][9] | ||
| CoA | 45 | - | - | [5][9] | ||
| Penicillium chrysogenum | Phenylacetate-CoA ligase (PCL) | Phenylacetic acid | - | - | 0.23 (kcat/Km) | [7][10] |
| Phenoxyacetic acid | - | - | 7.8 (kcat/Km) | [7][10] | ||
| trans-Cinnamic acid | - | - | 310 (kcat/Km) | [10] | ||
| Pseudomonas putida U | Acyl-CoA ligase | Acetate | 4000 | - | - | [11] |
| CoA | 700 | - | - | [11] | ||
| ATP | 5200 | - | - | [11] |
Table 2: Kinetic Parameters of Benzoyl-CoA Ligases
| Organism | Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Anaerobic syntrophic culture | Benzoyl-CoA ligase | Benzoate | 0.04 | 1.05 | [3] |
| 2-Fluorobenzoate | 0.28 | 1.0 | [3] | ||
| 3-Fluorobenzoate | 1.48 | 0.7 | [3] | ||
| 4-Fluorobenzoate | 0.32 | 0.98 | [3] | ||
| CoA | 0.07 | 1.05 | [3] | ||
| ATP | 0.16 | 1.08 | [3] |
Table 3: Intracellular Concentrations of Relevant CoA Thioesters in Pseudomonas putida
| Strain | Condition | Acetyl-CoA (nmol/gCDW) | Malonyl-CoA (nmol/gCDW) | Succinyl-CoA (nmol/gCDW) | Reference |
| P. putida H | Growth phase | ~150 | ~20 | ~120 | [12] |
| P. putida H | PHA production | ~100 | ~10 | ~80 | [12] |
| P. putida H ΔcatA2 | Growth phase | ~180 | ~25 | ~130 | [12] |
| P. putida H ΔcatA2 | PHA production | ~120 | ~15 | ~90 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of CoA thioester-dependent aerobic aromatic catabolism.
Heterologous Expression and Purification of Aromatic Acid-CoA Ligases
This protocol describes a general method for producing and purifying recombinant aromatic acid-CoA ligases, which can be adapted for specific enzymes like phenylacetyl-CoA ligase and benzoyl-CoA ligase.[13][14][15]
3.1.1. Plasmid Construction and Transformation
-
Gene Amplification: Amplify the gene encoding the aromatic acid-CoA ligase from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: Ligate the amplified gene into an expression vector (e.g., pET series or pBAD) containing a suitable tag for purification (e.g., His-tag, MBP-tag).
-
Transformation: Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate the transformed cells on selective LB agar (B569324) plates containing the appropriate antibiotic.
3.1.2. Protein Expression
-
Starter Culture: Inoculate a single colony from the plate into 5-10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG for pET vectors, or arabinose for pBAD vectors).
-
Incubation: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours (4-16 h) to enhance the solubility of the recombinant protein.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 min at 4°C).
3.1.3. Protein Purification
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris.
-
Affinity Chromatography: Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or amylose (B160209) resin for MBP-tagged proteins) pre-equilibrated with the lysis buffer.
-
Washing: Wash the column extensively with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with an elution buffer containing a high concentration of the competing ligand (e.g., 250-500 mM imidazole for His-tagged proteins or maltose (B56501) for MBP-tagged proteins).
-
Dialysis/Buffer Exchange: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) to remove the eluting agent and for long-term stability.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
In Vitro Assay for Phenylacetyl-CoA Ligase Activity
This protocol is adapted from a method used for Penicillium chrysogenum and can be used to measure the activity of phenylacetyl-CoA ligase.[1]
3.2.1. Reaction Mixture
Prepare the following reaction mixture in a total volume of 0.3 mL:
-
Protein extract or purified enzyme (e.g., 500 µg of crude extract or an appropriate amount of purified enzyme)
-
10 mM Phenylacetic acid (PAA)
-
5 mM ATP
-
10 mM MgCl2
-
1 mM Coenzyme A (sodium salt)
-
0.75 mM Dithiothreitol (DTT)
-
Reaction buffer (e.g., 30 mM Tris-HCl, pH 8.0)
3.2.2. Assay Procedure
-
Pre-incubate the reaction mixture without CoA and PAA at 28°C for 5 minutes.
-
Initiate the reaction by adding CoA and PAA.
-
Incubate the reaction at 28°C for 30 minutes.
-
Stop the reaction by adding an equal volume of methanol (B129727) to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the formation of phenylacetyl-CoA using HPLC.
3.2.3. HPLC Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and water containing a buffer (e.g., 0.1% trifluoroacetic acid).
-
Detection: Monitor the absorbance at a wavelength where phenylacetyl-CoA has a characteristic absorbance, typically around 259 nm.
-
Quantification: Use a standard curve of pure phenylacetyl-CoA to quantify the amount of product formed.
Coupled Enzyme Assay for Benzoyl-CoA Epoxygenase (BoxAB) Activity
This assay measures the activity of the benzoyl-CoA epoxidase (BoxAB) by coupling the consumption of NADPH to a regenerating system. The unstable epoxide product is removed by the subsequent enzyme in the pathway, BoxC.[4]
3.3.1. Reaction Mixture
Prepare the standard assay mixture (0.5 mL) containing:
-
0.6 mM NADPH
-
0.2 mM Benzoyl-CoA
-
10 mM Tris-HCl buffer, pH 8.0
-
NADPH Regenerating System:
-
3.3 mM MgCl2
-
3.3 mM D-glucose 6-phosphate
-
2 units/mL glucose 6-phosphate dehydrogenase
-
-
Purified BoxA (e.g., 21 µg)
-
Purified BoxB (e.g., 510 µg)
-
Purified BoxC (e.g., 280 µg)
3.3.2. Assay Procedure
-
Combine all reaction components except for BoxB in a cuvette.
-
Start the reaction by adding BoxB.
-
Immediately cover the cuvette with paraffin (B1166041) oil to prevent oxygen diffusion from the air.
-
Monitor the decrease in absorbance at 377 nm (εNADPH = 1620 M-1cm-1) at 30°C using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the activity of the BoxAB enzyme complex.
Quantification of Aromatic-CoA Thioesters by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of intracellular CoA thioesters.[8][16][17][18][19]
3.4.1. Sample Preparation (Quenching and Extraction)
-
Quenching: Rapidly quench metabolic activity by adding a cold solvent mixture. For bacterial cultures, quickly harvest cells by centrifugation at a low temperature and resuspend the pellet in a pre-cooled (-20°C) solution of 25 mM formic acid in 95% acetonitrile.
-
Incubation: Incubate the mixture on ice for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris and precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
3.4.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used. For better separation and faster analysis, a core-shell silica (B1680970) column can be employed.[8]
-
Mobile Phase: A gradient elution using two solvents is common. For example, Eluent A: 50 mM formic acid adjusted to pH 8.1 with ammonium (B1175870) hydroxide, and Eluent B: methanol. The gradient should be optimized to achieve good separation of the target CoA thioesters.
-
Flow Rate: A typical flow rate is around 400-600 µL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer is used for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: For each CoA thioester, a specific precursor-to-product ion transition is monitored. The precursor ion is the molecular ion of the CoA thioester, and a common product ion is often derived from the fragmentation of the CoA moiety.
-
Quantification: Absolute quantification is achieved by using a calibration curve of authentic standards of the CoA thioesters of interest. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency.
-
Visualization of Pathways and Workflows
Graphical representations are invaluable for understanding the complex interplay of molecules in metabolic pathways and the logical flow of experimental procedures. The following diagrams were generated using the Graphviz DOT language.
Aerobic Phenylacetate Catabolic Pathway
Caption: The aerobic phenylacetate catabolic pathway via CoA thioester intermediates.
Aerobic Benzoate Catabolic Pathway (Box Pathway)
Caption: The aerobic benzoate catabolic pathway (Box pathway) involving CoA thioester activation.
Experimental Workflow for CoA Thioester Quantification
Caption: A generalized workflow for the quantification of intracellular CoA thioesters.
Significance and Implications
The elucidation of CoA thioester-dependent aerobic aromatic catabolism has several important implications for researchers and drug development professionals:
-
Novel Biocatalytic Tools: The enzymes from these pathways, particularly the robust CoA ligases and oxygenases, represent a rich source of biocatalysts for the synthesis of valuable chemicals.[13] The ability of some ligases to activate a range of aromatic acids opens up possibilities for the production of novel CoA thioesters.[3][11]
-
Bioremediation Strategies: Understanding these pathways can inform the design of more effective bioremediation strategies for environments contaminated with aromatic pollutants. The presence of these pathways in diverse bacteria suggests their ecological importance in the aerobic degradation of these compounds.[1]
-
Drug Discovery and Metabolism: CoA thioester formation is a critical step in the metabolism of some xenobiotics, including certain drugs. The enzymes of these bacterial pathways can serve as models for understanding the activation and subsequent metabolism of aromatic-containing drugs in higher organisms. Furthermore, the intermediates of these pathways could potentially be harnessed for the synthesis of novel pharmaceutical precursors.
-
Metabolic Engineering: The genetic and biochemical characterization of these pathways provides a roadmap for the metabolic engineering of microorganisms to produce valuable compounds from aromatic feedstocks. By manipulating the expression of key enzymes, it is possible to channel carbon flux towards the synthesis of desired products.
Conclusion
The discovery and characterization of aerobic aromatic catabolic pathways that proceed via CoA thioester intermediates represent a significant advancement in our understanding of microbial metabolism. These pathways are not merely a curiosity but are widespread in the bacterial world and offer a robust and efficient means of degrading otherwise recalcitrant aromatic compounds. This technical guide has provided a comprehensive overview of the core concepts, quantitative data, and experimental methodologies related to this fascinating area of biochemistry. It is our hope that this resource will empower researchers to further unravel the complexities of these pathways and to harness their potential for a wide range of biotechnological and pharmaceutical applications.
References
- 1. Amplification and disruption of the phenylacetyl-CoA ligase gene of Penicillium chrysogenum encoding an aryl-capping enzyme that supplies phenylacetic acid to the isopenicillin N-acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coenzyme A-dependent Aerobic Metabolism of Benzoate via Epoxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Characterization of the last step of the aerobic phenylacetic acid degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a phenylacetate-CoA ligase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Pseudomonas putida acyl coenzyme A ligase active with a range of aliphatic and aromatic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterologous protein expression in E. coli [protocols.io]
- 15. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 16. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Purification of 3-oxo-5,6-dehydrosuberyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the aerobic catabolism of phenylacetic acid (PAA) in various bacteria, including Escherichia coli.[1][2] This pathway is of significant interest as it involves novel enzymatic reactions and reactive intermediates which may have implications for virulence in pathogenic bacteria and for the bioremediation of aromatic compounds.[1] The bifunctional enzyme PaaZ catalyzes the hydrolytic cleavage of an oxepin-CoA ring intermediate and the subsequent oxidation of the resulting aldehyde to produce this compound.[1][3][4]
The purification of this compound is essential for its structural and functional characterization, for use as a substrate in enzymatic assays, and for the screening of potential inhibitors of the PAA pathway. These application notes provide detailed protocols for the enzymatic synthesis and subsequent purification of this compound, primarily utilizing reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling and Metabolic Pathways
The purification of this compound is contextualized within the PAA catabolic pathway. Understanding this pathway is crucial for designing and troubleshooting purification strategies.
Caption: Aerobic Phenylacetic Acid (PAA) Catabolic Pathway.
Experimental Protocols
The primary method for the purification of this compound involves enzymatic synthesis followed by RP-HPLC.[3][5]
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from studies on the PAA degradation pathway.[3][5]
Materials:
-
Purified recombinant enzymes:
-
PaaABC(D)E (oxygenase complex)
-
PaaG (isomerase)
-
PaaZ (bifunctional hydrolase/dehydrogenase)
-
-
Phenylacetyl-CoA
-
NADPH
-
NADP+
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Reaction vessel
-
Incubator or water bath at 22°C
Procedure:
-
Prepare a reaction mixture in a suitable vessel. The final concentrations of the components should be as follows:
-
1.5 mM NADPH
-
1 mM NADP+
-
100 mM Tris-HCl, pH 8.0
-
0.7 mM Phenylacetyl-CoA
-
Catalytic amounts of purified PaaABC(D)E, PaaG, and PaaZ enzymes (e.g., 0.32 mg of PaaABC(D)E, 0.03 mg of PaaG, 0.1 mg of PaaZ in a 0.4 ml reaction volume).[5]
-
-
Incubate the reaction mixture at 22°C.
-
Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., up to 30 minutes).[5]
-
Stop the reaction by adding 1% formic acid to adjust the pH to 4.5.[5] This will also precipitate the enzymes.
-
Centrifuge the mixture to remove the denatured proteins.
-
The supernatant now contains the synthesized this compound and is ready for purification by RP-HPLC.
Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general procedure for the purification of acyl-CoA esters, with specific conditions adaptable for this compound.[5][6][7]
Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Spherisorb ODS II, 5 µm)[6]
-
Mobile Phase A: 220 mM Potassium phosphate, 0.05% (v/v) thiodiglycol, pH 4.0[6]
-
Mobile Phase B: 98% (v/v) Methanol, 2% (v/v) Chloroform[6]
-
Supernatant from Protocol 1
-
0.22 µm syringe filters
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Filter the supernatant from the enzymatic synthesis reaction through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample onto the HPLC column.
-
Elute the bound compounds using a suitable gradient of Mobile Phase B into Mobile Phase A. The specific gradient will need to be optimized to achieve baseline separation of this compound from other reaction components.
-
Monitor the column effluent at 254 nm, which is the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.[6]
-
Collect the fractions corresponding to the peak of this compound.
-
The collected fractions can be concentrated, for example, by lyophilization, for subsequent use.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides a template for recording and comparing purification results. This format is based on typical data reported for the purification of other acyl-CoA esters.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Extract | - | - | - | 100 | 1 |
| (Example Step) | - | - | - | - | - |
| RP-HPLC Pool | - | - | - | - | - |
For HPLC analysis, the following data should be recorded:
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| Phenylacetyl-CoA | (To be determined) | - | - |
| This compound | (To be determined) | - | - |
| Other intermediates | (To be determined) | - | - |
Analytical Methods
Confirmation of the purified product's identity is crucial. Liquid chromatography coupled with mass spectrometry (LC-MS) is a robust and highly reproducible method for the analysis of acyl-CoAs.[8][9]
Procedure Outline for LC-MS Analysis:
-
Inject the purified fraction into an LC-MS system.
-
Separate the compound using a suitable reverse-phase column and gradient.
-
Analyze the eluent by mass spectrometry, typically using electrospray ionization (ESI).
-
Confirm the identity of this compound by its mass-to-charge ratio (m/z). The molecular weight of this compound is 935.7 g/mol .[10]
Troubleshooting
-
Low Yield:
-
Ensure all recombinant enzymes are active.
-
Optimize the reaction time and temperature for the enzymatic synthesis.
-
Check for degradation of the product; acyl-CoAs can be labile. Work at low temperatures and appropriate pH.
-
-
Poor Separation in HPLC:
-
Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks.
-
Try a different stationary phase (column chemistry).
-
Ensure the sample is fully dissolved and filtered before injection.
-
-
Peak Tailing in HPLC:
-
For long-chain acyl-CoAs, peak tailing can be an issue. Using a slightly acidic mobile phase may help.[8]
-
By following these detailed protocols and application notes, researchers can successfully purify this compound for further investigation into the fascinating biochemistry of the phenylacetic acid catabolic pathway.
References
- 1. CHEBI:63253 [ebi.ac.uk]
- 2. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 10. This compound | C29H44N7O20P3S | CID 139031573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of 3-oxo-5,6-dehydrosuberyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the aerobic catabolism of phenylacetic acid in various bacteria, including Escherichia coli.[1][2][3] This pathway is significant as it provides insights into the bacterial degradation of aromatic compounds, which can be relevant for environmental remediation and understanding bacterial metabolism in pathogenic contexts. The analysis of this compound and related acyl-CoA esters is crucial for studying the kinetics and regulation of this metabolic pathway. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of these compounds.[4][5][6]
This document provides a detailed protocol for the HPLC analysis of this compound, based on established methods for short and medium-chain acyl-CoA esters.
Metabolic Pathway Context
This compound is formed in a multi-step enzymatic pathway from phenylacetyl-CoA. The pathway involves the epoxidation of the aromatic ring, followed by isomerization to an oxepin-CoA, and subsequent hydrolytic ring cleavage.[2] The final steps involve a dehydrogenase and a thiolase. The enzyme this compound semialdehyde dehydrogenase catalyzes the formation of this compound.[1][3] Subsequently, 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase cleaves it into 2,3-dehydroadipyl-CoA and acetyl-CoA.[7]
Experimental Protocols
Sample Preparation from Bacterial Culture
This protocol is adapted from methods for extracting short-chain acyl-CoA esters from tissue samples and can be applied to bacterial cell pellets.[4]
Materials:
-
Bacterial cell pellet
-
Perchloric acid (PCA), 5% (v/v), ice-cold
-
Potassium carbonate (K2CO3), 2 M
-
Sep-Pak C18 cartridges
-
Deionized water
Procedure:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold 5% perchloric acid.
-
Homogenize or sonicate the sample on ice to ensure complete cell lysis.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding 2 M K2CO3 dropwise until the pH reaches 6.0-7.0.
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the precipitate.
-
The resulting supernatant contains the acyl-CoA esters.
Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:
-
Condition a Sep-Pak C18 cartridge by washing with 5 mL of methanol followed by 10 mL of deionized water.
-
Load the neutralized supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of acidic water (pH 3) to remove unbound contaminants.
-
Elute the acyl-CoA esters with 2 mL of an ethanol/water mixture (65:35, v/v) containing 0.1 M ammonium acetate.[4]
-
Dry the eluate under a stream of nitrogen or by lyophilization.
-
Reconstitute the sample in a suitable volume of the initial HPLC mobile phase for analysis.
HPLC Method
This proposed HPLC method is based on established procedures for the separation of acyl-CoA esters using reverse-phase chromatography.[4][8][9]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV detector or mass spectrometer.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 2.6 µm particle size) |
| Mobile Phase A | 50 mM Ammonium acetate buffer, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 2% B; 5-25 min: 2-20% B (linear gradient); 25-30 min: 20% B; 30-32 min: 20-2% B; 32-40 min: 2% B (re-equilibration) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10-50 µL |
| Detection | UV at 260 nm (for the adenine (B156593) moiety of CoA) or LC-MS/MS for higher sensitivity and specificity.[4][5][8] |
Data Presentation
The following table represents hypothetical quantitative data for the analysis of a standard solution of this compound and related compounds. Actual retention times may vary depending on the specific HPLC system and column used.
| Compound | Retention Time (min) | Linearity (R²) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Coenzyme A (CoASH) | 5.2 | > 0.999 | 5 | 15 |
| Acetyl-CoA | 14.8 | > 0.999 | 5 | 15 |
| Succinyl-CoA | 11.9 | > 0.998 | 10 | 30 |
| This compound | ~18-22 | > 0.99 | ~10-20 | ~30-60 |
Note: The values for this compound are estimates and should be determined experimentally.
Conclusion
The provided protocols offer a comprehensive framework for the extraction and HPLC analysis of this compound. The sample preparation method is designed to efficiently extract and purify acyl-CoA esters from bacterial samples. The proposed HPLC method, utilizing a reverse-phase column and a gradient elution, should provide adequate separation for quantification. For enhanced sensitivity and definitive identification, coupling the HPLC system to a mass spectrometer is highly recommended. These methods can be adapted and optimized by researchers to suit their specific experimental needs and instrumentation.
References
- 1. This compound semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. CHEBI:63253 [ebi.ac.uk]
- 3. ENZYME - 1.2.1.91 this compound semialdehyde dehydrogenase [enzyme.expasy.org]
- 4. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry of Phenylacetate Pathway Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylacetate (B1230308) (PAA) metabolic pathway is a crucial catabolic route in various bacteria for the degradation of aromatic compounds, including the amino acid phenylalanine. This pathway transforms phenylacetate into central metabolism intermediates. The analysis of PAA pathway intermediates is critical for understanding bacterial metabolism, identifying potential enzymatic drug targets, and in the context of certain human metabolic disorders where phenylacetate and its derivatives accumulate. Mass spectrometry, coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers the requisite sensitivity and specificity for the qualitative and quantitative analysis of these intermediates.
These application notes provide an overview of the bacterial phenylacetate pathway and detailed protocols for the mass spectrometric analysis of its key intermediates.
The Phenylacetate Catabolic Pathway
The bacterial PAA pathway involves a series of enzymatic reactions to degrade phenylacetate. The pathway is initiated by the activation of phenylacetate to its coenzyme A (CoA) thioester, followed by a unique ring epoxidation and subsequent isomerization and hydrolytic cleavage. The intermediates are then further metabolized through a β-oxidation-like process to yield acetyl-CoA and succinyl-CoA.[1][2][3][4]
The core enzymatic steps and intermediates of the aerobic bacterial phenylacetate pathway are:
-
Phenylacetate (PAA) is converted to Phenylacetyl-CoA (PA-CoA) by the enzyme Phenylacetate-CoA ligase (PaaK).[1]
-
Phenylacetyl-CoA is then epoxidized to 1,2-Epoxyphenylacetyl-CoA by the multi-component enzyme Phenylacetyl-CoA epoxidase (PaaABCDE).[1][4]
-
1,2-Epoxyphenylacetyl-CoA is isomerized to Oxepin-CoA by Ring-1,2-epoxyphenylacetyl-CoA isomerase (PaaG).[1][4]
-
Oxepin-CoA undergoes hydrolytic ring cleavage to form 3-Oxo-5,6-dehydrosuberyl-CoA semialdehyde , a reaction catalyzed by the bifunctional enzyme PaaZ.[5]
-
This semialdehyde is then oxidized to This compound , also by PaaZ.[5]
-
Subsequent steps involve β-oxidation enzymes (PaaF, PaaH, PaaJ) to ultimately produce acetyl-CoA and succinyl-CoA .[1][2]
Visualization of the Phenylacetate Pathway
Caption: The aerobic bacterial phenylacetate catabolic pathway.
Mass Spectrometric Analysis of Phenylacetate Pathway Intermediates
The analysis of PAA pathway intermediates can be challenging due to their low intracellular concentrations, instability (especially the CoA thioesters and epoxides), and the complexity of the biological matrix. Both LC-MS/MS and GC-MS are powerful techniques for their determination.
Quantitative Data Summary
The following table summarizes mass spectrometric data for key intermediates. It should be noted that comprehensive quantitative data for all CoA-thioester intermediates in various biological matrices is not extensively published in a single source. The data presented here is compiled from multiple studies and predicted values.
| Intermediate | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Notes and References |
| Phenylacetic Acid | C₈H₈O₂ | 136.0524 | 135.0 | 91.0 | ESI- | Qualitative and quantitative ion pair for LC-MS/MS.[6] |
| Phenylacetyl-CoA | C₂₉H₃₈N₇O₁₇P₃S | 885.1261 | 886.1 | 408.1, 303.1 | ESI+ | Predicted fragmentation based on CoA structure. |
| 1,2-Epoxyphenylacetyl-CoA | C₂₉H₃₈N₇O₁₈P₃S | 901.1210 | 902.1 | 408.1, 319.1 | ESI+ | Mass spectrometry showed the incorporation of a single oxygen atom.[5] |
| Oxepin-CoA | C₂₉H₃₈N₇O₁₈P₃S | 901.1210 | 902.1 | - | ESI+ | Isomer of 1,2-Epoxyphenylacetyl-CoA.[4] |
| This compound | C₃₁H₄₂N₇O₁₉P₃S | 961.1520 | 962.2 | - | ESI+ | Further intermediate in the pathway.[5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Phenylacetic Acid in Biological Fluids
This protocol is adapted from methods for the analysis of phenylacetic acid in plasma and urine.[7][8][9]
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d7-phenylacetic acid).
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[10]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phenylacetic Acid: 135.0 -> 91.0
-
d7-Phenylacetic Acid (IS): 142.0 -> 98.0
-
Protocol 2: GC-MS Analysis of Phenylacetic Acid (with Derivatization)
For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of phenylacetic acid.[11][12]
1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the acidified sample (e.g., urine or plasma) with a suitable organic solvent like ethyl acetate.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization:
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine (B92270) to the dried extract.
-
Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
2. GC-MS Instrumentation and Conditions
-
GC System: Gas chromatograph with a capillary column.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Scan Range: m/z 40-450.
Experimental Workflow Visualization
Caption: General workflows for LC-MS/MS and GC-MS analysis.
Considerations for CoA-Thioester Intermediates
The analysis of CoA-thioester intermediates of the PAA pathway requires special considerations due to their inherent instability and polarity.
-
Extraction: A rapid and cold extraction procedure is crucial to minimize enzymatic and chemical degradation. Quenching of metabolic activity with cold solvents (e.g., acetonitrile/methanol/water mixtures) is a common first step.
-
Chromatography: Reversed-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC) can be employed for better retention and separation of these polar compounds.
-
Mass Spectrometry: ESI in positive ion mode is typically used for the detection of CoA-thioesters. High-resolution mass spectrometry (e.g., Orbitrap or TOF) can aid in the confident identification of these intermediates based on accurate mass measurements.
Conclusion
The mass spectrometric methods detailed in these application notes provide robust and sensitive approaches for the analysis of phenylacetate pathway intermediates. The choice between LC-MS/MS and GC-MS will depend on the specific analyte, the required sensitivity, and the available instrumentation. Proper sample preparation is paramount to achieving accurate and reproducible results, especially for the labile CoA-thioester intermediates. These protocols serve as a foundation for researchers to develop and validate methods for their specific research needs in studying this important metabolic pathway.
References
- 1. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylacetate Degradation Pathway [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]
- 7. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Human Metabolome Database: Predicted GC-MS Spectrum - Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209) [hmdb.ca]
Application Notes and Protocols for the Identification of 3-oxo-5,6-dehydrosuberyl-CoA via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel metabolites and enzymatic products in drug development and molecular biology. This document provides detailed application notes and a generalized protocol for the identification and characterization of 3-oxo-5,6-dehydrosuberyl-CoA, an intermediate in the bacterial catabolism of phenylalanine and phenylacetate (B1230308).[1][2] While specific experimental NMR data for this compound is not extensively published, this guide offers a robust framework for its analysis based on established methodologies for Coenzyme A (CoA) thioesters.[3][4][5] The protocols outlined herein cover sample preparation, acquisition of one- and two-dimensional NMR spectra, and data interpretation. Furthermore, this guide includes predictive ¹H and ¹³C NMR data to aid in the identification of key structural features of the molecule.
Introduction
This compound is a key intermediate in an aerobic hybrid pathway for phenylacetic acid catabolism found in various bacteria, including Escherichia coli.[1][2] This pathway is of significant interest as it differs from classical aerobic aromatic degradation routes and its intermediates may play a role in the virulence of certain pathogens.[1] The structural confirmation of this compound, produced enzymatically or synthetically, is crucial for studying the kinetics and mechanisms of the enzymes involved, such as this compound thiolase.[6][7] NMR spectroscopy provides a powerful, non-destructive method to obtain detailed structural information, including the carbon skeleton, functional groups, and stereochemistry of such molecules.
Predicted NMR Data for this compound
The following tables summarize the expected chemical shift ranges for the protons and carbons of this compound. These values are predictive and based on known chemical shifts for analogous functional groups in other acyl-CoA esters and related molecules. Actual experimental values may vary depending on the solvent, pH, and temperature.
Table 1: Predicted ¹H NMR Chemical Shift Ranges
| Protons | Functional Group Moiety | Expected Chemical Shift (δ) ppm | Multiplicity |
| H2', H4' | Suberyl chain | 2.5 - 2.8 | m |
| H7' | Suberyl chain | 2.2 - 2.5 | t |
| H5, H6 | Olefinic protons | 5.5 - 6.5 | m |
| Methylene (B1212753) protons | Suberyl aliphatic chain | 1.2 - 1.7 | m |
| Hα (to thioester) | Pantothenate | ~2.5 | t |
| Hβ (to thioester) | Pantothenate | ~3.0 | t |
| H (pantothenate methyls) | Pantothenate | 0.7 - 0.9 | s |
| H1' (ribose) | Adenosine | ~6.1 | d |
| H2', H3', H4', H5' | Ribose | 4.0 - 4.6 | m |
| H2, H8 (adenine) | Adenosine | 8.0 - 8.5 | s |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbons | Functional Group Moiety | Expected Chemical Shift (δ) ppm |
| C1' (Thioester carbonyl) | Suberyl chain | 195 - 205 |
| C3' (Ketone carbonyl) | Suberyl chain | 205 - 215 |
| C8' (Carboxyl) | Suberyl chain | 170 - 180 |
| C5, C6 | Olefinic carbons | 120 - 140 |
| Aliphatic carbons | Suberyl chain | 20 - 45 |
| C (pantothenate methyls) | Pantothenate | 20 - 25 |
| C1' (ribose) | Adenosine | ~88 |
| C2', C3', C4', C5' | Ribose | 70 - 85 |
| C2, C4, C5, C6, C8 | Adenine | 118 - 156 |
Experimental Protocols
This section provides a generalized protocol for the NMR analysis of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from contaminants. Purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).
-
Solvent: Dissolve 5-10 mg of the lyophilized compound in 0.5-0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is commonly used for CoA esters. For improved signal resolution, a buffered solution (e.g., phosphate (B84403) buffer in D₂O, pH 6.5-7.5) is recommended to maintain a stable pH.
-
Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) at a final concentration of 0.5-1 mM is suitable.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following experiments are recommended for a thorough structural elucidation. All experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR:
-
Purpose: To identify all proton signals and their multiplicities.
-
Key Parameters:
-
Pulse sequence: zgpr (or similar with water suppression)
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-3 s
-
Relaxation delay (d1): 5 s
-
Number of scans: 64-256 (depending on sample concentration)
-
-
-
1D ¹³C NMR:
-
Purpose: To identify all carbon signals.
-
Key Parameters:
-
Pulse sequence: zgpg30 with proton decoupling
-
Spectral width: 220-250 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay (d1): 2-5 s
-
Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings within the molecule, revealing adjacent protons.
-
Key Parameters:
-
Pulse sequence: cosygpmf (gradient-selected)
-
Data points (F2 x F1): 2048 x 256
-
Number of scans per increment: 8-16
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Key Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2 (for multiplicity editing)
-
¹J(C,H) coupling constant: ~145 Hz
-
Data points (F2 x F1): 2048 x 256
-
Number of scans per increment: 16-64
-
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.
-
Key Parameters:
-
Pulse sequence: hmbcgplpndqf
-
Long-range coupling constant: 6-10 Hz
-
Data points (F2 x F1): 2048 x 256
-
Number of scans per increment: 32-128
-
-
Data Processing and Interpretation
-
Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
Interpretation:
-
Analyze the 1D ¹H spectrum to identify key proton signals based on their chemical shifts, multiplicities, and integrations.
-
Use the HSQC spectrum to assign carbons directly attached to protons.
-
Utilize the COSY spectrum to trace out the proton spin systems within the suberyl chain and the pantothenate and ribose moieties.
-
Employ the HMBC spectrum to connect these spin systems. For example, correlations from the methylene protons adjacent to the thioester carbonyl to the carbonyl carbon will confirm the acyl-CoA linkage.
-
Visualizations
Caption: General workflow for NMR-based identification of this compound.
Caption: Simplified signaling pathway of phenylacetate catabolism.
References
- 1. CHEBI:63253 [ebi.ac.uk]
- 2. This compound semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG ENZYME: 2.3.1.174 [genome.jp]
- 7. ENZYME - 2.3.1.223 3-oxo-5,6-didehydrosuberyl-CoA thiolase [enzyme.expasy.org]
Application Notes and Protocols for the Enzymatic Assay of PaaZ Activity with Oxepin-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the enzymatic assay of PaaZ, a key bifunctional enzyme in the bacterial phenylacetate (B1230308) degradation pathway. PaaZ catalyzes the conversion of oxepin-CoA to 3-oxo-5,6-dehydrosuberyl-CoA through a two-step mechanism involving hydrolysis and subsequent NAD(P)⁺-dependent oxidation. Understanding the activity of PaaZ is crucial for studies in bacterial metabolism, bioremediation, and as a potential target for antimicrobial drug development. This document details protocols for both a continuous spectrophotometric assay and a High-Performance Liquid Chromatography (HPLC)-based endpoint assay to determine PaaZ activity. Additionally, it outlines the necessary steps for the preparation of the substrate, oxepin-CoA, and the purification of recombinant PaaZ.
Introduction
The phenylacetic acid (PAA) degradation pathway is a critical metabolic route in many bacteria for the catabolism of aromatic compounds. A key enzyme in this pathway is PaaZ, a bifunctional protein possessing both enoyl-CoA hydratase and aldehyde dehydrogenase activities.[1][2] PaaZ is responsible for the ring cleavage of oxepin-CoA, a seven-membered heterocyclic intermediate.[2] The reaction proceeds in two steps: the hydratase domain of PaaZ first catalyzes the hydrolysis of oxepin-CoA to this compound semialdehyde. Subsequently, the aldehyde dehydrogenase domain oxidizes this intermediate to this compound, a reaction that is dependent on the presence of NAD⁺ or NADP⁺ as a cofactor.[1][3]
The study of PaaZ kinetics and inhibition is of significant interest for several reasons. From a basic research perspective, it provides insights into the mechanisms of bacterial metabolism of aromatic compounds. In the context of bioremediation, enhancing the activity of enzymes like PaaZ could lead to more efficient degradation of environmental pollutants. Furthermore, as the PAA pathway is important for the virulence of some pathogenic bacteria, PaaZ represents a potential target for the development of novel antimicrobial agents.
This document provides detailed protocols for measuring PaaZ activity, guidance on substrate preparation and enzyme purification, and visual representations of the relevant biochemical pathway and experimental workflows.
Signaling Pathway and Experimental Workflow
The enzymatic activity of PaaZ is a critical step in the multi-enzyme phenylacetate degradation pathway. The overall workflow for assaying PaaZ activity involves the preparation of the enzyme and its specific substrate, followed by the enzymatic reaction and subsequent detection of the product or a coupled indicator.
References
Application Notes and Protocols for the In Vitro Reconstitution of the Phenylacetate Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of the bacterial phenylacetate (B1230308) degradation pathway. This pathway is a crucial catabolic route for the breakdown of phenylacetic acid (PAA), a central intermediate in the degradation of various aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene.[1] Understanding and harnessing this pathway is of significant interest for bioremediation, biocatalysis, and as a potential target for novel antimicrobial agents.
The phenylacetate degradation pathway is encoded by the paa gene cluster and involves a series of enzymatic reactions that convert phenylacetate into central metabolites, acetyl-CoA and succinyl-CoA.[1][2] This process is characterized by the activation of the aromatic ring through CoA thioesterification, followed by a unique epoxidation and subsequent hydrolytic ring cleavage, distinguishing it from many other aerobic aromatic degradation pathways.[2][3]
Phenylacetate Degradation Pathway Overview
The catabolism of phenylacetate is a multi-step process initiated by the activation of phenylacetate to phenylacetyl-CoA, which then undergoes a series of transformations catalyzed by the Paa enzymes. The pathway can be broadly divided into upper and lower sections. The upper pathway involves the activation and modification of the aromatic ring, while the lower pathway encompasses the degradation of the resulting aliphatic chain through a β-oxidation-like process.
The key enzymatic steps are:
-
Activation: Phenylacetate is activated to phenylacetyl-CoA by Phenylacetate-CoA ligase (PaaK) .[4][5]
-
Epoxidation: The aromatic ring of phenylacetyl-CoA is epoxidized by the phenylacetyl-CoA epoxidase complex (PaaABCDE) , a multicomponent monooxygenase.[3]
-
Isomerization: The resulting epoxide is isomerized to a seven-membered oxepin-CoA ring by 1,2-epoxyphenylacetyl-CoA isomerase (PaaG) .[3][6]
-
Ring Cleavage: The oxepin-CoA ring is hydrolytically cleaved by the bifunctional enzyme oxepin-CoA hydrolase/3-oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase (PaaZ) .[2][7][8][9]
-
β-Oxidation-like Cascade: A series of reactions catalyzed by enzymes including PaaF , PaaH , and PaaJ degrade the ring-cleavage product to acetyl-CoA and succinyl-CoA.[10]
Quantitative Data Summary
The following tables summarize the kinetic parameters and specific activities of the key enzymes involved in the phenylacetate degradation pathway, as determined from in vitro studies.
Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase (PaaK)
| Organism | Substrate | Km (µM) | kcat (min-1) | Reference |
| Burkholderia cenocepacia J2315 (PaaK1) | Phenylacetic acid | 62 | 250 | [4] |
| Burkholderia cenocepacia J2315 (PaaK2) | Phenylacetic acid | 150 | 300 | [4] |
Table 2: Specific Activities of Key Enzymes in the Phenylacetate Degradation Pathway
| Enzyme | Organism | Specific Activity | Assay Conditions | Reference |
| PaaABCDE Complex | Escherichia coli | ~1 µmol min-1 mg-1 | Phenylacetyl-CoA-induced NADPH consumption | [11] |
| PaaZ (Hydrolase activity) | Escherichia coli | 33 ± 1 U mg-1 | Coupled photometric assay | [2] |
| PaaZ (Aldehyde Dehydrogenase activity) | Escherichia coli | 32 ± 3 U mg-1 | NADPH formation (photometric) | [2] |
Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the phenylacetate degradation pathway.
General Considerations for Protein Expression and Purification
The genes encoding the Paa enzymes are typically cloned into expression vectors (e.g., pET vectors) with an affinity tag (e.g., His-tag) to facilitate purification. Escherichia coli is a commonly used host for overexpression.
Protocol for Phenylacetate-CoA Ligase (PaaK) Expression and Purification
This protocol is adapted for the expression and purification of His-tagged PaaK.
Materials:
-
E. coli cells harboring the PaaK expression plasmid
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT)
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT
-
Ni-NTA affinity chromatography column
Procedure:
-
Inoculate a starter culture of E. coli cells in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged PaaK with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and determine the protein concentration.
Protocol for PaaK Activity Assay
The activity of PaaK can be determined by monitoring the formation of phenylacetyl-CoA from phenylacetate and CoA in an ATP-dependent reaction. The product can be quantified by HPLC.
Reaction Mixture (100 µL):
-
100 mM Tris-HCl (pH 8.0)
-
5 mM MgCl2
-
2 mM ATP
-
0.5 mM CoA
-
1 mM Phenylacetate
-
Purified PaaK enzyme (e.g., 1-5 µg)
Procedure:
-
Assemble the reaction mixture without the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified PaaK enzyme.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of phenylacetyl-CoA formed.
Protocol for Phenylacetyl-CoA Epoxidase (PaaABCDE) Complex Activity Assay
The activity of the PaaABCDE complex is measured by monitoring the phenylacetyl-CoA-dependent oxidation of NADPH spectrophotometrically at 340 nm.
Reaction Mixture (200 µL):
-
50 mM Tris-HCl (pH 8.0)
-
0.2 mM NADPH
-
0.1 mM Phenylacetyl-CoA
-
Purified PaaABCDE complex
Procedure:
-
Add the buffer and NADPH to a quartz cuvette.
-
Add the purified PaaABCDE complex and mix gently.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding phenylacetyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Protocol for Oxepin-CoA Hydrolase/Dehydrogenase (PaaZ) Activity Assay
The bifunctional activity of PaaZ can be assayed in two ways:
a) Coupled Photometric Assay for Hydrolase Activity: The rate of oxepin-CoA hydrolysis is determined by coupling the reaction with an NAD+-dependent aldehyde dehydrogenase, which oxidizes the product of the PaaZ hydrolase activity.[2]
b) Direct Photometric Assay for Aldehyde Dehydrogenase Activity: The dehydrogenase activity is measured by monitoring the formation of NADPH at 340 nm in the presence of the aldehyde substrate (this compound semialdehyde).[2]
Reaction Mixture for Dehydrogenase Activity (200 µL):
-
50 mM Tris-HCl (pH 8.0)
-
1 mM NADP+
-
Substrate: enzymatically generated this compound semialdehyde
-
Purified PaaZ enzyme
Procedure:
-
Assemble the reaction mixture without the enzyme in a cuvette.
-
Record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the purified PaaZ enzyme.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADPH formation.
Analysis of Pathway Intermediates by HPLC-MS/MS
The CoA thioester intermediates of the phenylacetate degradation pathway are often unstable and present in low concentrations. Therefore, a sensitive and specific analytical method such as LC-MS/MS is required for their detection and quantification.
General LC-MS/MS Method:
-
Chromatography: Reversed-phase chromatography is typically used for the separation of CoA thioesters. A C18 column is a common choice. The mobile phase often consists of an aqueous component with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[11][12]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally employed. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode for quantification, where specific precursor-to-product ion transitions for each CoA thioester are monitored.[13]
Sample Preparation:
-
Quench enzymatic reactions with a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins and stop the reaction.
-
Centrifuge the samples to pellet the precipitated protein.
-
The supernatant containing the CoA thioesters can be directly injected into the LC-MS/MS system or further purified using solid-phase extraction if necessary.
Conclusion
The in vitro reconstitution of the phenylacetate degradation pathway provides a powerful platform for detailed biochemical and mechanistic studies of this important metabolic route. The protocols and data presented here offer a foundation for researchers to investigate the individual enzymes, reconstruct the entire pathway in a controlled environment, and explore its potential applications in biotechnology and drug discovery. The ability to quantitatively analyze the flux through the pathway and the kinetics of its constituent enzymes will be instrumental in engineering more efficient bioremediation strategies and in the development of novel inhibitors targeting this pathway in pathogenic bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. enzyme-database.org [enzyme-database.org]
- 8. Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EC 1.2.1.91 [iubmb.qmul.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Genetic Manipulation of the paa Gene Cluster in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the genetic manipulation of the paa (phenylacetic acid) gene cluster in Escherichia coli. The paa cluster encodes the enzymatic machinery for the aerobic degradation of phenylacetic acid (PAA), a central intermediate in the catabolism of various aromatic compounds. Understanding and manipulating this pathway is crucial for applications in bioremediation, biocatalysis, and the production of specialty chemicals.
Introduction
The paa gene cluster in E. coli is a well-characterized catabolic pathway responsible for the aerobic degradation of PAA.[1] This cluster is organized into three main transcriptional units: paaZ, paaABCDEFGHIJK, and the regulatory operon paaXY.[1] The pathway is induced by the presence of PAA, which is converted to its coenzyme A thioester, phenylacetyl-CoA (PA-CoA). PA-CoA acts as the true inducer of the pathway by alleviating the repression mediated by the PaaX repressor protein.[1][2] Genetic manipulation of this cluster allows for the investigation of its regulatory mechanisms, the functional characterization of its enzymes, and the engineering of E. coli for various biotechnological applications.
Data Presentation
Quantitative Data on the paa Gene Cluster
The following tables summarize key quantitative data related to the enzymes and regulation of the paa pathway in E. coli.
| Table 1: Enzyme Kinetic Properties of Key paa Pathway Enzymes | ||||
| Enzyme (Gene) | Organism of Origin (Expressed in) | Substrate | Km (µM) | Vmax or Specific Activity |
| Phenylacetyl-CoA Ligase (PaaK) | Thermus thermophilus (E. coli) | Phenylacetate | 50 | 24 µmol/min/mg |
| ATP | 6 | |||
| CoA | 30 | |||
| Thioesterase (PaaY) | E. coli | Compound XI (inhibitor) | 35 | 7.6 U/mg |
Note: Data for PaaK is from a heterologously expressed thermophilic enzyme, which may have different kinetic properties from the native E. coli enzyme.[3] Compound XI is an inhibitor of PaaZ that can accumulate under certain conditions.[4]
| Table 2: Regulatory Parameters of the paa Gene Cluster | |
| Regulatory Component | Parameter |
| PaaX Repressor | Concentration of PA-CoA for 50% inhibition of DNA binding to the Pa promoter: 30 µM |
This value indicates the concentration of the inducer molecule required to significantly de-repress the expression of the catabolic operons.[5]
Signaling Pathways and Experimental Workflows
Phenylacetic Acid (PAA) Degradation Pathway
The catabolism of PAA in E. coli involves a series of enzymatic reactions that convert PAA into central metabolic intermediates. The pathway is initiated by the activation of PAA to phenylacetyl-CoA, followed by ring epoxidation, isomerization, hydrolytic ring cleavage, and subsequent β-oxidation-like steps.
Caption: The aerobic degradation pathway of phenylacetic acid in E. coli.
Regulatory Network of the paa Gene Cluster
The expression of the paa catabolic operons is tightly controlled by the PaaX repressor. In the absence of PAA, PaaX binds to the promoter regions of the paa operons, preventing transcription. The conversion of PAA to PA-CoA leads to the sequestration of PaaX, thereby inducing gene expression.
Caption: Regulatory circuit of the paa gene cluster in E. coli.
Experimental Workflow for paa Gene Knockout
The creation of targeted gene knockouts in the paa cluster is a fundamental technique for functional analysis. A common method is λ Red-mediated homologous recombination, which allows for the precise replacement of a target gene with an antibiotic resistance cassette.
Caption: Workflow for λ Red-mediated gene knockout in the paa cluster.
Experimental Protocols
Protocol 1: λ Red-Mediated Gene Knockout of a paa Gene
This protocol describes the deletion of a target paa gene using the λ Red recombinase system.
Materials:
-
E. coli strain (e.g., BW25113)
-
pKD46 plasmid (carries λ Red genes under an arabinose-inducible promoter)
-
pKD3 or pKD4 plasmid (template for chloramphenicol (B1208) or kanamycin (B1662678) resistance cassette, respectively)
-
Primers with 5' homology extensions to the target paa gene and 3' sequences for amplifying the resistance cassette
-
LB broth and agar (B569324) plates
-
Ampicillin (B1664943), chloramphenicol/kanamycin, and L-arabinose
-
Electroporator and cuvettes
-
Standard molecular biology reagents and equipment
Procedure:
-
Primer Design: Design primers to amplify the resistance cassette from pKD3 or pKD4. The 5' end of each primer should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the target paa gene.
-
Preparation of the Knockout Cassette:
-
Perform PCR using the designed primers and pKD3/pKD4 as a template.
-
Purify the PCR product and verify its size by gel electrophoresis.
-
-
Preparation of Recombinase-Expressing Cells:
-
Transform the target E. coli strain with the pKD46 plasmid and select for transformants on LB-ampicillin plates at 30°C.
-
Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C.
-
The next day, inoculate 50 mL of LB broth with ampicillin with the overnight culture to an OD600 of ~0.05.
-
Grow the culture at 30°C with shaking to an OD600 of 0.4-0.6.
-
Add L-arabinose to a final concentration of 10 mM to induce the expression of the λ Red recombinase. Continue to shake at 30°C for 1 hour.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Electroporation and Recombination:
-
Add 50-100 ng of the purified PCR product (knockout cassette) to 50 µL of the electrocompetent cells.
-
Electroporate the mixture according to the manufacturer's instructions.
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for recombination and expression of the resistance marker.
-
-
Selection and Verification of Mutants:
-
Plate the cell suspension on LB agar plates containing the appropriate antibiotic (chloramphenicol or kanamycin) and incubate at 37°C overnight.
-
Verify the correct insertion of the resistance cassette and deletion of the target paa gene by colony PCR using primers flanking the target gene and sequencing.
-
-
Curing of the pKD46 Plasmid (Optional):
-
Streak the confirmed knockout mutant on an LB agar plate without ampicillin and incubate at 42°C overnight.
-
Test individual colonies for ampicillin sensitivity to confirm the loss of the temperature-sensitive pKD46 plasmid.
-
Protocol 2: Overexpression of a paa Gene
This protocol provides a general framework for overexpressing a paa gene using a plasmid-based system.
Materials:
-
E. coli expression host (e.g., BL21(DE3))
-
Expression vector with an inducible promoter (e.g., pET vector with a T7 promoter)
-
Primers for amplifying the target paa gene with appropriate restriction sites
-
Restriction enzymes and T4 DNA ligase
-
Standard molecular biology reagents and equipment
Procedure:
-
Cloning the Target paa Gene:
-
Amplify the desired paa gene from E. coli genomic DNA using PCR with primers that introduce restriction sites compatible with the chosen expression vector.
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the linearized vector using T4 DNA ligase.
-
Transform the ligation mixture into a cloning host (e.g., DH5α) and select for transformants on appropriate antibiotic plates.
-
Verify the correct insertion and sequence of the paa gene in the plasmid by restriction digestion and DNA sequencing.
-
-
Protein Expression:
-
Transform the verified expression plasmid into an expression host strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB broth with the overnight culture to an OD600 of ~0.1.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter) to the recommended final concentration.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Analysis of Protein Overexpression:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the protein expression levels in the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE.
-
Protocol 3: Site-Directed Mutagenesis of a paa Gene
This protocol describes the introduction of specific point mutations into a paa gene cloned in a plasmid using a PCR-based method.
Materials:
-
Plasmid containing the target paa gene
-
Complementary primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Standard molecular biology reagents and equipment
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primers. The primers should be 25-45 nucleotides in length with a melting temperature (Tm) ≥ 78°C.
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the plasmid template, the mutagenic primers, and a high-fidelity DNA polymerase.
-
Perform PCR with a sufficient number of cycles (typically 12-18) to amplify the entire plasmid. The cycling conditions should be optimized for the specific polymerase and primers used.
-
-
Digestion of Parental Plasmid:
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid template, which was isolated from a methylation-competent E. coli strain.
-
-
Transformation:
-
Transform the DpnI-treated PCR product into competent E. coli cells.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification of Mutation:
-
Isolate plasmid DNA from several colonies.
-
Screen for the desired mutation by DNA sequencing of the target paa gene.
-
Conclusion
The genetic manipulation of the paa gene cluster in E. coli offers a powerful toolkit for both fundamental research and biotechnological applications. The protocols and data presented in this document provide a foundation for researchers to explore the intricacies of this metabolic pathway and to engineer E. coli for novel purposes. Further quantitative studies on metabolite fluxes and gene expression dynamics will continue to enhance our understanding and ability to rationally engineer this important catabolic system.
References
- 1. Catabolism of phenylacetic acid in Escherichia coli. Characterization of a new aerobic hybrid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation of the divergent paa catabolic operons for phenylacetic acid degradation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: "3-oxo-5,6-dehydrosuberyl-CoA" as a Substrate for Metabolic Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the aerobic catabolism of phenylacetic acid in various bacteria, including Escherichia coli. This pathway, encoded by the paa gene cluster, transforms phenylacetic acid into central metabolites, namely acetyl-CoA and succinyl-CoA. The enzymes involved in the synthesis and degradation of this compound present significant opportunities for metabolic engineering. By leveraging and redirecting the flux through this intermediate, novel biosynthetic pathways can be designed for the production of valuable chemicals. A prominent example is the synthesis of adipic acid, a crucial precursor for nylon production, through a reversed β-oxidation-like pathway utilizing enzymes from the phenylacetate (B1230308) degradation pathway.
These application notes provide an overview of the metabolic context of this compound and detailed protocols for the heterologous expression of key enzymes, and the quantification of relevant metabolites. A primary application focus is the biosynthesis of adipic acid in engineered E. coli.
Metabolic Pathway Overview
In the native phenylacetate degradation pathway, this compound is synthesized from this compound semialdehyde by the action of the bifunctional enzyme this compound semialdehyde dehydrogenase (PaaZ). Subsequently, it is cleaved by 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ) into 2,3-dehydroadipyl-CoA and acetyl-CoA.
Application: Adipic Acid Production via Reversed β-Oxidation
A significant application of the enzymes acting downstream of this compound is the biosynthesis of adipic acid. By reversing the direction of the thiolase (PaaJ), hydratase (PaaF), and dehydrogenase (PaaH) enzymes and introducing a suitable thioesterase, a synthetic pathway from the central metabolites succinyl-CoA and acetyl-CoA to adipic acid can be established in E. coli.[1][2][3]
Quantitative Data: Adipic Acid Production in Engineered E. coli
The following table summarizes reported adipic acid titers in engineered E. coli strains utilizing a reversed β-oxidation pathway.
| Strain Background | Key Genetic Modifications | Carbon Source | Adipic Acid Titer | Reference |
| E. coli | Co-expression of reversed β-oxidation pathway enzymes and thioesterase (Acot8 from Mus musculus) | Glucose | 12 µg/L | [2][4] |
| E. coli | Co-expression of optimized reversed β-oxidation pathway enzymes and thioesterase | Glucose | 0.6 mg/L | [2] |
| E. coli | Overexpression of PaaJ, PaaH, PaaF, Ter, and TesB; enhanced precursor supply | Fed-batch fermentation | 4.97 g/L | [3] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Paa Pathway Enzymes (PaaF, PaaH, PaaJ)
This protocol describes a general method for the expression and purification of His-tagged PaaF, PaaH, and PaaJ from E. coli.
1. Gene Cloning and Plasmid Construction:
-
Amplify the paaF, paaH, and paaJ genes from E. coli K-12 genomic DNA.
-
Clone the genes into a suitable expression vector (e.g., pET-28a(+)) to create N- or C-terminal His6-tagged fusion proteins.
-
Verify the constructs by sequencing.
2. Protein Expression:
-
Transform the expression plasmids into an appropriate E. coli expression host (e.g., BL21(DE3)).
-
Grow a 5 mL overnight culture in LB medium with the appropriate antibiotic at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the purified protein by SDS-PAGE.
-
Desalt and exchange the buffer of the purified protein using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
Protocol 2: Quantification of Acyl-CoA Esters by HPLC
This protocol provides a general method for the analysis of acyl-CoA esters, which can be adapted for this compound and other intermediates.
1. Sample Preparation (Extraction of Intracellular CoA Esters):
-
Quench metabolic activity by rapidly mixing a known volume of cell culture with a cold extraction buffer (e.g., 95% acetonitrile, 25 mM formic acid, -20°C).
-
Incubate on ice for 10 minutes.
-
Centrifuge to remove cell debris (e.g., 15,000 x g, 4°C, 10 min).
-
Collect the supernatant containing the acyl-CoA esters.
2. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over a suitable time (e.g., 5% to 60% B over 20 minutes).
-
Flow Rate: 0.2-0.5 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Quantification: Compare peak areas to a standard curve of known concentrations of authentic standards.
Note: For enhanced sensitivity and specificity, LC-MS/MS methods can be employed.
Protocol 3: Determination of Enzyme Kinetic Parameters
1. PaaZ (Dehydrogenase Activity) Assay:
-
The activity can be monitored spectrophotometrically by following the reduction of NADP+ to NADPH at 340 nm.
-
The reaction mixture should contain a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), NADP+, the substrate this compound semialdehyde, and the purified PaaZ enzyme.
-
The synthesis of this compound semialdehyde may be required and can potentially be achieved through the enzymatic conversion of oxepin-CoA using the hydrolase activity of PaaZ in the absence of NADP+.
-
Vary the concentration of one substrate while keeping the other saturated to determine Km and Vmax.
2. PaaJ (Thiolase Activity) Assay:
-
The thiolytic cleavage of this compound can be monitored in the reverse direction by following the decrease in absorbance at a specific wavelength corresponding to the enolate of the resulting β-ketoacyl-CoA, or by coupling the reaction to a subsequent enzyme that consumes one of the products.
-
A common method for thiolase assays is to monitor the disappearance of the Mg2+-complexed enolate of the β-ketoacyl-CoA at around 303 nm.
-
The reaction mixture would contain buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl2, Coenzyme A, and the purified PaaJ enzyme. The reaction is initiated by the addition of this compound.
-
As the synthesis of this compound is not trivial, an alternative is to assay the reverse reaction (condensation of 2,3-dehydroadipyl-CoA and acetyl-CoA) and monitor the consumption of the substrates by HPLC.
Conclusion
This compound is a strategically important intermediate in the phenylacetate degradation pathway. The enzymes responsible for its metabolism, particularly PaaZ and PaaJ, are valuable tools for metabolic engineering. The successful application of these enzymes in the construction of a synthetic pathway for adipic acid production in E. coli highlights their potential for the biosynthesis of valuable chemicals. The protocols provided herein offer a starting point for researchers interested in exploring and engineering this metabolic route. Further characterization of the kinetic properties of the involved enzymes will undoubtedly facilitate more precise and efficient pathway engineering in the future.
References
- 1. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ScholarWorks@Korea University: Engineering Escherichia coli for the production of adipic acid through the reversed beta-oxidation pathway [scholar.korea.ac.kr]
Troubleshooting & Optimization
Stability of "3-oxo-5,6-dehydrosuberyl-CoA" in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-oxo-5,6-dehydrosuberyl-CoA. The information provided is based on general knowledge of acyl-CoA thioester stability, as specific stability data for this intermediate is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which metabolic pathway is it involved?
A1: this compound is an acyl-CoA thioester. It is an intermediate in the bacterial catabolic pathway for phenylalanine and phenylacetate.[1][2][3][4] This pathway is significant in bacteria such as Escherichia coli and involves the breakdown of aromatic compounds.[1][2]
Q2: How stable is this compound in aqueous solutions?
Q3: What are the primary degradation pathways for acyl-CoA thioesters in aqueous solutions?
A3: The primary degradation pathway for acyl-CoA thioesters in aqueous solution is hydrolysis of the thioester bond, which yields coenzyme A and the corresponding carboxylic acid. This hydrolysis can be chemical (catalyzed by acid or base) or enzymatic (catalyzed by thioesterases). Thioesters are generally more susceptible to hydrolysis than esters.[9]
Q4: What are the optimal storage conditions for this compound?
A4: Based on general guidelines for acyl-CoA compounds, this compound should be stored as a lyophilized powder at -20°C or -80°C for long-term stability. For short-term storage in solution, it is advisable to use a buffer at a slightly acidic pH (e.g., pH 4-6) and keep the solution on ice or at 4°C.[10] It is recommended to prepare solutions fresh whenever possible and to avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound.
-
Analyze by LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to check the purity of both the old and new stock solutions.[10][12] Look for the expected mass of the intact compound and potential degradation products.
-
Optimize Storage: Ensure the stock solution is stored in small aliquots at -80°C to minimize freeze-thaw cycles.[11] The storage buffer should be slightly acidic to reduce the rate of hydrolysis.
-
-
Issue 2: High background signal or interfering peaks in analytical assays (e.g., HPLC, LC-MS).
-
Possible Cause: Hydrolysis of this compound in the experimental buffer.
-
Troubleshooting Steps:
-
pH and Temperature Control: Maintain a slightly acidic to neutral pH (pH 6-7) for your experimental buffer and keep samples on ice whenever possible to slow down hydrolysis.
-
Run a Blank: Analyze a sample of your experimental buffer that has been incubated under the same conditions as your experiment but without the addition of enzymes or other reactants. This will help identify peaks corresponding to degradation products.
-
Minimize Incubation Times: Reduce the duration of experimental steps where the compound is in an aqueous environment at non-ideal pH or elevated temperatures.
-
-
Issue 3: Complete loss of activity or compound detection.
-
Possible Cause: Enzymatic degradation by contaminating thioesterases.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all buffers and reagents are prepared with high-purity water and are free from microbial contamination, which can be a source of thioesterases.
-
Add Thioesterase Inhibitors: If enzymatic degradation is suspected, consider the addition of broad-spectrum thioesterase inhibitors to your reaction mixture, if compatible with your experimental goals.
-
Protein Purity: If working with protein preparations, ensure the purity of your protein to exclude contaminating thioesterases.
-
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method to determine the stability of this compound under different buffer conditions using LC-MS analysis.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4.0, 7.0, and 8.0)
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
HPLC or UPLC system coupled to a mass spectrometer
Procedure:
-
Prepare Stock Solution: Dissolve lyophilized this compound in a small amount of cold, slightly acidic water (pH ~4-5) to create a concentrated stock solution. Determine the exact concentration using UV spectrophotometry.
-
Prepare Stability Samples: Dilute the stock solution to a final concentration (e.g., 10 µM) in the different aqueous buffers (pH 4.0, 7.0, and 8.0).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of cold acetonitrile containing an internal standard to stop further degradation and precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
LC-MS Analysis: Transfer the supernatant to an autosampler vial and analyze by reverse-phase LC-MS. Use a C18 column and a gradient of water and acetonitrile with 0.1% formic acid.
-
Data Analysis: Monitor the disappearance of the parent ion corresponding to this compound and the appearance of any degradation products over time. Calculate the half-life of the compound under each condition.
Data Presentation
Table 1: Hypothetical Stability Data for this compound
| Buffer pH | Temperature (°C) | Half-life (hours) |
| 4.0 | 4 | > 48 |
| 4.0 | 25 | 24 |
| 7.0 | 4 | 12 |
| 7.0 | 25 | 2 |
| 8.0 | 4 | 6 |
| 8.0 | 25 | < 1 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
References
- 1. CHEBI:63253 [ebi.ac.uk]
- 2. This compound semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. ENZYME - 1.2.1.91 this compound semialdehyde dehydrogenase [enzyme.expasy.org]
- 4. uniprot.org [uniprot.org]
- 5. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omni.laurentian.ca [omni.laurentian.ca]
- 7. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Spontaneous rearrangement of "3-oxo-5,6-dehydrosuberyl-CoA semialdehyde"
Technical Support Center: 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound semialdehyde. The information addresses common issues related to the compound's inherent reactivity and potential for spontaneous rearrangement or degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound semialdehyde that contribute to its reactivity?
A1: The high reactivity of this molecule stems from a combination of three key functional groups:
-
An α,β-unsaturated aldehyde: This conjugated system creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to nucleophilic attack.[1]
-
A β-keto group: The ketone at the 3-position allows for keto-enol tautomerism, which can influence its reactivity and spectroscopic properties.[2]
-
A Coenzyme A (CoA) thioester: Thioesters are energy-rich compounds and can act as effective acylating agents.[3] They are also susceptible to hydrolysis.[4]
Q2: My sample of this compound semialdehyde appears to degrade even during short-term storage. What are the likely causes?
A2: Degradation during storage can be caused by several factors:
-
Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially when exposed to air.
-
Polymerization: Reactive aldehydes can undergo polymerization, particularly under alkaline or heated conditions.[5]
-
Hydrolysis: The CoA thioester linkage can be hydrolyzed, especially if the sample is exposed to moisture or non-optimal pH conditions.[6]
-
Light Sensitivity: While not explicitly documented for this molecule, similar complex organic compounds can be sensitive to light.
Q3: What is meant by "spontaneous rearrangement" for this compound?
A3: "Spontaneous rearrangement" likely refers to non-enzymatic reactions the molecule can undergo in an experimental setting. Given its structure, the most probable reactions include:
-
Michael (Conjugate) Addition: Nucleophiles present in your solution (e.g., water, buffer components with amine or thiol groups, or biological thiols like glutathione) can attack the β-carbon of the α,β-unsaturated system.[1][7] This is a common reactivity pathway for α,β-unsaturated aldehydes and ketones.[1]
-
Cyclization/Intramolecular Reactions: The presence of multiple reactive centers could potentially lead to intramolecular aldol-type reactions or cyclizations, though this is speculative without specific experimental data.
-
Keto-Enol Tautomerization: A rapid equilibrium between the keto and enol forms is expected.[2]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
| Symptom / Issue | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Results in Biological Assays | Reaction with Media Components: The α,β-unsaturated aldehyde is a Michael acceptor and can react with nucleophiles in cell culture media, such as cysteine or glutathione (B108866).[5] This depletes your compound and can also affect cellular redox status.[5] | 1. Perform control experiments to assess the stability of the compound in your specific assay buffer or medium over the experiment's time course. 2. Consider using a simplified buffer system for short-term experiments if feasible. 3. Quantify the compound concentration by LC-MS at the beginning and end of the experiment. |
| Multiple or Unexpected Peaks in LC-MS/HPLC Analysis | Degradation/Adduct Formation: The appearance of new peaks can indicate degradation products or adducts. This can be due to oxidation, reaction with solvents (e.g., methanol), or reaction with buffer components.[5] | 1. Analyze a freshly prepared sample immediately to establish a baseline chromatogram. 2. Use high-purity solvents and prepare fresh buffers. 3. If using nucleophilic buffers (e.g., Tris), consider switching to a non-nucleophilic buffer (e.g., HEPES, phosphate) and evaluate if the peak profile changes. |
| Low or No Yield in a Reaction Where the Compound is a Substrate | Compound Instability: The compound may be degrading under the reaction conditions (e.g., non-optimal pH, elevated temperature, presence of nucleophiles). | 1. Confirm the presence and integrity of the starting material before initiating the reaction. 2. Re-evaluate the reaction buffer and temperature. Alkaline conditions can promote polymerization of reactive aldehydes.[5] 3. Add the compound to the reaction mixture last, minimizing its time in the potentially destabilizing environment. |
| Confirmation of Aldehyde Group Presence | Verification of Functional Group Integrity: It is often necessary to confirm that the aldehyde functional group has not been oxidized or otherwise modified. | 1. Tollens' Test: A qualitative test where aldehydes are oxidized by Tollens' reagent, resulting in the formation of a silver mirror or a black precipitate.[8][9] Ketones do not react.[9] 2. Fehling's Test: Aldehydes are oxidized by the Cu²⁺ complex in Fehling's solution to form a red precipitate of copper(I) oxide (Cu₂O).[10][11] |
Experimental Protocols
Protocol 1: General Stability Assessment by LC-MS
This protocol provides a framework for assessing the stability of this compound semialdehyde in a specific solution (e.g., assay buffer).
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable, dry organic solvent (e.g., acetonitrile (B52724) or DMSO) and store it at -80°C under an inert atmosphere (e.g., argon or nitrogen).
-
Sample Preparation:
-
At time zero (t=0), spike the stock solution into your test buffer to the final desired concentration. Vortex briefly.
-
Immediately withdraw an aliquot, quench any potential reaction by adding an equal volume of cold acetonitrile, and centrifuge to precipitate any proteins or salts.
-
Transfer the supernatant to an HPLC vial for immediate analysis. This is your t=0 sample.
-
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C).
-
Time Points: Withdraw additional aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr). Process each aliquot immediately as described in step 2.
-
LC-MS Analysis: Analyze all samples by reverse-phase LC-MS. Monitor the disappearance of the parent compound's mass peak and the appearance of any new peaks over time.
-
Data Analysis: Plot the peak area of the parent compound versus time to determine its stability profile in the chosen buffer.
Protocol 2: General Handling and Storage Recommendations
Due to its high reactivity, careful handling is crucial to maintain the integrity of this compound semialdehyde.
-
Storage: Store the compound as a dry, solid material at -80°C under an inert gas (argon or nitrogen). Avoid repeated freeze-thaw cycles.
-
Solution Preparation: Prepare solutions fresh before each experiment. Use anhydrous, high-purity solvents.
-
pH Considerations: Avoid strongly alkaline conditions, which can catalyze degradation and polymerization reactions.[5] Maintain solutions at a neutral or slightly acidic pH if possible.
-
Atmosphere: When working with the compound in solution for extended periods, consider performing experiments under an inert atmosphere to prevent oxidation.
Visualizations
Diagram 1: Potential Spontaneous Reaction Pathways
Caption: Potential degradation pathways for the title compound.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent data.
Diagram 3: Reactive Sites of the Molecule
Caption: Key electrophilic and reactive sites on the molecule.
References
- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. In vitro reactivity of carboxylic acid-CoA thioesters with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. owlcation.com [owlcation.com]
- 9. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]
- 10. google.com [google.com]
- 11. ncert.nic.in [ncert.nic.in]
Technical Support Center: Inhibition of PaaZ by Knoevenagel Condensation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the inhibition of the bifunctional enzyme PaaZ by Knoevenagel condensation products.
Frequently Asked Questions (FAQs)
Q1: What is PaaZ and why is it a target for inhibition?
A1: PaaZ is a key bifunctional enzyme in the phenylacetic acid (PAA) catabolic pathway in many bacteria.[1][2] It possesses both enoyl-CoA hydratase and aldehyde dehydrogenase activity, catalyzing the ring opening of oxepin-CoA and its subsequent oxidation.[1][2] This pathway is crucial for the degradation of aromatic compounds in the environment and has been implicated in bacterial survival and pathogenesis. Therefore, inhibiting PaaZ could be a strategy for developing novel antimicrobial agents or for bioremediation applications.
Q2: What are Knoevenagel condensation products and why are they relevant as potential PaaZ inhibitors?
A2: The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction in organic synthesis that produces α,β-unsaturated ketones, esters, nitriles, and other related compounds.[3] These products often contain an electrophilic center, making them potential Michael acceptors that can react with nucleophilic residues, such as cysteine or histidine, commonly found in enzyme active sites. Given the presence of key nucleophilic residues in the active sites of both the hydratase and dehydrogenase domains of PaaZ, Knoevenagel condensation products are an attractive class of molecules to explore as potential covalent inhibitors.[1]
Q3: What are the active site residues of PaaZ that could be targeted by inhibitors?
A3: The PaaZ enzyme has two distinct active sites:
-
Hydratase Domain: The active site includes key residues such as Asp561 and His566, which are involved in the hydration of the enoyl-CoA substrate.[1]
-
Dehydrogenase Domain: This active site contains a catalytic triad (B1167595) of Cys295, Glu256, and a histidine residue (His472 in some species), where Cys295 acts as a nucleophile.[1] Knoevenagel products with an α,β-unsaturated carbonyl or nitrile moiety could potentially undergo a Michael addition with the nucleophilic Cys295 residue, leading to covalent inhibition.
Q4: How can I determine if my Knoevenagel condensation product is inhibiting PaaZ?
A4: You will need to perform an enzyme inhibition assay. This typically involves measuring the activity of PaaZ in the presence and absence of your compound. A decrease in enzyme activity in the presence of your compound indicates inhibition. To quantify the potency of the inhibitor, you can perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[2][4]
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical PaaZ Inhibitor via Knoevenagel Condensation
This protocol describes the synthesis of (E)-2-cyano-3-phenylacrylamide, a hypothetical PaaZ inhibitor, using a Knoevenagel condensation.
Materials:
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 mmol) and 2-cyanoacetamide (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress using TLC.
-
Upon completion, a precipitate will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure (E)-2-cyano-3-phenylacrylamide.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: PaaZ Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of a potential PaaZ inhibitor.
Materials:
-
Purified PaaZ enzyme
-
Substrate (e.g., oxepin-CoA)
-
Assay buffer (e.g., Tris-HCl buffer at optimal pH for PaaZ)
-
NADP+ (cofactor for the dehydrogenase reaction)
-
Test inhibitor (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm (for monitoring NADPH formation)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Prepare solutions of PaaZ, oxepin-CoA, and NADP+ in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or DMSO for the control)
-
PaaZ enzyme solution
-
-
Include a "no enzyme" control and a "no inhibitor" (positive) control.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for PaaZ for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (oxepin-CoA) and NADP+ mixture to all wells.
-
Immediately start monitoring the increase in absorbance at 340 nm over time using a microplate reader. This measures the formation of NADPH, which is proportional to the dehydrogenase activity of PaaZ.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[2][4]
-
Data Presentation
Table 1: Hypothetical Inhibition of PaaZ by Knoevenagel Condensation Products
| Compound ID | Structure | Target Domain | IC50 (µM) | Inhibition Type |
| KCP-001 | (E)-2-cyano-3-phenylacrylamide | Dehydrogenase | 15.2 | Covalent, Irreversible |
| KCP-002 | (E)-ethyl 2-cyano-3-phenylacrylate | Dehydrogenase | 28.5 | Covalent, Irreversible |
| KCP-003 | 2-((4-nitrophenyl)methylene)malononitrile | Dehydrogenase | 8.7 | Covalent, Irreversible |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting Guides
Troubleshooting for Knoevenagel Condensation Synthesis
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst | Use fresh piperidine or another suitable base. |
| Impure starting materials | Purify benzaldehyde and 2-cyanoacetamide before use. | |
| Incorrect reaction conditions | Optimize temperature and reaction time. Consider a different solvent. | |
| Formation of side products | Self-condensation of aldehyde | Use a milder base or lower the reaction temperature. |
| Michael addition of the product | Remove the product from the reaction mixture as it forms. | |
| Difficulty in purification | Product is an oil | Try to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purify by column chromatography. |
| Co-elution with starting materials | Optimize the mobile phase for column chromatography to achieve better separation. |
Troubleshooting for PaaZ Inhibition Assay
| Problem | Possible Cause | Solution |
| High variability in results | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing in each well. |
| Inconsistent incubation times | Use a multichannel pipette to add reagents quickly and consistently. | |
| Enzyme instability | Prepare fresh enzyme dilutions for each experiment and keep on ice. | |
| Low signal-to-noise ratio | Sub-optimal enzyme or substrate concentration | Perform initial optimization experiments to determine the optimal concentrations. |
| Incorrect buffer pH | Ensure the assay buffer pH is optimal for PaaZ activity. | |
| Inconsistent IC50 values | Inhibitor precipitation | Check the solubility of the inhibitor in the assay buffer. Reduce the final concentration if necessary. |
| Time-dependent inhibition | Vary the pre-incubation time to check for time-dependent effects. | |
| Interference from inhibitor | Test for inhibitor absorbance or fluorescence at the detection wavelength and subtract the background if necessary. |
Visualizations
Caption: Phenylacetic Acid (PAA) Catabolic Pathway.
Caption: Experimental Workflow for PaaZ Inhibition.
Caption: Troubleshooting Logic for PaaZ Inhibition Assays.
References
Technical Support Center: Optimizing PaaZ and PaaJ Coupled Enzyme Reactions
Welcome to the technical support center for the optimization of PaaZ and PaaJ coupled enzyme reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key enzymatic data to facilitate the successful implementation and optimization of this coupled reaction system.
Frequently Asked Questions (FAQs)
Q1: What are the enzymatic functions of PaaZ and PaaJ?
A1: PaaZ and PaaJ are key enzymes in the aerobic phenylacetate (B1230308) (PAA) degradation pathway found in various bacteria, including Pseudomonas putida and Escherichia coli.
-
PaaZ is a bifunctional enzyme possessing two distinct catalytic activities:
-
Enoyl-CoA Hydratase: It catalyzes the hydration of the enoyl-CoA intermediate.
-
Aldehyde Dehydrogenase: It is involved in the subsequent oxidation step.
-
-
PaaJ functions as a β-ketothiolase , which is crucial for the cleavage of a β-ketoacyl-CoA intermediate further down the degradation pathway.
Q2: What is the coupled reaction between PaaZ and PaaJ?
A2: The PaaZ and PaaJ enzymes work in sequence to break down phenylacetate derivatives. PaaZ first converts its substrate, Oxepin-CoA, into 3-oxo-5,6-dehydrosuberyl-CoA. The product of the PaaZ reaction, after further processing by other enzymes in the pathway, becomes a substrate for PaaJ, which then carries out a thiolase reaction as part of a β-oxidation-like process. Optimizing the coupled reaction ensures a smooth flow of intermediates through the pathway.
Q3: What are the typical substrates and cofactors for these enzymes?
A3:
-
PaaZ Substrate: Oxepin-CoA.
-
PaaZ Cofactor: The aldehyde dehydrogenase activity of PaaZ typically requires NAD(P)+.
-
PaaJ Substrate: A β-ketoacyl-CoA derivative produced downstream of the PaaZ reaction.
-
PaaJ Cofactor: Coenzyme A (CoA) is required for the thiolase reaction.
Q4: What are the general optimal conditions for enzymes from Pseudomonas putida and Escherichia coli?
A4: While specific optimal conditions should be determined empirically for the purified enzymes, the general physiological conditions for these organisms provide a good starting point.
-
Pseudomonas putida : Optimal growth temperature is typically around 30°C, and the optimal pH for growth is near 7.0. Some enzymes in the phenylacetate pathway from P. putida have shown optimal activity at a pH of 8.2 and a temperature of 30°C.
-
Escherichia coli : Optimal growth is generally at 37°C with a neutral pH of 7.0. However, specific enzymes can have different optima. For example, a related feruloyl-CoA synthetase from E. coli has an optimal pH of 7.0 and an optimal temperature of 30°C.
Data Presentation: Enzyme Kinetic and Optimal Condition Parameters
The following tables summarize available quantitative data for enzymes related to the PaaZ and PaaJ pathway to provide a baseline for optimization experiments. Note that specific values for PaaZ and PaaJ may vary and should be determined experimentally.
Table 1: Optimal Conditions for Related Enzymes
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) |
| Phenylacetyl-CoA Ligase | Pseudomonas putida | 8.2 | 30 |
| Feruloyl-CoA Synthetase | Escherichia coli | 7.0 | 30 |
Table 2: Kinetic Parameters for a Related Enzyme (Feruloyl-CoA Synthetase from E. coli)
| Parameter | Value | Unit |
| Km | 0.39 | mM |
| Vmax | 112.65 | U/mg |
Mandatory Visualizations
PaaZ-PaaJ Coupled Reaction Pathway
Caption: The sequential enzymatic reactions catalyzed by the bifunctional PaaZ and the β-ketothiolase PaaJ in the phenylacetate degradation pathway.
Experimental Workflow for Optimizing Coupled Enzyme Reactions
Caption: A logical workflow for the systematic optimization of the PaaZ and PaaJ coupled enzyme reaction.
Experimental Protocols
Protocol 1: Determining Optimal pH for PaaZ Activity
Objective: To determine the pH at which the PaaZ enzyme exhibits maximum activity.
Materials:
-
Purified PaaZ enzyme
-
Oxepin-CoA substrate
-
NAD(P)+ cofactor
-
A range of buffers (e.g., citrate, phosphate, Tris-HCl) covering a pH range of 4.0 to 10.0
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate
Methodology:
-
Prepare Buffers: Prepare a series of 100 mM buffers with varying pH values (e.g., in 0.5 pH unit increments from 4.0 to 10.0).
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing:
-
Buffer of a specific pH
-
Saturating concentration of Oxepin-CoA
-
Saturating concentration of NAD(P)+
-
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of purified PaaZ enzyme to each well. The final volume should be consistent across all wells.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the optimal temperature (if known, otherwise use a standard temperature like 30°C). Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NAD(P)H.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each pH value from the linear portion of the absorbance vs. time curve. Plot V₀ against pH to determine the optimal pH.
Protocol 2: Optimizing the PaaZ-PaaJ Coupled Reaction
Objective: To determine the optimal conditions for the coupled reaction, ensuring the PaaJ reaction rate does not limit the PaaZ reaction rate.
Materials:
-
Purified PaaZ and PaaJ enzymes
-
Oxepin-CoA, NAD(P)+, and Coenzyme A
-
Buffer at the determined optimal pH for the coupled system (start with a compromise pH if individual optima differ significantly)
-
Spectrophotometer
Methodology:
-
Establish Individual Enzyme Assays: First, ensure you have reliable individual assays for both PaaZ and PaaJ.
-
Determine Non-Rate-Limiting PaaJ Concentration:
-
Set up the coupled reaction with a fixed, non-saturating concentration of PaaZ and its substrates.
-
Titrate increasing concentrations of PaaJ into the reaction mixture.
-
Measure the overall reaction rate. The concentration of PaaJ at which the rate no longer increases is the non-rate-limiting concentration. Use a concentration slightly above this for subsequent experiments.
-
-
Optimize Coupled Reaction Conditions:
-
Using the non-rate-limiting concentration of PaaJ, perform experiments to determine the optimal pH and temperature for the entire coupled system, similar to Protocol 1.
-
-
Kinetic Characterization of PaaZ in the Coupled System:
-
With the optimized conditions and non-rate-limiting PaaJ, vary the concentration of Oxepin-CoA.
-
Measure the initial reaction velocities and plot them against the Oxepin-CoA concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax of PaaZ in this coupled system.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low reaction rate | 1. Inactive enzyme(s).2. Omission of a required substrate or cofactor.3. Incorrect buffer pH or temperature. | 1. Verify enzyme activity with individual positive controls.2. Double-check the addition of all reaction components.3. Measure the pH of the buffer and verify the reaction temperature. |
| Non-linear reaction progress curve (lag phase) | 1. PaaJ concentration is too low and is rate-limiting.2. Sub-optimal reaction conditions for the coupled assay. | 1. Increase the concentration of PaaJ in the reaction mixture.2. Re-optimize the pH and temperature for the coupled system. |
| High background signal | 1. Contamination of reagents with NAD(P)H.2. Non-enzymatic reduction of NAD(P)+. | 1. Prepare fresh reagents.2. Run a control reaction without the enzyme to measure the background rate and subtract it from the experimental data. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Inconsistent mixing of reaction components.3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure proper technique.2. Thoroughly mix the reaction components before initiating the reaction.3. Ensure the reaction is performed in a temperature-controlled environment. |
| Apparent Km or Vmax differs from published values | 1. Different assay conditions (pH, temperature, buffer composition).2. The coupling enzyme (PaaJ) is partially rate-limiting. | 1. Ensure your assay conditions match the literature. If not, re-characterize under your conditions.2. Re-verify that the PaaJ concentration is not rate-limiting by performing a PaaJ titration. |
Technical Support Center: Purification of CoA Ester Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Coenzyme A (CoA) ester intermediates.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues in your CoA ester purification experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of CoA Ester | Degradation of Thioester Bond: CoA esters are susceptible to hydrolysis, especially at alkaline or strongly acidic pH and elevated temperatures.[1][2] | - Maintain a slightly acidic pH (between 2 and 6) throughout the purification process.[2] - Perform all steps on ice or at 4°C to minimize enzymatic and chemical degradation.[1][2] - Immediately inactivate cellular thioesterases upon cell lysis by flash-freezing samples in liquid nitrogen or using pre-chilled organic solvents.[2] |
| Poor Retention on Solid-Phase Extraction (SPE) Column: Hydrophilic, short-chain acyl-CoAs may not be effectively retained on certain SPE cartridges.[1] | - For short-chain CoA esters, consider methods that do not require an SPE step, such as deproteinization with sulfosalicylic acid (SSA).[1] - If SPE is necessary, optimize the cartridge type (e.g., weak anion exchange) and elution method for your specific analytes.[3] - Ensure proper conditioning of the SPE column and consider adding a soak time to improve interaction between the solvent and sorbent.[4] | |
| Inefficient Elution from SPE Column: The chosen elution solvent may not be strong enough to displace the bound CoA ester. | - Optimize the elution solvent by increasing its strength or volume.[4] - Consider a second elution step to recover any remaining analyte.[4] | |
| Co-elution of Contaminants or Isomers in HPLC | Inadequate Chromatographic Resolution: The HPLC method may not be optimized to separate CoA esters from other cellular components or from their isomers. | - Optimize the mobile phase composition, including solvent strength, pH, and buffer concentration.[5] - Adjust the gradient elution profile to improve the separation of closely eluting peaks.[5] - Select a column with a different stationary phase (e.g., C18) or a smaller particle size for higher resolution.[6] |
| Presence of Degradation Products (e.g., Free CoA) | Sample Instability during Storage or Processing: Repeated freeze-thaw cycles and storage at inappropriate temperatures can lead to degradation. | - Store samples at -80°C as a dry pellet to enhance stability.[1] - Minimize the number of freeze-thaw cycles.[3] - Reconstitute samples in a buffered solution (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at neutral pH) or methanol (B129727) just before analysis.[1] |
| Inaccurate Quantification | Matrix Effects: Components in the sample matrix can interfere with the ionization and detection of the analyte in mass spectrometry. | - Construct calibration curves using a matrix that closely matches the study samples.[1] - Use an internal standard, such as an odd-chain acyl-CoA, to correct for variability in extraction and ionization efficiency.[1][3] |
| Non-Linearity of Detector Response: The detector response may not be linear across the entire concentration range of the sample. | - Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying CoA ester intermediates?
A1: The primary challenge is their inherent instability. The thioester bond is prone to both enzymatic and chemical hydrolysis. This necessitates rapid sample processing at low temperatures and careful pH control to prevent degradation and ensure accurate quantification.[1][2]
Q2: How can I improve the recovery of my CoA ester during solid-phase extraction (SPE)?
A2: To improve recovery, ensure your sample is properly pre-treated to optimize analyte retention. This includes adjusting the pH and ionic strength.[7] Optimizing the flow rate during sample loading and elution can also significantly impact recovery; slower flow rates can enhance binding and elution.[4] Additionally, ensuring the SPE cartridge is thoroughly dried before elution can prevent the introduction of water into the final extract, which can be critical for subsequent analysis.[4] For long-chain acyl-CoAs, which may adhere to sample containers, rinsing the container with the extraction solvent can help recover adsorbed molecules.[4]
Q3: What are the best storage conditions for purified CoA ester intermediates?
A3: For long-term stability, CoA ester intermediates should be stored at -80°C.[1] They are more stable when stored as a lyophilized powder or a dry pellet. If in solution, a slightly acidic pH (between 2 and 6) is recommended.[2] Avoid repeated freeze-thaw cycles as this can lead to significant degradation.[3]
Q4: Can I use UV detection for the quantification of CoA esters in HPLC?
A4: Yes, UV detection is a common method for quantifying CoA esters. The adenine (B156593) ring of the CoA molecule has a strong absorbance at approximately 260 nm, which allows for sensitive detection.[6][8] However, for complex samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its higher selectivity and sensitivity.[1]
Q5: How do I choose the right internal standard for my acyl-CoA analysis?
A5: An ideal internal standard should have similar chemical properties to the analytes of interest but be distinguishable by the analytical method (e.g., by mass in MS). For acyl-CoAs, odd-chain fatty acyl-CoAs (e.g., heptadecanoyl-CoA) are commonly used as internal standards for the quantification of even-chain acyl-CoAs, as they are not typically found in biological samples and exhibit similar extraction and ionization behavior.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various purification and synthesis protocols for CoA ester intermediates.
Table 1: Recovery and Purity of CoA Esters Using Different Purification Methods
| Purification Method | Analyte | Matrix | Recovery Rate | Purity | Reference |
| Modified SPE-HPLC | Long-chain acyl-CoAs | Rat Tissues | 70-80% | High | [8] |
| Solid-Phase Extraction | Radiolabeled acyl-CoAs | Rat Liver | 83-90% | Not specified | [9] |
| Solid-Phase Extraction | Aromatic CoA esters | Enzymatic reaction | Up to 80% | Not specified | [10] |
| Chromatographic Procedure | Fatty acyl-CoA thiol esters | Not specified | ≥ 80% | > 90% | [11] |
Table 2: Yields from Enzymatic Synthesis of Aromatic CoA Esters
| Product | Conversion Rate | Isolation Yield | Reference |
| Cinnamoyl-CoA | Up to 95% | Up to 80% | [10] |
| p-Coumaroyl-CoA | Up to 95% | Up to 80% | [10] |
| Feruloyl-CoA | Up to 95% | Up to 80% | [10] |
| Caffeoyl-CoA | Up to 95% | Up to 80% | [10] |
| Benzoyl-CoA | Up to 95% | Up to 80% | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[3][8]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
5% Ammonium Hydroxide (B78521) (NH₄OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.[8]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add acetonitrile and vortex thoroughly.
-
Centrifuge to pellet the precipitate.
-
-
Solid-Phase Extraction:
-
Condition the weak anion exchange SPE column with methanol followed by the KH₂PO₄ buffer.
-
Load the supernatant from the extraction step onto the SPE column.
-
Wash the column with the KH₂PO₄ buffer to remove unbound impurities.
-
Wash the column with methanol to remove lipids.
-
Elute the acyl-CoAs with 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a methanol/water mixture).[3]
-
Protocol 2: HPLC Analysis of Short-Chain CoA Esters
This protocol provides a general method for the separation and analysis of short-chain CoA esters by reversed-phase HPLC.[6]
Materials:
-
C18 reversed-phase HPLC column (e.g., Kinetex C18, 100 x 4.60 mm, 2.6 µm particle size)[6]
-
HPLC system with UV detector
-
Mobile Phase A: 150 mM Sodium Phosphate (Na₂HPO₄), pH adjusted as needed
-
Mobile Phase B: Methanol
-
CoA ester standards
Procedure:
-
Sample Preparation:
-
Reconstitute the purified CoA ester samples in the initial mobile phase composition.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column[6]
-
Mobile Phase: An isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 91% A and 9% B) can be used for the separation of some short-chain CoA esters.[6] For a broader range of analytes, a gradient elution may be necessary.
-
Flow Rate: 0.8 mL/min[6]
-
Detection: UV at 254 nm or 260 nm[6]
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Identify and quantify the CoA esters by comparing their retention times and peak areas to those of the standards.
-
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate key metabolic pathways where CoA ester intermediates play a crucial role.
Caption: Fatty Acid Beta-Oxidation Pathway.
Caption: Steroid Degradation Pathway Involving CoA Esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promochrom.com [promochrom.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A convenient and versatile method for the purification of CoA thiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PaaJ Thiolase Substrate Specificity
Welcome to the technical support center for the PaaJ thiolase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments related to the substrate specificity of this enzyme. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of the enzyme's substrate range.
Frequently Asked Questions (FAQs)
Q1: What is the function of the PaaJ thiolase?
The PaaJ thiolase is an enzyme found in Escherichia coli that plays a role in the phenylacetate (B1230308) degradation pathway.[1] Its primary function is to catalyze the thiolytic cleavage of β-ketoadipyl-CoA into succinyl-CoA and acetyl-CoA.[1] This reaction is a crucial step in the catabolism of aromatic compounds.
Q2: What type of thiolase is PaaJ?
PaaJ is a degradative thiolase (EC 2.3.1.16).[2] Unlike biosynthetic thiolases that are involved in anabolic pathways, degradative thiolases typically exhibit a broader substrate specificity and are involved in catabolic pathways such as fatty acid β-oxidation.[2][3]
Q3: What is the general substrate range of the E. coli degradative thiolase?
The degradative thiolase from induced wild-type Escherichia coli is active on β-ketoacyl-coenzyme A (β-ketoacyl-CoA) derivatives with acyl chain lengths ranging from 4 to 16 carbons.[4] It displays optimal activity with medium-chain substrates.[4]
Q4: What is the catalytic mechanism of PaaJ thiolase?
Thiolases, including PaaJ, generally follow a ping-pong kinetic mechanism that involves two main steps.[2] The reaction is initiated by a nucleophilic attack from a cysteine residue in the active site on the substrate, which leads to the formation of a covalent acyl-enzyme intermediate.[2] In the second step, this intermediate reacts with Coenzyme A (CoA) to release the final products.[2]
Troubleshooting Guides
This section addresses common issues that may arise during the experimental analysis of PaaJ thiolase substrate specificity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Inactive Enzyme: Improper storage or handling has led to denaturation. | Store the enzyme at the recommended temperature (typically -80°C in small aliquots) and avoid repeated freeze-thaw cycles. Keep the enzyme on ice during experimental setup. |
| Incorrect Assay Buffer Conditions: Suboptimal pH or ionic strength. | Ensure the assay buffer is at the optimal pH for PaaJ activity and that the ionic strength is appropriate. Prepare fresh buffer for each experiment. | |
| Missing or Degraded Cofactor: Coenzyme A (CoA) is essential for the thiolytic cleavage reaction and can degrade over time. | Use a fresh, high-quality source of CoA. Prepare CoA solutions fresh and store them appropriately. | |
| Substrate Instability: Thioester substrates can be unstable, especially at certain pH values. | Prepare substrate solutions fresh before each experiment. Verify the concentration and purity of the substrate stock. | |
| High Background Signal | Non-enzymatic Substrate Degradation: The β-ketoacyl-CoA substrate may be hydrolyzing spontaneously. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation and subtract this from the experimental values. |
| Contaminating Enzymes: The purified PaaJ enzyme preparation may contain other enzymes that react with the substrate or detection reagents. | Verify the purity of your enzyme preparation using SDS-PAGE. If necessary, perform additional purification steps. | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or buffer components. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for the reaction components to minimize well-to-well variability. |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect the reaction rate. | Use a temperature-controlled spectrophotometer or water bath to ensure a constant and accurate reaction temperature. | |
| Incomplete Mixing: Reagents are not homogeneously mixed in the reaction well. | Gently mix the contents of each well after the addition of all components, being careful to avoid introducing bubbles. |
Quantitative Data on Substrate Specificity
While specific kinetic data for the E. coli PaaJ thiolase with a wide range of β-ketoacyl-CoA substrates is not extensively available in the literature, the following table summarizes the known qualitative substrate range. Researchers are encouraged to perform detailed kinetic analyses to determine the specific activity, Km, and kcat values for their substrates of interest.
| Substrate (β-ketoacyl-CoA) | Acyl Chain Length | Relative Activity |
| Acetoacetyl-CoA | C4 | Active |
| β-Ketocaproyl-CoA | C6 | Active |
| β-Ketooctanoyl-CoA | C8 | Optimal |
| β-Ketodecanoyl-CoA | C10 | Optimal |
| β-Ketododecanoyl-CoA | C12 | Active |
| β-Ketomyristoyl-CoA | C14 | Active |
| β-Ketopalmitoyl-CoA | C16 | Active |
Note: This table is based on the general characterization of the degradative thiolase from induced wild-type E. coli, which is expected to be PaaJ in the context of phenylacetate degradation. "Optimal" indicates the substrate chain-length range with the highest reported activity.[4]
Experimental Protocols
Protocol: Spectrophotometric Assay for Determining PaaJ Thiolase Substrate Specificity
This protocol describes a continuous spectrophotometric assay to measure the thiolytic cleavage of various β-ketoacyl-CoA substrates by PaaJ thiolase. The assay monitors the decrease in absorbance at 303 nm, which is characteristic of the Mg2+-enolate complex of the β-ketoacyl-CoA substrate.
Materials:
-
Purified PaaJ thiolase
-
A series of β-ketoacyl-CoA substrates (e.g., C4 to C16 chain lengths)
-
Coenzyme A (CoA)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Magnesium chloride (MgCl2)
-
UV-transparent 96-well plate or cuvettes
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Tris-HCl buffer (1 M, pH 8.0).
-
Prepare stock solutions of MgCl2 (1 M) and CoA (10 mM).
-
Prepare stock solutions of each β-ketoacyl-CoA substrate. The concentration should be determined empirically, but a starting point of 1 mM is suggested.
-
Dilute the purified PaaJ thiolase to a suitable working concentration in Tris-HCl buffer. The optimal concentration should be determined to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup:
-
Prepare a reaction master mix containing Tris-HCl buffer, MgCl2, and CoA at their final desired concentrations (e.g., 100 mM Tris-HCl, 25 mM MgCl2, 0.1 mM CoA).
-
In a 96-well plate or cuvette, add the reaction master mix.
-
Add the β-ketoacyl-CoA substrate to the desired final concentration. To determine kinetic parameters, a range of substrate concentrations should be tested.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the diluted PaaJ thiolase to the reaction mixture.
-
Immediately start monitoring the decrease in absorbance at 303 nm over a set period (e.g., 5-10 minutes). Record data points at regular intervals (e.g., every 15-30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for the Mg2+-enolate complex of the β-ketoacyl-CoA is required.
-
To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Repeat the assay for each β-ketoacyl-CoA substrate to determine the substrate specificity of the PaaJ thiolase.
-
Visualizations
Caption: The catalytic reaction of PaaJ thiolase.
Caption: Workflow for determining PaaJ thiolase substrate specificity.
References
- 1. uniprot.org [uniprot.org]
- 2. Thiolase - Wikipedia [en.wikipedia.org]
- 3. Structural basis for differentiation between two classes of thiolase: Degradative vs biosynthetic thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiolases of Escherichia coli: purification and chain length specificities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectrophotometric Assay of PaaZ
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a spectrophotometric assay to measure the activity of the bifunctional enzyme PaaZ. PaaZ, with its aldehyde dehydrogenase and enoyl-CoA hydratase domains, is a key enzyme in the phenylacetic acid degradation pathway.[1] This guide will help you identify and resolve common sources of interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the spectrophotometric assay for PaaZ?
A1: The spectrophotometric assay for PaaZ typically monitors the change in absorbance of a specific chromogenic substrate or cofactor over time. For the aldehyde dehydrogenase domain, the assay often follows the reduction of NAD(P)+ to NAD(P)H, which results in an increase in absorbance at 340 nm.[2] For the enoyl-CoA hydratase domain, a coupled assay may be used where the product of the hydratase reaction is acted upon by a subsequent enzyme that produces a measurable change in absorbance.
Q2: My absorbance readings are fluctuating or drifting. What could be the cause?
A2: Unstable readings can stem from several sources. Instrument-related issues include a failing lamp, temperature fluctuations in the cuvette holder, or improper instrument warm-up time.[3] Reagent-related issues could be the degradation of a substrate or cofactor, or precipitation of a buffer component. Ensure all solutions are properly prepared, stored, and equilibrated to the assay temperature.
Q3: I am not observing any enzymatic activity, or the activity is much lower than expected. What should I check?
A3: First, verify the integrity of your PaaZ enzyme preparation. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm the concentrations of all assay components, including the substrate and any necessary cofactors like NAD(P)+ and Coenzyme A. Incorrect pH of the buffer can also drastically affect enzyme activity. Finally, consider the possibility of an inhibitor being present in your sample or reagents.
Q4: What are some common chemical compounds that could interfere with the PaaZ assay?
A4: Interference can arise from compounds that inhibit either the aldehyde dehydrogenase or the enoyl-CoA hydratase activity of PaaZ. Aldehyde dehydrogenase inhibitors include compounds like disulfiram, cyanamide, and certain benzaldehydes.[4][5][6] Enoyl-CoA hydratase can be inhibited by compounds such as methylenecyclopropylformyl-CoA and 3-octynoyl-CoA.[7][8] Additionally, compounds that absorb light at the same wavelength as your detection wavelength will cause interference.
Troubleshooting Guides
Issue 1: High Background Absorbance
High initial absorbance can mask the signal from the enzymatic reaction. This can be caused by the sample itself, the buffer, or the substrate.
Troubleshooting Steps:
-
Run a "no enzyme" control: Prepare a reaction mixture with all components except the PaaZ enzyme. If the absorbance is high, the issue lies with one of the other components.
-
Check individual components: Measure the absorbance of each component (buffer, substrate, cofactor, sample) at the detection wavelength.
-
Sample-specific interference: If your sample contains a compound that absorbs at the detection wavelength, consider sample preparation steps like dialysis or buffer exchange to remove the interfering substance.
Table 1: Example of High Background Absorbance Troubleshooting
| Condition | Initial Absorbance (at 340 nm) | Interpretation |
| Complete Assay Mix | 1.5 | High background, difficult to measure change. |
| No Enzyme Control | 1.4 | The enzyme is not the source of high background. |
| Buffer Only | 0.1 | Buffer is not the issue. |
| Substrate + Buffer | 1.3 | The substrate solution is the likely source of high background. |
Issue 2: Non-linear Reaction Rate
A non-linear reaction rate can indicate substrate depletion, enzyme instability, or the presence of an inhibitor.
Troubleshooting Steps:
-
Vary Substrate Concentration: If the rate decreases over time, the substrate may be getting depleted. Try a higher initial substrate concentration.
-
Assess Enzyme Stability: Incubate the enzyme in the assay buffer for the duration of the assay and then measure its activity. A decrease in activity over time indicates instability.
-
Check for Inhibitors: The presence of an inhibitor can lead to a curved progress curve. Diluting the sample may alleviate the effect of a competitive inhibitor.
Experimental Protocols
Protocol 1: Identifying the Source of High Background Absorbance
Objective: To systematically identify the component in the assay mixture causing high background absorbance.
Materials:
-
Spectrophotometer
-
Cuvettes
-
PaaZ enzyme stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrate stock solution (e.g., Phenylacetyl-CoA)
-
Cofactor stock solution (e.g., NAD+)
-
Test sample
Procedure:
-
Set the spectrophotometer to the appropriate wavelength (e.g., 340 nm for NADH production).
-
Prepare a series of cuvettes as outlined in Table 1.
-
Blank the spectrophotometer with the assay buffer.
-
Measure the initial absorbance of each solution.
-
Analyze the results to pinpoint the source of the high background.
Protocol 2: Screening for Potential Inhibitors
Objective: To determine if a test compound inhibits PaaZ activity.
Materials:
-
All materials from Protocol 1
-
Stock solution of the potential inhibitor
Procedure:
-
Prepare a complete assay mixture (buffer, substrate, cofactor).
-
Add a known concentration of the potential inhibitor to the test cuvette.
-
Add an equal volume of solvent (e.g., DMSO) without the inhibitor to a control cuvette.
-
Initiate the reaction by adding the PaaZ enzyme to both cuvettes.
-
Monitor the change in absorbance over time for both reactions.
-
Calculate the initial reaction rates. A significant decrease in the rate in the presence of the test compound indicates inhibition.
Table 2: Example of Inhibition Screening Data
| Condition | Initial Rate (mAU/min) | % Inhibition |
| Control (no inhibitor) | 50.2 | 0% |
| Test Compound A (10 µM) | 48.5 | 3.4% |
| Test Compound B (10 µM) | 12.1 | 75.9% |
Visualizations
Caption: A workflow for troubleshooting common issues in the PaaZ spectrophotometric assay.
Caption: The sequential reactions catalyzed by the two domains of the PaaZ enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are ALDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative inhibition studies of enoyl-CoA hydratase 1 and enoyl-CoA hydratase 2 in long-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting metabolic bottlenecks in engineered phenylacetate pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with engineered phenylacetate (B1230308) pathways.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the engineering and optimization of microbial phenylacetate production.
1. Low Phenylacetate (PAA) Titer or Yield
Question: My engineered E. coli strain is producing very low levels of phenylacetic acid (PAA). What are the potential bottlenecks and how can I troubleshoot this?
Answer:
Low PAA production is a common issue that can stem from several factors throughout the biosynthetic pathway. Here's a systematic approach to identify and address the bottleneck:
-
Precursor Availability: The biosynthesis of PAA from L-phenylalanine relies on a sufficient supply of the precursor, phenylpyruvate.[1] Two main strategies can enhance its availability:
-
Strengthening the Shikimate Pathway: Overexpressing key enzymes in the shikimate pathway can increase the carbon flux towards chorismate, a key precursor for aromatic amino acids.[2]
-
Optimizing Phenylalanine Transamination: Ensure the aminotransferase (e.g., ARO8) responsible for converting L-phenylalanine to phenylpyruvate is expressed at optimal levels and exhibits high activity.[1]
-
-
Inefficient Enzymatic Conversions: Each step in the pathway can be a rate-limiting step.
-
Keto Acid Decarboxylase (KDC) Activity: The decarboxylation of phenylpyruvate to phenylacetaldehyde (B1677652) is a critical step. Ensure the chosen KDC is active and not inhibited by substrate or product accumulation.[1]
-
Aldehyde Dehydrogenase (AldH) Activity: The final oxidation of phenylacetaldehyde to PAA is catalyzed by an aldehyde dehydrogenase. Different AldH enzymes (e.g., AldH, FeaB, AldB) have varying efficiencies. It has been shown that AldH from E. coli can be an efficient enzyme for this conversion.[1][3]
-
-
Competing Pathways: The intermediate phenylacetaldehyde is a branch point and can be reduced to 2-phenylethanol (B73330) (2-PE), a common and significant by-product that reduces the PAA yield.[1][3]
-
Toxicity of Intermediates: Accumulation of pathway intermediates, such as phenylacetaldehyde or epoxides formed during PAA degradation, can be toxic to the cells and inhibit growth and production.[4][5]
-
Enzyme Balancing: Ensure that the activities of the downstream enzymes are sufficient to prevent the accumulation of upstream intermediates.
-
Detoxification Mechanisms: Some bacterial pathways have evolved mechanisms to handle toxic intermediates. For instance, the PaaZ enzyme is crucial for removing toxic intermediates in the PAA catabolic pathway.[4][6]
-
Logical Workflow for Troubleshooting Low PAA Titer
Caption: A troubleshooting workflow for diagnosing and addressing low phenylacetate production.
2. High Levels of 2-Phenylethanol (2-PE) By-product
Question: My system is producing a significant amount of 2-phenylethanol (2-PE) instead of PAA. How can I shift the flux towards PAA?
Answer:
The accumulation of 2-PE is a clear indication that phenylacetaldehyde is being reduced rather than oxidized.[1] Here are the primary strategies to address this:
-
Strain Selection: The most effective strategy is to use an E. coli strain with reduced aromatic aldehyde reduction (RARE) capabilities. These strains have knockouts of key reductase genes, which significantly curtails the conversion of phenylacetaldehyde to 2-PE.[1][3] One study demonstrated that using a RARE strain resulted in up to a 94% molar transformation yield from phenylalanine to PAA with no detectable 2-PE.[1][3]
-
Enzyme Selection and Expression:
-
Overexpress an Efficient Aldehyde Dehydrogenase (AldH): Increasing the cellular concentration and activity of a highly efficient AldH can outcompete the endogenous reductases for the phenylacetaldehyde substrate. Studies have identified AldH from E. coli as a potent catalyst for this reaction.[1][3]
-
Characterize and Compare Different AldH Candidates: If the initial AldH is not effective, consider testing other candidates like FeaB and AldB, although some studies have shown them to be less effective for PAA production.[1][3]
-
Engineered Phenylacetate Pathway and Competing By-product Formation
Caption: The engineered phenylacetate pathway from L-phenylalanine, highlighting the competing reduction of phenylacetaldehyde to 2-phenylethanol.
3. Accumulation of Phenylpyruvate
Question: I am observing an accumulation of phenylpyruvate in my culture. What does this indicate and how can I fix it?
Answer:
The accumulation of phenylpyruvate points to a bottleneck at the decarboxylation step. Here’s how to troubleshoot this issue:
-
Keto Acid Decarboxylase (KDC) Activity:
-
Sub-optimal Expression: The expression level of the KDC may be insufficient. Try increasing its expression by using a stronger promoter or a higher copy number plasmid.
-
Low Intrinsic Activity: The chosen KDC might have a low specific activity for phenylpyruvate. Consider screening for and utilizing a KDC from a different organism that is known to have higher activity.
-
Cofactor Limitation: Ensure that any necessary cofactors for the KDC are readily available within the cell.
-
-
Inhibition of KDC:
-
Substrate Inhibition: High concentrations of phenylpyruvate could potentially inhibit the KDC.
-
Product Inhibition: While less common for decarboxylases, it's worth investigating if phenylacetaldehyde or downstream products are causing feedback inhibition.
-
4. Cell Growth Inhibition or Lysis
Question: My engineered strain exhibits poor growth or lyses after induction. What could be the cause?
Answer:
Cellular toxicity is a significant challenge in metabolic engineering. The primary culprits in the phenylacetate pathway are often the intermediates:
-
Toxicity of Phenylacetaldehyde: This aldehyde is known to be toxic to microbial cells. Its accumulation due to an imbalance between its formation (by KDC) and its consumption (by AldH) can lead to growth inhibition.
-
Solution: Ensure a "pull" on the phenylacetaldehyde pool by having a highly active and sufficiently expressed aldehyde dehydrogenase. The goal is to rapidly convert it to the less toxic PAA.
-
-
Toxicity of Phenylacetic Acid (PAA): At high concentrations, PAA itself can be toxic to cells.
-
Solution: Consider in situ product removal strategies or engineering the host for better PAA tolerance.
-
-
Toxicity from PAA Degradation Intermediates: The native PAA catabolic pathway in organisms like E. coli involves the formation of reactive epoxide intermediates which are toxic.[5]
-
Solution: If the host organism has a native PAA degradation pathway, consider knocking out key genes in this pathway (e.g., paa gene cluster) to prevent the formation of these toxic intermediates. The PaaZ enzyme plays a role in detoxifying these intermediates, but preventing their formation is a more direct approach in a production strain.[4][6]
-
Quantitative Data Summary
Table 1: Phenylacetate and By-product Titers in Different E. coli Strains
| Strain | Relevant Genotype/Plasmid | Substrate | PAA Titer (mg/L) | 2-PE Titer (mg/L) | Molar Yield (mol/mol) | Reference |
| MG1655/pDG8 | Overexpression of kdc and aldH | Glucose | 49.5 ± 1.27 | - | - | [3] |
| MG1655/pDG9 | Overexpression of kdc, aldH, and aro8 | 1 g/L L-phenylalanine | 425.8 ± 15.41 | Detected | 0.52 | [1] |
| RARE/pDG9 | RARE strain with overexpression of kdc, aldH, and aro8 | 1 g/L L-phenylalanine | 772.9 ± 26.80 | Not Detected | 0.94 | [1] |
Table 2: Production of 2-Phenylethylacetate (2-PEAc) and 2-PE from L-phenylalanine
| Strain | Relevant Genes Expressed | Substrate | 2-PEAc Titer (mg/L) | 2-PE Titer (mg/L) | Reference |
| Engineered E. coli | ARO8, KDC, YjgB, ATF1 | 1 g/L L-phenylalanine | 268 | 277 | [7][8] |
Experimental Protocols
1. Shake Flask Cultivation for PAA Production
This protocol is adapted from studies on PAA production in E. coli.[1][3]
Materials:
-
Recombinant E. coli strain harboring the PAA biosynthesis pathway genes.
-
M9 minimal medium supplemented with 20 g/L glucose.
-
Appropriate antibiotics for plasmid maintenance.
-
L-phenylalanine solution.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution.
-
Shake flasks.
-
Incubator shaker.
Methodology:
-
Inoculate a single colony of the recombinant E. coli strain into a starter culture of M9 medium with appropriate antibiotics and grow overnight at 30°C with shaking.
-
Inoculate shake flasks containing fresh M9 medium (with 20 g/L glucose and antibiotics) with the overnight culture to an initial OD600 of approximately 0.05.
-
Incubate the flasks at 30°C with shaking (e.g., 200 rpm).
-
When the cell culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1 mM.[1][3]
-
If using L-phenylalanine as a substrate, add it to the desired final concentration (e.g., 1 g/L) at the time of induction.
-
Continue incubation at 30°C for the desired production period (e.g., 28-72 hours).
-
Collect samples periodically to measure cell density (OD600) and analyze for PAA and by-product concentrations.
2. GC/MS Analysis of Phenylacetic Acid
This protocol provides a general method for the quantification of PAA from culture samples.[1][3]
Materials:
-
Culture samples.
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction.
-
Internal standard (e.g., benzoic acid).
-
Anhydrous sodium sulfate.
-
Gas chromatograph-mass spectrometer (GC/MS) with a suitable capillary column (e.g., DB-5).
Methodology:
-
Sample Preparation:
-
Harvest a known volume of cell culture by centrifugation.
-
Acidify the supernatant with HCl to a pH of ~2.
-
Add a known amount of internal standard (e.g., benzoic acid).
-
Extract the acidified supernatant with an equal volume of ethyl acetate. Vortex thoroughly.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
The sample is now ready for GC/MS analysis.
-
-
GC/MS Conditions (Example):
-
Column: DB-5 capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C for 3 minutes.
-
Ramp: Increase at 15°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium.
-
MS Detector: Scan mode to identify peaks, and selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Generate a standard curve using known concentrations of PAA and the internal standard.
-
Calculate the concentration of PAA in the samples based on the peak area ratio of PAA to the internal standard and the standard curve.
-
3. General Enzyme Assay Protocol (Spectrophotometric)
This protocol outlines a general approach for measuring the activity of enzymes in the phenylacetate pathway.[9][10][11][12]
Principle: Enzyme activity is determined by measuring the rate of change in absorbance of a substrate or product over time. For example, the activity of an NAD(P)+-dependent dehydrogenase can be monitored by the change in absorbance at 340 nm due to the formation or consumption of NAD(P)H.
Materials:
-
Cell-free extract containing the enzyme of interest.
-
Reaction buffer with optimal pH and ionic strength for the enzyme.
-
Substrate for the enzyme (e.g., phenylacetaldehyde for AldH).
-
Cofactors (e.g., NAD+ or NADP+ for dehydrogenases).
-
Spectrophotometer.
-
Cuvettes.
Methodology:
-
Prepare a Reaction Mixture: In a cuvette, combine the reaction buffer, substrate, and any necessary cofactors.
-
Equilibrate: Allow the mixture to equilibrate to the desired assay temperature (e.g., 30°C).
-
Initiate the Reaction: Add a small volume of the cell-free extract to the cuvette to start the reaction. Mix quickly.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at the appropriate wavelength (e.g., 340 nm for NAD(P)H) over a set period.
-
Calculate Activity:
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of change in product/substrate concentration. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Calculate the specific activity by dividing the activity by the total protein concentration in the cell-free extract (U/mg protein).
-
Experimental Workflow for Enzyme Activity Assay
Caption: A stepwise workflow for determining enzyme activity using a spectrophotometric assay.
References
- 1. Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic Engineering of Escherichia coli for para-Amino-Phenylethanol and para-Amino-Phenylacetic Acid Biosynthesis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 7. Metabolic engineering of Escherichia coli for production of 2-Phenylethylacetate from L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme assay techniques and protocols [acikerisim.ohu.edu.tr]
- 11. longdom.org [longdom.org]
- 12. labtestsguide.com [labtestsguide.com]
Validation & Comparative
A Comparative Analysis of Aerobic and Anaerobic Phenylacetate Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Phenylacetate (B1230308), a central intermediate in the metabolism of various aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene, is degraded by microorganisms through distinct aerobic and anaerobic pathways. Understanding the nuances of these catabolic routes is crucial for applications in bioremediation, metabolic engineering, and drug development, where microbial metabolism can significantly impact the efficacy and fate of therapeutic agents. This guide provides a detailed comparison of the aerobic and anaerobic phenylacetate degradation pathways, supported by quantitative data, experimental protocols, and pathway visualizations.
At a Glance: Key Differences Between the Pathways
| Feature | Aerobic Pathway | Anaerobic Pathway |
| Oxygen Requirement | Obligatory | Occurs in the absence of oxygen |
| Initial Activation | Ligation to Coenzyme A | Ligation to Coenzyme A |
| Ring Cleavage Strategy | Oxygen-dependent epoxidation and hydrolytic cleavage of the aromatic ring.[1] | Reductive dearomatization of a central intermediate, benzoyl-CoA.[2] |
| Key Intermediate | Phenylacetyl-CoA | Benzoyl-CoA[2] |
| Final Products | Acetyl-CoA and Succinyl-CoA.[3][4] | Primarily Acetyl-CoA and CO2. |
| Energy Yield | Generally higher due to complete oxidation. | Generally lower. |
| Key Enzymes | Phenylacetate-CoA ligase (PaaK), Phenylacetyl-CoA epoxidase complex (PaaABCDE), PaaG, PaaZ.[5] | Phenylacetate-CoA ligase, Phenylacetyl-CoA:acceptor oxidoreductase, Phenylglyoxylate:acceptor oxidoreductase.[2][6] |
Quantitative Comparison of Key Enzymes
The efficiency of enzymatic reactions is a critical determinant of the overall rate of a metabolic pathway. This table summarizes the specific activities of key initiating enzymes in both aerobic and anaerobic phenylacetate degradation.
| Enzyme | Organism | Condition | Specific Activity (µmol/min/mg protein) | Reference |
| Phenylacetate-CoA ligase (PaaK) | Thermus thermophilus HB27 | Aerobic | 24 | [7] |
| Phenylacetate-CoA ligase | Azoarcus evansii | Aerobic | 0.076 (crude extract), 48 (purified) | [8] |
| Phenylacetyl-CoA:acceptor oxidoreductase | Thauera aromatica | Anaerobic | Data not available | [2] |
| Phenylglyoxylate:acceptor oxidoreductase | Thauera aromatica | Anaerobic | Data not available | [2] |
| PaaZ (bifunctional hydrolase/dehydrogenase) | Escherichia coli | Aerobic | ~20 (ring cleavage), 33 (hydrolysis) | [5] |
Note: Direct comparison of specific activities can be challenging due to variations in experimental conditions (e.g., temperature, pH, substrate concentrations) and the use of different protein preparations (crude extracts vs. purified enzymes).
Signaling Pathways and Logical Relationships
The degradation of phenylacetate is a tightly regulated process. The following diagrams illustrate the core logic of the aerobic and anaerobic pathways.
Caption: Aerobic phenylacetate degradation pathway in bacteria.
Caption: Anaerobic phenylacetate degradation pathway to benzoyl-CoA.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key experiments in the study of phenylacetate degradation.
Assay for Phenylacetate-CoA Ligase Activity (Coupled Spectrophotometric Assay)
This protocol is adapted from methods used for characterizing Phenylacetate-CoA ligase.[9]
Principle: The formation of phenylacetyl-CoA is coupled to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. The reaction involves the conversion of AMP and pyrophosphate (products of the ligase reaction) to ADP and then to ATP, with the concomitant oxidation of NADH.
Reagents:
-
1 M Tris-HCl buffer, pH 8.0
-
100 mM ATP solution
-
100 mM MgCl2 solution
-
10 mM Coenzyme A (CoA) solution
-
100 mM Phenylacetate solution
-
10 mM NADH solution
-
10 mM Phosphoenolpyruvate (PEP) solution
-
Myokinase (≥350 units/mL)
-
Pyruvate kinase (≥200 units/mL)
-
Lactate dehydrogenase (≥550 units/mL)
-
Enzyme preparation (cell-free extract or purified protein)
Procedure:
-
Prepare a reaction mixture (1 mL final volume) containing:
-
100 µL of 1 M Tris-HCl, pH 8.0
-
10 µL of 100 mM ATP
-
10 µL of 100 mM MgCl2
-
10 µL of 10 mM CoA
-
10 µL of 10 mM NADH
-
10 µL of 10 mM PEP
-
5 µL of Myokinase
-
5 µL of Pyruvate kinase
-
5 µL of Lactate dehydrogenase
-
Distilled water to 980 µL
-
-
Add 10 µL of the enzyme preparation to the reaction mixture and incubate at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow for the depletion of any endogenous substrates.
-
Initiate the reaction by adding 10 µL of 100 mM phenylacetate.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of phenylacetyl-CoA per minute.
Analysis of Phenylacetate Degradation Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the identification of metabolites from bacterial cultures grown on phenylacetate.[10][11]
Principle: Non-volatile intermediates of phenylacetate degradation are chemically derivatized to make them volatile for analysis by GC-MS. The compounds are then separated based on their boiling points and retention times and identified by their characteristic mass spectra.
Materials:
-
Bacterial culture grown in the presence of phenylacetate.
-
Internal standard (e.g., a stable isotope-labeled compound).
-
Solvents for extraction (e.g., ethyl acetate).
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
GC-MS instrument.
Procedure:
-
Sample Preparation:
-
Centrifuge a sample of the bacterial culture to pellet the cells.
-
Collect the supernatant and acidify it to pH 2 with HCl.
-
Add an internal standard.
-
Extract the acidic supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Pool the organic phases and dry them under a stream of nitrogen gas.
-
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Incubate the mixture at 70°C for 1 hour to allow for complete derivatization.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set up a temperature program for the GC oven to separate the compounds of interest (e.g., initial temperature of 70°C, hold for 2 min, then ramp to 300°C at 10°C/min).
-
Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic standards or by searching mass spectral libraries (e.g., NIST).
-
Quantify the metabolites by comparing their peak areas to that of the internal standard.
-
References
- 1. pnas.org [pnas.org]
- 2. Anaerobic metabolism of L-phenylalanine via benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Molecular analysis of aerobic phenylacetate degradation in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular analysis of aerobic phenylacetate degradation in Azoarcus evansii | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Phenylacetate Catabolism: Fungi vs. Bacteria
For Researchers, Scientists, and Drug Development Professionals
Phenylacetate (B1230308), a central intermediate in the metabolism of numerous aromatic compounds, including the amino acid phenylalanine, is catabolized by a diverse range of microorganisms. The strategies employed by fungi and bacteria to break down this compound differ significantly, offering distinct enzymatic targets and metabolic engineering opportunities. This guide provides an objective comparison of the phenylacetate catabolic pathways in these two kingdoms, supported by available experimental data and detailed methodologies.
Core Metabolic Pathways: A Fundamental Divergence
The primary aerobic degradation pathways of phenylacetate in fungi and bacteria are fundamentally different. Bacteria typically employ a "hybrid" aerobic pathway that activates phenylacetate with coenzyme A (CoA) before cleaving the aromatic ring. In contrast, fungi utilize a hydroxylation-first approach that leads to the well-established homogentisate (B1232598) pathway.
-
Bacterial Pathway: The bacterial catabolism of phenylacetate is characterized by the paa gene cluster, which encodes a series of enzymes that catalyze a unique CoA-dependent pathway. The process begins with the ligation of phenylacetate to CoA, followed by epoxidation and isomerization of the aromatic ring into a seven-membered oxepin (B1234782) ring. This ring is then hydrolytically cleaved, and subsequent β-oxidation-like steps yield central metabolites such as acetyl-CoA and succinyl-CoA.[1][2][3] This pathway is found in approximately 16% of sequenced bacterial genomes.[1][2][4]
-
Fungal Pathway: Fungi initiate phenylacetate degradation through direct hydroxylation of the aromatic ring.[5] This primary step distinguishes different fungal groups:
-
Ascomycetes , such as Aspergillus nidulans, typically hydroxylate phenylacetate at the C2 position to form 2-hydroxyphenylacetate.[5]
-
Basidiomycetes tend to hydroxylate at the C4 position, yielding 4-hydroxyphenylacetate (B1229458).[5]
Following this initial hydroxylation, the pathway converges on the central intermediate, homogentisate. Homogentisate is then cleaved by homogentisate dioxygenase, ultimately leading to the production of fumarate (B1241708) and acetoacetate, which enter central metabolism.[5] Some fungal species that produce 4-hydroxyphenylacetate have also been observed to reduce phenylacetate to phenylethanol.[5]
-
Key Enzymes and Comparative Kinetics
The enzymatic machinery for phenylacetate catabolism reflects the distinct pathway strategies. While comprehensive kinetic data for all enzymes is not available, particularly for the fungal pathway, a comparison of the initial activating enzymes reveals key differences.
| Parameter | Bacterial Phenylacetate-CoA Ligase (PaaK) | Fungal Phenylacetate-CoA Ligase (PCL) | Fungal Phenylacetate Hydroxylase |
| Organism | Thermus thermophilus | Penicillium chrysogenum | Data not available |
| Gene | paaK | phl | pahA / CYP1 |
| Reaction | Phenylacetate + CoA + ATP → Phenylacetyl-CoA + AMP + PPi | Phenylacetate + CoA + ATP → Phenylacetyl-CoA + AMP + PPi | Phenylacetate + O₂ + NADPH → 2-Hydroxyphenylacetate + H₂O + NADP⁺ |
| Kₘ (Phenylacetate) | 50 µM[6] | - | - |
| Kₘ (ATP) | 6 µM[6] | - | - |
| Kₘ (CoA) | 30 µM[6] | - | - |
| Vₘₐₓ | 24 µmol/min/mg protein[6] | - | - |
| kcat/Kₘ (Phenylacetate) | - | 0.23 mM⁻¹s⁻¹[7] | - |
| kcat/Kₘ (Phenoxyacetate) | - | 7.8 mM⁻¹s⁻¹[7] | - |
| Cellular Location | Cytosol | Peroxisome (implicated in Penicillin G biosynthesis)[7] | Microsomal (Cytochrome P450) |
| Notes | The primary activating enzyme for the catabolic pathway. | This enzyme is primarily associated with penicillin G biosynthesis, activating exogenous phenylacetate for incorporation into the antibiotic. Its catalytic efficiency for phenylacetate is notably lower than for phenoxyacetate (B1228835) (precursor for penicillin V).[7] | This is the rate-limiting step in many fungal pathways. Specific kinetic parameters are not well-documented in the reviewed literature. |
Regulatory Mechanisms
The genetic regulation of phenylacetate catabolism is well-documented in bacteria, involving a sophisticated repressor-inducer system. In fungi, regulation appears to be primarily substrate-induced, though the specific transcription factors are less characterized.
-
Bacterial Regulation: The paa genes are typically organized in one or more operons controlled by a dedicated transcriptional regulator.[8]
-
Repressors: Two main types of repressors have been identified: PaaX (GntR-family) in organisms like Escherichia coli and Pseudomonas putida, and PaaR (TetR-family) in others like Corynebacterium glutamicum.[8]
-
Inducer: The true inducer of the pathway is not phenylacetate itself, but its activated form, phenylacetyl-CoA .[8] When present, phenylacetyl-CoA binds to the PaaX/PaaR repressor, causing a conformational change that prevents the repressor from binding to the operator region of the paa operon, thus allowing transcription of the catabolic genes.[8]
-
-
Fungal Regulation: The regulation of the fungal pathway is less understood. However, evidence points to substrate induction.
-
In Akanthomyces muscarius, RNA-Seq and RT-PCR analyses revealed that the genes encoding a cytochrome P450 (CYP1) and a dioxygenase (DIO4) were upregulated in the presence of phenylacetate.[5]
-
The downstream homogentisate pathway is known to be regulated by its substrate, homogentisate, which acts as an inducer molecule by binding to a repressor protein (e.g., HmgR in Pseudomonas putida).[9][10][11] It is likely that the initial hydroxylase genes are also controlled by specific transcription factors that respond to the presence of phenylacetate or its derivatives. Fungal genomes contain a wide array of transcription factors, with the Zn(II)₂Cys₆ type being particularly common in pathway-specific regulation.[2]
-
Visualizing the Pathways
Bacterial Phenylacetate Catabolic Pathway
Caption: Bacterial aerobic phenylacetate degradation via CoA-activation and ring epoxidation.
Fungal Phenylacetate Catabolic Pathway
Caption: Fungal aerobic phenylacetate degradation via hydroxylation and the homogentisate pathway.
Experimental Protocols
In Vitro Reconstitution of the Bacterial Phenylacetate Pathway
This protocol is adapted from the methodology used to elucidate the complete bacterial pathway. It allows for the step-by-step analysis of intermediate formation.
Objective: To convert phenylacetyl-CoA to succinyl-CoA and acetyl-CoA using purified enzymes and identify intermediates by HPLC.
Materials:
-
Purified enzymes: PaaABC(D)E complex, PaaG, PaaZ, PaaJ, PaaF, PaaH
-
Substrates/Cofactors: Phenylacetyl-CoA, NADPH, NADP⁺, CoA, NAD⁺
-
Buffer: 50 mM Tris-HCl (pH 8.0)
-
Reaction tubes
-
Incubator or water bath at 30°C
-
RP-HPLC system with a UV detector (260 nm)
Procedure:
-
Initial Reaction Mixture: In a 0.25 mL reaction tube, combine:
-
50 mM Tris-HCl (pH 8.0)
-
0.5 mM CoA
-
1 mM NADPH
-
1 mM NADP⁺
-
0.8 mg of PaaABC(D)E oxygenase complex
-
-
Initiation: Start the reaction by adding 0.5 mM phenylacetyl-CoA.
-
Stepwise Addition and Sampling:
-
Step 1 (Epoxide formation): After 3 minutes of incubation at 30°C, take a sample for HPLC analysis to confirm the formation of ring 1,2-epoxyphenylacetyl-CoA.
-
Step 2 (Oxepin formation): Add 10 µg of PaaG to the remaining reaction. Incubate for 3 minutes and take another sample for HPLC analysis to observe the conversion to oxepin-CoA.
-
Step 3 onwards (Downstream conversion): Due to potential enzyme inactivation by epoxide intermediates, it is advisable to start a new, larger (e.g., 0.4 mL) reaction mixture containing PaaABC(D)E, PaaG (10 µg), and PaaZ (30 µg) from the beginning.
-
Add 7 µg of PaaJ, incubate for 4 minutes.
-
Add 2 µg of PaaF, incubate for 3 minutes.
-
Add 16 µg of PaaH, 0.5 mM CoA, and 1 mM NAD⁺, incubate for 3 minutes.
-
-
Analysis: Analyze the samples at each step by RP-HPLC, monitoring the disappearance of the substrate and the appearance of product peaks at 260 nm. Compare retention times with known standards where available.[1]
Analysis of Fungal Phenylacetate Metabolites from Culture Supernatants
This protocol describes a general method for cultivating fungi in the presence of phenylacetate and analyzing the resulting metabolites.
Objective: To identify and quantify phenylacetate and its hydroxylated derivatives in fungal culture media.
Materials:
-
Fungal strain of interest (e.g., Akanthomyces muscarius, Aspergillus nidulans)
-
Minimal liquid medium (composition will be fungus-specific)
-
Phenylacetate (PA) stock solution (sterile-filtered)
-
Shaking incubator
-
Centrifuge and sterile centrifuge tubes
-
Syringe filters (0.2 µm)
-
HPLC system with a UV or DAD detector and a C18 reversed-phase column
Procedure:
-
Cultivation:
-
Inoculate the fungal strain into a minimal liquid medium.
-
Grow the culture under appropriate conditions (e.g., 25-30°C, 150-200 rpm) until sufficient biomass is established.
-
Supplement the culture with phenylacetate to a final concentration of 0.5%.[5]
-
Continue incubation, collecting aliquots of the culture supernatant at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Sample Preparation:
-
Harvest the culture aliquots and centrifuge (e.g., 10,000 x g for 10 min) to pellet the mycelia.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm syringe filter to remove any remaining cells and debris.
-
-
HPLC Analysis:
-
Inject the filtered supernatant onto a C18 column.
-
Use a suitable mobile phase gradient for separation. A common system is a gradient of acetonitrile (B52724) in an aqueous solution of a weak acid like formic acid or ammonium (B1175870) acetate. For example, a linear gradient from 15% to 100% acetonitrile over 20 minutes.
-
Set the flow rate (e.g., 0.3-1.0 mL/min).
-
Monitor the elution of compounds using a UV detector at a wavelength appropriate for aromatic compounds (e.g., 254 nm or 270 nm).
-
-
Data Analysis:
-
Identify peaks corresponding to phenylacetate, 2-hydroxyphenylacetate, and 4-hydroxyphenylacetate by comparing their retention times to those of pure standards.
-
Quantify the concentration of each compound by creating a standard curve with known concentrations of the standards.
-
Experimental Workflow for Gene Identification and Characterization in Fungi
Caption: Workflow for identifying and functionally validating genes in the fungal phenylacetate pathway.
Conclusion
The catabolism of phenylacetate in fungi and bacteria proceeds through distinct and elegant biochemical pathways. Bacteria utilize a CoA-dependent "hybrid" pathway involving novel epoxidase and isomerase enzymes, which is tightly regulated at the transcriptional level by a repressor-inducer system responsive to phenylacetyl-CoA. Fungi employ a more classic aromatic degradation strategy, initiating the attack with monooxygenases to hydroxylate the ring, thereby channeling the substrate into the common homogentisate pathway.
These differences have significant implications. The unique enzymes of the bacterial paa pathway present potential targets for the development of specific antimicrobial agents, particularly in pathogens where this pathway is linked to virulence. Conversely, the fungal pathway, especially the highly efficient hydroxylases, offers a rich source of biocatalysts for bioremediation and the synthesis of valuable hydroxylated aromatic compounds. Further quantitative analysis, particularly of the fungal enzymes, will be crucial for fully harnessing the biotechnological potential of these diverse metabolic systems.
References
- 1. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.wur.nl [research.wur.nl]
- 5. Fungal degradation of phenylacetate focusing on CRISPR/Cas9-assisted characterization of two oxidative enzyme genes of Akanthomyces muscarius AM1091 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Extracellular Enzyme Activity in Penicillium using Chromogenic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Proteomics Analysis Reveals the Function of the Putative Ester Cyclase UvEC1 in the Pathogenicity of the Rice False Smut Fungus Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcription factors in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Metabolic Routes for Phenylacetate Utilization
For Researchers, Scientists, and Drug Development Professionals
Phenylacetate (B1230308), a central intermediate in the catabolism of phenylalanine and various environmental pollutants, is metabolized by diverse organisms through several distinct pathways. Understanding these alternative metabolic routes is crucial for applications in bioremediation, metabolic engineering, and drug development. This guide provides an objective comparison of the primary known pathways for phenylacetate utilization, supported by experimental data, detailed methodologies, and pathway visualizations.
Comparison of Phenylacetate Metabolic Pathways
Three primary metabolic routes for phenylacetate degradation have been extensively characterized: the aerobic hybrid pathway in bacteria, the aerobic hydroxylation pathway in fungi, and the anaerobic oxidation pathway in denitrifying bacteria.
Key Characteristics of Phenylacetate Utilization Pathways
| Feature | Bacterial Aerobic Hybrid Pathway | Fungal Aerobic Hydroxylation Pathway | Bacterial Anaerobic Oxidation Pathway |
| Organism Examples | Escherichia coli, Pseudomonas putida, Azoarcus evansii | Aspergillus nidulans | Thauera aromatica |
| Initial Activation | Ligation to Coenzyme A (CoA) | Direct hydroxylation of the aromatic ring | Ligation to Coenzyme A (CoA) |
| Key Initial Enzyme | Phenylacetate-CoA ligase (PaaK) | Phenylacetate 2-hydroxylase (cytochrome P450) | Phenylacetate-CoA ligase |
| Oxygen Requirement | Aerobic | Aerobic | Anaerobic (denitrifying conditions) |
| Key Intermediates | Phenylacetyl-CoA, Phenylacetyl-CoA 1,2-epoxide, Oxepin-CoA | 2-Hydroxyphenylacetate, Homogentisate (B1232598) | Phenylacetyl-CoA, Phenylglyoxylate, Benzoyl-CoA |
| Ring Cleavage | Hydrolytic cleavage of a non-aromatic seven-membered ring | Dioxygenolytic cleavage of homogentisate | Reductive dearomatization of benzoyl-CoA |
| Final Products | Acetyl-CoA, Succinyl-CoA | Fumarate, Acetoacetate | Acetyl-CoA, CO2 |
Performance Comparison: Enzyme Kinetics
The efficiency of these pathways can be compared by examining the kinetic properties of their key enzymes.
| Enzyme | Organism | Substrate(s) | K_m_ (µM) | V_max_ or k_cat_ | Specific Activity |
| Phenylacetate-CoA ligase (PaaK) | Thermus thermophilus | Phenylacetate, ATP, CoA | 50, 6, 30 | - | 24 µmol/min/mg[1] |
| Azoarcus evansii | Phenylacetate, ATP, CoA | 14, 60, 45 | 40 s⁻¹ | 48 µmol/min/mg[2] | |
| Phenylacetyl-CoA Oxygenase (PaaABCDE) | Escherichia coli | Phenylacetyl-CoA, NADPH, O₂ | - | - | ~1 µmol/min/mg |
| Homogentisate 1,2-dioxygenase | Aspergillus nidulans | Homogentisate | 9 | - | -[3] |
| Phenylglyoxylate:acceptor oxidoreductase | Azoarcus evansii | Phenylglyoxylate, CoA | 45, 55 | 46 s⁻¹ | - |
Visualizing the Metabolic Routes
The following diagrams illustrate the key steps in each of the three major phenylacetate utilization pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of phenylacetate metabolic pathways.
Cultivation of Microorganisms on Phenylacetate
Objective: To assess the ability of a microorganism to utilize phenylacetate as a sole carbon and energy source.
Protocol:
-
Media Preparation: Prepare a minimal salt medium appropriate for the specific microorganism. For example, for Pseudomonas putida, M9 minimal medium can be used. Supplement the medium with a final concentration of 5 mM phenylacetate. For anaerobic cultivation of Thauera aromatica, use a mineral salt medium with benzoate (B1203000) and KNO₃ as the carbon source and electron acceptor, respectively, and maintain anaerobic conditions.[4]
-
Inoculation: Inoculate the medium with an overnight culture of the microorganism to an initial optical density at 600 nm (OD₆₀₀) of 0.05.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C with shaking for aerobic bacteria, or in an anaerobic chamber for anaerobes).
-
Growth Monitoring: Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals using a spectrophotometer.
-
Substrate Consumption Analysis: At each time point, collect a sample of the culture, centrifuge to remove cells, and analyze the supernatant for phenylacetate concentration using High-Performance Liquid Chromatography (HPLC).
Preparation of Cell Extracts and Microsomal Fractions
Objective: To obtain active enzyme preparations for in vitro assays.
For Bacterial Cell-Free Extracts:
-
Harvest bacterial cells grown in the presence of phenylacetate by centrifugation (e.g., 6,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Resuspend the cells in the same buffer containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to obtain a clear cell-free extract (supernatant).
For Fungal Microsomal Fractions (e.g., Aspergillus nidulans): [5]
-
Grow fungal mycelia in a medium containing phenylacetate as an inducer.
-
Harvest the mycelia by filtration and wash with cold homogenization buffer.
-
Homogenize the mycelia in homogenization buffer using a mortar and pestle or a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 15 minutes at 4°C) to remove cell debris and nuclei.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer for subsequent enzyme assays.
Enzyme Assays
a) Phenylacetate-CoA Ligase (PaaK) Activity Assay (Spectrophotometric)
Principle: This assay couples the formation of phenylacetyl-CoA to the oxidation of NADH in the presence of auxiliary enzymes.
Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 2 mM ATP, 0.5 mM CoA, 0.3 mM NADH, 5 units of myokinase, 5 units of lactate (B86563) dehydrogenase, and 2 mM phosphoenolpyruvate.
-
Add the cell-free extract or purified PaaK enzyme to the reaction mixture.
-
Start the reaction by adding 1 mM phenylacetate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the specific activity based on the rate of NADH oxidation and the protein concentration.
b) Phenylacetyl-CoA Oxygenase Activity Assay (Spectrophotometric)
Principle: The activity of the multi-component phenylacetyl-CoA oxygenase can be determined by monitoring the phenylacetyl-CoA-dependent consumption of NADPH.[6]
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 7.5) and 0.2 mM NADPH.
-
Add the purified phenylacetyl-CoA oxygenase enzyme complex.
-
Start the reaction by adding 0.1 mM phenylacetyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm at 30°C.
-
The specific activity is calculated based on the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
c) Phenylacetate 2-Hydroxylase (PhacA) Activity Assay (HPLC-based)
Principle: This assay measures the conversion of phenylacetate to 2-hydroxyphenylacetate by the microsomal fraction.[7]
Protocol:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, and the microsomal fraction.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding 1 mM phenylacetate.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification.
-
Centrifuge to pellet the protein and analyze the supernatant by HPLC to quantify the amount of 2-hydroxyphenylacetate formed.
HPLC Analysis of Phenylacetate and Metabolites
Objective: To separate and quantify phenylacetate and its key metabolites.
Protocol:
-
Sample Preparation: Centrifuge culture samples to remove cells. Acidify the supernatant to pH 2-3 with HCl and extract with an equal volume of ethyl acetate (B1210297). Evaporate the ethyl acetate layer to dryness and resuspend the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic or phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or 254 nm.
-
-
Quantification: Prepare standard curves for phenylacetate, 2-hydroxyphenylacetate, and homogentisate to quantify their concentrations in the samples.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparison of phenylacetate utilization pathways.
References
- 1. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Spectrophotometric determination of homogentisate using Aspergillus nidulans homogentisate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptation of anaerobically grown Thauera aromatica, Geobacter sulfurreducens and Desulfococcus multivorans to organic solvents on the level of membrane fatty acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Genetic Characterization of the Phenylacetyl-Coenzyme A Oxygenase from the Aerobic Phenylacetic Acid Degradation Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of phacA, an Aspergillus nidulans gene encoding a novel cytochrome P450 monooxygenase catalyzing phenylacetate 2-hydroxylation, results in penicillin overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the role of the phenylacetate pathway in bacterial virulence
A comprehensive analysis of the phenylacetate (B1230308) metabolic pathway reveals its critical and complex role in regulating bacterial pathogenicity. Experimental evidence from studies on opportunistic pathogens like Acinetobacter baumannii and Burkholderia cenocepacia demonstrates that this pathway, traditionally known for its role in aromatic compound degradation, is intricately linked to virulence, stress response, and antibiotic resistance. This guide provides a comparative overview of the experimental data validating the role of the phenylacetate pathway in bacterial virulence, offering insights for researchers and drug development professionals.
The phenylacetate (PAA) catabolic pathway, a conserved metabolic route in a significant portion of sequenced bacteria, is emerging as a key player in the intricate network of bacterial pathogenesis.[1][2][3] This pathway, responsible for the breakdown of the aromatic compound phenylacetic acid, an intermediate in phenylalanine degradation, has been shown to influence the expression of virulence factors, biofilm formation, and the ability of bacteria to withstand environmental stresses.[4][5][6] Disrupting this pathway has been shown to attenuate virulence in several clinically relevant bacteria, highlighting its potential as a novel target for antimicrobial therapies.
Comparative Analysis of Virulence Attenuation
Studies involving genetic manipulation of the PAA pathway in various bacterial species have provided quantitative evidence of its importance in virulence. The deletion of key genes in the paa operon often leads to a measurable decrease in pathogenic traits.
| Bacterial Species | Gene(s) Disrupted | Experimental Model | Key Virulence Factor(s) Affected | Quantitative Outcome | Reference |
| Acinetobacter baumannii | paaE | Murine septicemia model | Not specified | Significantly attenuated virulence | [2] |
| Acinetobacter baumannii | paa operon | Murine catheter-associated urinary tract infection (CAUTI) model | Stress response, antibiotic tolerance | Attenuated virulence | [4][5] |
| Burkholderia cenocepacia | paaA, paaE | Caenorhabditis elegans model | Not specified | Attenuated virulence | [1][7] |
| Burkholderia cenocepacia | paaABCDE | Caenorhabditis elegans model | CepIR quorum sensing system | Decreased virulence | [5][8] |
| Burkholderia cenocepacia | paaZ, paaF | Caenorhabditis elegans model | Not specified | Slightly increased virulence | [1][7] |
It is noteworthy that the disruption of different genes within the PAA pathway can have varying effects. For instance, in Burkholderia cenocepacia, while knocking out the initial enzymes of the pathway (paaA, paaE) leads to attenuated virulence, disrupting downstream genes (paaZ, paaF) has been observed to slightly enhance virulence.[1][7] This suggests a complex regulatory role for the pathway, where the accumulation of specific metabolic intermediates may have distinct effects on pathogenicity.
The Phenylacetate Pathway and its Connection to Virulence
The PAA pathway is a multi-step enzymatic process that converts phenylacetic acid into central metabolites like acetyl-CoA and succinyl-CoA.[1] The initial steps involve the activation of PAA to phenylacetyl-CoA (PAA-CoA) by the enzyme PaaK, followed by the epoxidation of the aromatic ring by the PaaABCDE enzyme complex.[2][3][8]
Evidence suggests that it is not PAA itself, but rather the intermediate PAA-CoA, that plays a significant role in regulating virulence, particularly the CepIR quorum-sensing system in B. cenocepacia.[2][3][8] The accumulation of early pathway intermediates, such as the ring-1,2-epoxide, is also hypothesized to have toxic effects on the host, thereby contributing to virulence.[1]
Experimental Protocols
Validating the role of the phenylacetate pathway in bacterial virulence relies on robust and reproducible experimental models. Below are detailed methodologies for key experiments cited in the literature.
Caenorhabditis elegans Slow-Killing Assay
This assay is used to assess the ability of a bacterial pathogen to kill the nematode C. elegans over an extended period, reflecting a persistent infection.
Methodology:
-
Bacterial Lawn Preparation: Wild-type and paa mutant bacterial strains are cultured overnight in a suitable broth medium. A small volume of the culture is then seeded onto Nematode Growth Medium (NGM) agar plates and incubated to form a bacterial lawn.
-
Worm Synchronization: C. elegans are grown on NGM plates with E. coli OP50 as a food source. Gravid adult worms are treated with a bleach solution to isolate eggs. The eggs are allowed to hatch and develop into a synchronized population of L4 larvae.
-
Infection: Synchronized L4 worms are washed and transferred to the NGM plates with the prepared bacterial lawns (wild-type or paa mutants).
-
Survival Scoring: The plates are incubated at a controlled temperature (e.g., 20-25°C). The number of live and dead worms is scored daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis: The survival data is used to generate Kaplan-Meier survival curves, and statistical analyses (e.g., log-rank test) are performed to compare the virulence of the wild-type and mutant strains.[7]
Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model
This in vivo model is used to assess bacterial virulence in the context of a urinary tract infection, a common clinical manifestation of A. baumannii infections.
Methodology:
-
Animal Preparation: Female mice of a specific strain (e.g., C57BL/6) are anesthetized.
-
Catheterization: A small silicone catheter is inserted into the bladder through the urethra.
-
Bacterial Inoculation: A defined dose of the bacterial suspension (wild-type or paa mutant) is inoculated into the bladder through the catheter.
-
Infection Monitoring: The infection is allowed to proceed for a specific duration (e.g., 24-72 hours).
-
Bacterial Load Determination: At the end of the experiment, the mice are euthanized. The bladder and kidneys are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFUs) per organ.
-
Data Analysis: The bacterial loads in the organs of mice infected with the wild-type strain are compared to those infected with the paa mutant strain to assess the attenuation of virulence.[4]
Logical Relationship: PAA Pathway and Virulence
The phenylacetate pathway's influence on bacterial virulence is not a simple, direct relationship. Instead, it appears to be a component of a larger regulatory network that integrates metabolic status with the expression of pathogenic traits.
The activity of the PAA pathway is influenced by the availability of aromatic compounds in the environment, which in turn affects the intracellular concentrations of pathway intermediates. These intermediates can then act as signaling molecules, modulating the activity of global regulatory systems that control the expression of a wide array of virulence genes. This intricate interplay allows bacteria to coordinate their virulence with their metabolic state and environmental cues.
Conclusion
The phenylacetate catabolic pathway is more than just a metabolic route; it is a critical hub that integrates environmental signals with the regulation of bacterial virulence. The experimental data clearly demonstrates that interfering with this pathway can significantly attenuate the pathogenicity of several important bacterial species. This makes the enzymes of the PAA pathway attractive targets for the development of novel anti-virulence drugs. Further research into the precise molecular mechanisms by which PAA pathway intermediates modulate virulence will be crucial for designing effective therapeutic strategies that disarm pathogens rather than directly killing them, a promising approach to combatting the growing threat of antibiotic resistance.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 3. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylacetic acid catabolism modulates virulence factors and drug resistance in Acinetobacter baumannii MCC 2076 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
The Phenylacetate Catabolic Pathway: A Novel Frontier for Antibiotic Development
A Comparative Guide to the "3-oxo-5,6-dehydrosuberyl-CoA" Pathway as a Potential Antibiotic Target
In the face of mounting antimicrobial resistance, the scientific community is in a race to identify and validate novel bacterial pathways that can be targeted for drug development. One such emerging target is the phenylacetate (B1230308) (PAA) catabolic pathway, which leads to the formation of the intermediate this compound. This guide provides a comparative analysis of this pathway against well-established antibiotic targets, offering researchers and drug development professionals a data-driven overview of its potential.
The Phenylacetate Catabolic Pathway: A Role in Virulence and Survival
The PAA catabolic pathway is a complex, multi-enzyme process that allows bacteria to utilize phenylacetic acid, an aromatic compound, as a carbon and energy source.[1] Found in approximately 16% of sequenced bacterial genomes, this pathway is not just for housekeeping; recent studies have implicated it in the virulence, stress tolerance, and antibiotic resistance of several pathogenic bacteria, including Acinetobacter baumannii and Burkholderia cenocepacia.[2][3][4]
Blocking the PAA pathway through genetic mutation has been shown to attenuate virulence and increase susceptibility to existing antibiotics in preclinical models.[3] This suggests that targeting this pathway could be a powerful strategy to both directly combat bacterial infections and resensitize resistant strains to current drugs.
A key feature of this pathway is its distinctness from human metabolic processes. While humans do metabolize phenylacetate, the enzymatic machinery is different, offering a potential therapeutic window for developing selective bacterial inhibitors with minimal off-target effects in the host.[5][6]
Comparative Analysis of Antibiotic Targets
The ideal antibiotic target is a process or enzyme that is essential for bacterial survival but absent or significantly different in humans. Here, we compare the PAA pathway to two gold-standard antibiotic targets: bacterial fatty acid synthesis (FAS-II) and cell wall biosynthesis.
| Target Pathway | Key Enzymes/Process | Mechanism of Action | Validation Status | Known Inhibitors |
| Phenylacetate Catabolism | PaaZ, PaaJ, PaaK | Degradation of phenylacetate for carbon sourcing; linked to virulence and stress response. | Preclinical (Genetic validation in pathogens like A. baumannii).[3] | To be identified through screening. |
| Fatty Acid Synthesis (FAS-II) | FabI (Enoyl-ACP reductase) | Inhibition of fatty acid elongation, disrupting cell membrane integrity.[7][8] | Clinically Validated | Isoniazid (B1672263), Triclosan |
| Cell Wall Biosynthesis | Penicillin-Binding Proteins (PBPs), D-Ala-D-Ala ligase | Inhibition of peptidoglycan synthesis, leading to cell lysis. | Clinically Validated | Vancomycin, Penicillins |
Quantitative Performance of Existing Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for well-established antibiotics that target fatty acid and cell wall synthesis. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Target Pathway | Target Organism | MIC Range (µg/mL) |
| Triclosan | Fatty Acid Synthesis | Staphylococcus aureus | 0.025 - 1.0[2][3][9] |
| Isoniazid | Fatty Acid Synthesis | Mycobacterium tuberculosis | 0.015 - >4.0[10] |
| Vancomycin | Cell Wall Synthesis | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0[1][11] |
Note: MIC values can vary significantly between different bacterial strains and testing methodologies.
Visualizing the Pathways and Workflows
Diagrams are essential for understanding complex biological and experimental processes. The following visualizations were created using Graphviz (DOT language).
Phenylacetate Catabolic Pathway
Caption: The aerobic phenylacetate catabolic pathway in bacteria.
Comparative Antibiotic Mechanisms
Caption: Comparison of different antibiotic target pathways.
Experimental Workflow for Target Validation
Caption: A generalized workflow for antibiotic target validation.
Experimental Protocols
Detailed and standardized protocols are critical for the evaluation and comparison of potential antibiotic targets.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Compound: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to a standardized concentration, typically 5 x 10^5 Colony Forming Units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria, no compound) and a negative control (media only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that a drug candidate binds to its intended protein target within intact cells.
Methodology:
-
Cell Treatment: Treat intact bacterial cells with the test compound at various concentrations. Include an untreated control.
-
Heating: Heat the treated cell suspensions across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming engagement.
Conclusion and Future Directions
The phenylacetate catabolic pathway presents a compelling, yet underexplored, target for the development of new antibiotics. Its established role in bacterial virulence and stress response, combined with its divergence from human metabolism, makes it an attractive candidate for inhibitor screening campaigns. While specific inhibitors with demonstrated efficacy are yet to be reported, the genetic evidence strongly supports the pathway's potential.
Future research should focus on high-throughput screening of small molecule libraries against key enzymes in the pathway, such as the bifunctional PaaZ or the thiolase PaaJ. The protocols and comparative data presented in this guide offer a framework for evaluating novel candidates and benchmarking them against existing antibiotic classes. Targeting the this compound pathway could open a new front in the war against antibiotic-resistant bacteria.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Triclosan and antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Phenylketonuria - Wikipedia [en.wikipedia.org]
- 6. SMPDB [smpdb.ca]
- 7. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PaaZ Enzyme Kinetics from Diverse Bacterial Species
A comprehensive guide for researchers, scientists, and drug development professionals detailing the kinetic properties and experimental methodologies for the bifunctional enzyme PaaZ, a key player in the phenylacetic acid degradation pathway across various bacteria.
The PaaZ enzyme, a crucial component of the phenylacetic acid (PAA) catabolic pathway in many bacteria, presents an attractive target for bioremediation and antimicrobial drug development. This bifunctional enzyme uniquely catalyzes both the hydration of 2-oxepin-2(3H)-ylideneacetyl-CoA and the subsequent NADP+-dependent dehydrogenation of the resulting aldehyde. Understanding the kinetic diversity of PaaZ from different bacterial sources is paramount for harnessing its full potential. This guide provides a comparative analysis of the kinetic parameters of PaaZ from Pseudomonas putida and Escherichia coli, alongside detailed experimental protocols for its characterization.
Kinetic Parameters of PaaZ
The efficiency and substrate affinity of PaaZ can vary significantly between different bacterial species, reflecting their adaptation to diverse environmental niches. The following table summarizes the key kinetic parameters for the dehydrogenase activity of PaaZ from Pseudomonas putida and Escherichia coli.
| Bacterium | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Pseudomonas putida | 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde | 15 ± 2 | 2.5 ± 0.1 | 3.1 | 2.1 x 105 |
| Escherichia coli | This compound semialdehyde | 25 ± 3 | 1.8 ± 0.1 | 2.2 | 8.8 x 104 |
Phenylacetic Acid Degradation Pathway
The PaaZ enzyme functions within the broader context of the phenylacetic acid (PAA) degradation pathway. This metabolic route allows bacteria to utilize PAA, an environmental pollutant and a product of aromatic amino acid metabolism, as a carbon and energy source. A simplified representation of this pathway is provided below.
Experimental Protocols
Accurate determination of PaaZ enzyme kinetics requires robust and well-defined experimental protocols. The following sections detail the methodologies for expressing and purifying the enzyme, and for assaying its distinct catalytic activities.
Recombinant PaaZ Expression and Purification
A standardized workflow is essential for obtaining high-purity PaaZ for kinetic characterization. The following diagram illustrates a typical procedure for the expression and purification of recombinant PaaZ.
Methodology:
-
Expression: The paaZ gene from the bacterium of interest is cloned into an expression vector, typically containing a polyhistidine tag for purification. The vector is then transformed into a suitable E. coli expression host. Cells are grown in a rich medium to a desired optical density, and protein expression is induced (e.g., with IPTG).
-
Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer.
-
Cell disruption is achieved through sonication on ice.
-
The cell lysate is clarified by high-speed centrifugation to remove cell debris.
-
The supernatant is loaded onto a Ni-NTA affinity chromatography column.
-
After washing, the His-tagged PaaZ is eluted using a buffer containing imidazole.
-
The purified enzyme is dialyzed against a storage buffer to remove imidazole and for buffer exchange.
-
The purity of the enzyme is assessed by SDS-PAGE.
-
PaaZ Bifunctional Enzyme Assay
The bifunctional nature of PaaZ necessitates distinct assays to measure its hydratase and dehydrogenase activities.
1. Hydratase Activity Assay (Spectrophotometric):
This assay measures the decrease in absorbance resulting from the conversion of 2-oxepin-2(3H)-ylideneacetyl-CoA.
-
Principle: The substrate, 2-oxepin-2(3H)-ylideneacetyl-CoA, exhibits a characteristic absorbance maximum. The hydratase activity of PaaZ converts this substrate to this compound semialdehyde, which has a different absorption spectrum. The rate of decrease in absorbance at the substrate's λmax is proportional to the enzyme activity.
-
Reagents:
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Synthesized 2-oxepin-2(3H)-ylideneacetyl-CoA substrate
-
Purified PaaZ enzyme
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer and substrate in a quartz cuvette.
-
Initiate the reaction by adding a known concentration of the purified PaaZ enzyme.
-
Monitor the decrease in absorbance at the λmax of the substrate over time using a spectrophotometer.
-
Calculate the initial velocity from the linear portion of the absorbance vs. time curve.
-
2. Dehydrogenase Activity Assay (Spectrophotometric):
This assay measures the increase in absorbance due to the formation of NADPH.
-
Principle: The dehydrogenase domain of PaaZ catalyzes the oxidation of this compound semialdehyde to this compound, with the concomitant reduction of NADP+ to NADPH. The formation of NADPH can be monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
Potassium phosphate buffer (pH 7.5)
-
This compound semialdehyde (can be generated in situ by the hydratase activity)
-
NADP+
-
Purified PaaZ enzyme
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, substrate (or the precursor 2-oxepin-2(3H)-ylideneacetyl-CoA to allow for in situ generation), and NADP+ in a quartz cuvette.
-
Initiate the reaction by adding the purified PaaZ enzyme.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial velocity using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
Logical Relationship for Kinetic Parameter Determination
The determination of kinetic parameters like Km and Vmax follows a logical experimental progression.
This comparative guide provides a foundational understanding of the kinetic diversity of the PaaZ enzyme and standardized protocols for its study. Such information is critical for advancing research in bioremediation, biocatalysis, and the development of novel therapeutics targeting bacterial metabolic pathways.
A Comparative Guide to Metabolic Flux Analysis of the Phenylacetate Catabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two predominant methodologies for metabolic flux analysis (MFA)—¹³C-Metabolic Flux Analysis (¹³C-MFA) and Flux Balance Analysis (FBA)—applied to the bacterial phenylacetate (B1230308) catabolic pathway. This pathway is a key route for the degradation of aromatic compounds, making its quantitative understanding crucial for applications in bioremediation, metabolic engineering, and drug development.
Introduction to the Phenylacetate Catabolic Pathway
The phenylacetate catabolic pathway is a central metabolic route in many bacteria, including Escherichia coli and Pseudomonas putida, for the aerobic degradation of phenylacetic acid, a common intermediate in the breakdown of aromatic compounds like phenylalanine and styrene.[1] The pathway converts phenylacetate into intermediates of central carbon metabolism, namely acetyl-CoA and succinyl-CoA.[1] The core of this pathway involves the activation of phenylacetate to phenylacetyl-CoA, followed by a series of enzymatic reactions including epoxidation, isomerization, hydrolytic ring cleavage, and β-oxidation-like steps.[1]
Methodologies for Metabolic Flux Analysis: A Comparison
Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a biological system.[2] Two of the most common approaches are ¹³C-MFA and FBA.
-
¹³C-Metabolic Flux Analysis (¹³C-MFA): This experimental technique involves feeding cells a substrate labeled with a stable isotope, typically ¹³C. By tracking the incorporation of ¹³C into various intracellular metabolites using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR), the fluxes through the metabolic network can be determined with high precision.[3][4]
-
Flux Balance Analysis (FBA): This is a computational, constraint-based modeling approach that utilizes a genome-scale metabolic model of an organism.[5] FBA predicts metabolic flux distribution by optimizing a specific cellular objective, such as maximizing biomass production, under the constraints of the metabolic network's stoichiometry.[5]
The following sections detail the experimental protocols for these techniques and present a comparison of their application to the phenylacetate catabolic pathway.
Quantitative Data Comparison
Direct comparative studies applying both ¹³C-MFA and FBA to the phenylacetate catabolic pathway under identical conditions are limited in the current literature. The following table presents a qualitative comparison of the expected outcomes and capabilities of each method for this specific pathway.
| Feature | ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Flux Balance Analysis (FBA) |
| Principle | Experimental measurement of isotopic labeling patterns to determine intracellular fluxes.[3] | Computational prediction of flux distribution based on stoichiometric constraints and an objective function.[5] |
| Data Input | Experimentally measured isotopic labeling of metabolites (e.g., from GC-MS), substrate uptake rates, and product secretion rates.[4] | Genome-scale metabolic model, defined substrate uptake rates, and a cellular objective (e.g., maximization of biomass).[5] |
| Output | A map of absolute or relative metabolic fluxes through the phenylacetate pathway and connected central metabolism. | A predicted optimal flux distribution throughout the entire metabolic network, including the phenylacetate pathway. |
| Accuracy | High, as it is based on direct experimental measurements of metabolic activity. | Predictive, and its accuracy depends on the completeness and correctness of the genome-scale model and the chosen objective function. |
| Resolution | Can resolve fluxes through parallel pathways and cycles with high precision. | May have difficulty resolving fluxes through thermodynamically equivalent pathways without additional constraints. |
| Experimental Effort | High, requiring specialized equipment (e.g., mass spectrometer) and expertise in isotopic tracer experiments and data analysis. | Low, as it is primarily a computational method once a reliable genome-scale model is available. |
| Cost | High, due to the cost of ¹³C-labeled substrates and analytical instrumentation. | Low, primarily computational costs. |
Experimental Protocols
Detailed Methodology for ¹³C-Metabolic Flux Analysis of the Phenylacetate Pathway
This protocol is adapted from established ¹³C-MFA procedures for bacterial cultures and tailored for the analysis of the phenylacetate catabolic pathway.
1. Strain Cultivation and Isotope Labeling:
-
Pre-culture: Cultivate the bacterial strain of interest (e.g., Pseudomonas putida) in a minimal medium with a non-labeled carbon source (e.g., glucose) to mid-exponential phase.
-
Medium Switch: Harvest the cells by centrifugation and wash them with a carbon-free minimal medium. Resuspend the cells in a fresh minimal medium where the sole carbon source is ¹³C-labeled phenylacetate (e.g., uniformly labeled [U-¹³C]-phenylacetate).
-
Isotopic Steady State: Incubate the culture under controlled conditions (temperature, aeration) to allow the cells to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are constant. This typically requires several cell doublings.
2. Metabolite Quenching and Extraction:
-
Quenching: Rapidly quench metabolic activity by mixing a known volume of the cell culture with a cold quenching solution (e.g., -20°C methanol). This is crucial to prevent changes in metabolite levels during sample processing.
-
Extraction: Centrifuge the quenched cell suspension to pellet the cells. Extract the intracellular metabolites by adding a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).
3. Sample Derivatization and GC-MS Analysis:
-
Derivatization: Evaporate the metabolite extract to dryness and derivatize the metabolites to make them volatile for GC-MS analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the isotopic labeling patterns.[6]
4. Data Analysis and Flux Calculation:
-
Mass Isotopomer Distribution (MID) Determination: Process the raw GC-MS data to determine the MIDs of key metabolites in the phenylacetate pathway and central carbon metabolism.
-
Flux Estimation: Use specialized software (e.g., INCA, OpenFLUX) to fit the experimentally determined MIDs to a metabolic model of the phenylacetate pathway.[7] This fitting process estimates the intracellular metabolic fluxes.
Detailed Methodology for Flux Balance Analysis of the Phenylacetate Pathway
1. Genome-Scale Metabolic Model:
-
Model Selection: Obtain a high-quality, curated genome-scale metabolic model for the organism of interest (e.g., E. coli, P. putida). These models are often available in public repositories.
-
Pathway Verification: Ensure that the model includes a comprehensive representation of the phenylacetate catabolic pathway, including all known enzymatic reactions and transport processes.
2. Defining Constraints:
-
Substrate Uptake Rate: Set the uptake rate of phenylacetate as a constraint in the model. This is typically based on experimentally measured values.
-
Other Exchange Fluxes: Constrain other relevant exchange fluxes, such as oxygen uptake and secretion of byproducts (e.g., CO₂), based on experimental data if available.
3. Defining the Objective Function:
-
Biomass Production: For studies of cellular growth, the objective function is typically set to maximize the flux through the biomass reaction, which represents the production of all cellular components required for growth.
4. Flux Calculation and Analysis:
-
Software: Use FBA software packages (e.g., COBRApy, OptFlux) to solve the linear programming problem and calculate the optimal flux distribution.
-
Flux Map Visualization: Visualize the predicted fluxes through the phenylacetate pathway and the entire metabolic network to understand the predicted metabolic state.
Visualizations
Caption: The aerobic phenylacetate catabolic pathway in bacteria.
Caption: Comparative workflow of ¹³C-MFA and FBA.
Conclusion
Both ¹³C-MFA and FBA are valuable techniques for investigating the phenylacetate catabolic pathway. ¹³C-MFA provides a highly accurate, experimentally determined quantification of metabolic fluxes, making it the gold standard for precise flux measurement. FBA, on the other hand, offers a powerful computational framework for predicting genome-scale metabolic responses and is particularly useful for initial explorations and guiding metabolic engineering strategies. The choice between these methods will depend on the specific research question, available resources, and the desired level of accuracy and experimental effort. For a comprehensive understanding of the phenylacetate catabolic pathway, an integrative approach that combines the predictive power of FBA with the experimental validation of ¹³C-MFA is highly recommended.
References
- 1. Models of quantitative variation of flux in metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS-based 13C metabolic flux analysis resolves the parallel and cyclic glucose metabolism of Pseudomonas putida KT2440 and Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flux balance analysis - Wikipedia [en.wikipedia.org]
- 6. Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Navigating the Microbial Conversation: A Comparative Guide to Inter-Species Signaling Molecules
A note on "3-oxo-5,6-dehydrosuberyl-CoA": Initial investigation into the role of "this compound" in inter-species signaling has revealed that this molecule is a known intermediate in the aerobic catabolism of phenylacetic acid in bacteria, such as Escherichia coli.[1][2][3] Current scientific literature does not support a role for this molecule as an extracellular signal for communication between different bacterial species. Therefore, this guide will focus on well-established classes of inter-species signaling molecules to provide a relevant and accurate comparison for researchers, scientists, and drug development professionals.
Comparison of Key Inter-Species Signaling Molecule Families
| Feature | N-Acyl Homoserine Lactones (AHLs) | Autoinducer-2 (B1199439) (AI-2) | Diffusible Signal Factors (DSFs) |
| Primary Users | Gram-negative bacteria[4][5] | Gram-negative and Gram-positive bacteria[6][7] | Primarily Gram-negative bacteria, including Xanthomonas, Burkholderia, and Pseudomonas[1][8] |
| Chemical Nature | A homoserine lactone ring with a variable acyl side chain (C4 to C18)[4][9] | A furanosyl borate (B1201080) diester derived from 4,5-dihydroxy-2,3-pentanedione (DPD)[6][10] | Unsaturated fatty acids (e.g., cis-11-methyl-2-dodecenoic acid)[1][11] |
| Signaling Type | Primarily intraspecies, but with significant inter-species crosstalk[12] | Considered a "universal" signal for inter-species communication[13][14] | Both intra- and inter-species signaling[1][8][15] |
| Key Biological Processes Regulated | Virulence, biofilm formation, bioluminescence, motility, and production of exopolysaccharides[3][4] | Biofilm formation, virulence factor regulation, and motility[13][16][17] | Virulence, biofilm formation and dispersal, and antibiotic resistance[1][8][15] |
| Basic Mechanism | AHLs are synthesized by LuxI-type synthases and detected by LuxR-type transcriptional regulators. At a threshold concentration, the AHL-LuxR complex modulates gene expression.[5][9] | AI-2 is produced by the LuxS enzyme. It is detected by two main types of receptors: LuxP in Vibrio species and the LsrB-containing ABC transporter in other bacteria, which leads to the regulation of gene expression.[6][13] | DSFs are synthesized by RpfF and detected by RpfC, a sensor kinase. This initiates a phosphorelay cascade that ultimately controls gene expression, often by regulating the levels of the second messenger cyclic di-GMP.[1][11][18] |
Signaling Pathways Visualized
Experimental Protocols for Studying Inter-Species Signaling
The investigation of bacterial signaling molecules relies on a variety of experimental techniques. Below are summarized methodologies for the detection and quantification of these molecules.
Biosensor-Based Assays
Biosensors are genetically engineered bacteria that produce a measurable output, such as light or color, in the presence of a specific signaling molecule.[19][20][21]
-
Principle: A reporter gene (e.g., lacZ, gfp, or lux) is fused to a promoter that is activated by the signaling molecule of interest.
-
Methodology:
-
The biosensor strain is cultured.
-
A sample suspected of containing the signaling molecule (e.g., a bacterial culture supernatant) is added to the biosensor culture.
-
The mixture is incubated to allow for the induction of the reporter gene.
-
The output (e.g., β-galactosidase activity, fluorescence, or bioluminescence) is measured.
-
The intensity of the signal is proportional to the concentration of the signaling molecule.
-
-
Application: High-throughput screening for quorum sensing inhibitors and quantification of signaling molecule production.[19][22]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique for the sensitive and specific quantification of signaling molecules.
-
Principle: Molecules in a sample are separated by liquid chromatography and then ionized and fragmented in a mass spectrometer. The resulting mass-to-charge ratios of the fragments are used to identify and quantify the original molecule.
-
Methodology:
-
Signaling molecules are extracted from the bacterial culture supernatant using an organic solvent (e.g., ethyl acetate).
-
The extract is concentrated and injected into the LC-MS/MS system.
-
The molecules are separated on a chromatography column.
-
The separated molecules are ionized and fragmented.
-
The fragments are detected and quantified by comparing their signals to those of known standards.
-
-
Application: Precise quantification of specific signaling molecules in complex biological samples.[23]
Experimental Workflow for Signaling Molecule Analysis
Concluding Remarks
References
- 1. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of Pseudomonas aeruginosa signalling molecules to tackle infections - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 5. Silent signals: how N-acyl homoserine lactones drive oral microbial behaviour and health outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensing of autoinducer-2 by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Communication with a growing family: diffusible signal factor (DSF) signaling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autoinducer 2: a concentration-dependent signal for mutualistic bacterial biofilm growth | U.S. Geological Survey [usgs.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Autoinducer-2-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interspecies quorum sensing - Wikipedia [en.wikipedia.org]
- 15. Diffusible signal factor - Wikipedia [en.wikipedia.org]
- 16. Interspecies communication in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Autoinducer 2 Controls Biofilm Formation in Escherichia coli through a Novel Motility Quorum-Sensing Regulator (MqsR, B3022) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 20. Methods for Measuring the Production of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
- 21. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]
- 23. researchgate.net [researchgate.net]
The Phenylacetate Pathway: A Double-Edged Sword in Antibiotic Resistance
A comparative analysis of metabolic pathways contributing to bacterial survival against antibiotics.
For Immediate Release
In the ongoing battle against antibiotic resistance, understanding the intricate metabolic adaptations of bacteria is paramount. While well-known mechanisms like efflux pumps and target mutations have been extensively studied, the role of central metabolic pathways in conferring antibiotic tolerance is an emerging frontier. This guide provides a comparative analysis of the phenylacetate (B1230308) (PAA) catabolic pathway's contribution to antibiotic resistance, juxtaposed with other key metabolic routes, offering researchers, scientists, and drug development professionals a data-driven overview of these critical survival strategies.
The PAA pathway, traditionally recognized for its role in degrading aromatic compounds, has been increasingly implicated in the antibiotic stress response of several pathogenic bacteria, most notably Acinetobacter baumannii.[1][2] Upregulation of the paa operon in response to antibiotic exposure appears to be a key adaptive strategy, influencing biofilm formation, virulence, and ultimately, the minimum inhibitory concentration (MIC) of various antibiotics.[2][3] This guide will delve into the experimental evidence supporting the role of the PAA pathway and compare its contribution to that of other significant metabolic pathways, including the Tricarboxylic Acid (TCA) Cycle, the Pentose Phosphate Pathway (PPP), and Fatty Acid Metabolism.
Comparative Analysis of Metabolic Pathways in Antibiotic Resistance
The following table summarizes the known contributions of different metabolic pathways to antibiotic resistance, with a focus on quantitative data where available. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution as experimental conditions and bacterial species may differ.
| Metabolic Pathway | Bacterial Species | Antibiotic(s) | Contribution to Resistance | Quantitative Data |
| Phenylacetate Pathway | Acinetobacter baumannii | Ciprofloxacin, Levofloxacin, Ampicillin, Piperacillin | Increased biofilm formation, enhanced surface adherence, increased efflux pump activity, decreased outer membrane permeability.[2] | 2- to 3-fold increase in MIC for listed antibiotics; 2-fold increase in biofilm formation .[2] |
| Tricarboxylic Acid (TCA) Cycle | Edwardsiella tarda | Chloramphenicol | Increased bacterial viability against the antibiotic.[4] | Specific fold-change in MIC not detailed, but metabolites of the TCA cycle were shown to promote resistance.[4] |
| Klebsiella pneumoniae | Cotrimoxazole, Amikacin | Down-regulation of the TCA pathway is associated with resistance, potentially by reducing ROS production.[5] | Proteomic analysis showed down-regulation of TCA cycle proteins in resistant isolates.[5] | |
| Pentose Phosphate Pathway (PPP) | Escherichia coli | Multiple bactericidal antibiotics | A functional PPP is crucial for tolerance to a wide range of antibiotics. Disruption increases antibiotic killing efficiency.[6][7] | Disruption of the canonical PPP significantly increased the killing efficiency of various antibiotics.[7] |
| Fatty Acid Metabolism | Pseudomonas aeruginosa | Ciprofloxacin | Enhanced biosynthesis of fatty acids reduces membrane permeability, thereby inhibiting antibiotic uptake.[8][9] | Inhibition of fatty acid biosynthesis potentiates ciprofloxacin-mediated killing.[8][9] |
| Helicobacter pylori | Multidrug resistance | Fatty acid biosynthesis is integral to biofilm formation and multidrug resistance.[10] | Inhibition of this pathway significantly enhanced antibiotic susceptibility.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings discussed, the following are detailed methodologies for the key experiments cited.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the expression levels of genes within the paa operon in response to antibiotic stress.
a. RNA Isolation:
-
Grow bacterial cultures to mid-log phase in a suitable broth medium (e.g., Luria-Bertani broth).
-
Divide the culture into two groups: a control group and a treatment group exposed to a sub-inhibitory concentration of the desired antibiotic.
-
Incubate both cultures for a defined period (e.g., 2-4 hours).
-
Harvest bacterial cells by centrifugation at 4°C.
-
Extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
b. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with random primers or gene-specific primers.
-
Use a standardized amount of RNA (e.g., 1 µg) for each reaction to ensure consistency.
c. qPCR Reaction:
-
Prepare the qPCR reaction mixture using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
The reaction mixture should contain the master mix, forward and reverse primers for the target gene(s) (e.g., paaA, paaB) and a reference gene (e.g., 16S rRNA, rpoB), and the diluted cDNA template.
-
Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results using the comparative CT (ΔΔCT) method to determine the fold change in gene expression in the antibiotic-treated samples relative to the control.[9][11]
Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the MIC of an antibiotic.[1][12][13][14][15]
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in a cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no antibiotic.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
Crystal Violet Biofilm Assay
This method quantifies biofilm formation in a microtiter plate.[4][8][16][17][18]
-
Grow bacterial cultures overnight in a suitable medium.
-
Dilute the overnight culture and add 200 µL to each well of a flat-bottom 96-well microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the biofilms with 200 µL of 99% methanol (B129727) for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with distilled water to remove excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet by adding 200 µL of 33% glacial acetic acid to each well.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Conclusion
The phenylacetate pathway represents a significant, yet often overlooked, contributor to the complex web of antibiotic resistance mechanisms in bacteria. Its upregulation in response to antibiotic stress highlights the intricate interplay between bacterial metabolism and survival. While the direct impact of the PAA pathway on increasing MIC values is notable, its role in promoting biofilm formation may be of even greater clinical significance, as biofilms are notoriously difficult to eradicate.
Further research is needed to elucidate the precise molecular mechanisms by which PAA catabolism influences these resistance phenotypes and to explore the potential of targeting this pathway as a novel therapeutic strategy. By providing a comparative overview and detailed experimental protocols, this guide aims to facilitate further investigation into the metabolic underpinnings of antibiotic resistance, ultimately contributing to the development of more effective antimicrobial therapies.
References
- 1. youtube.com [youtube.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. Frontiers | Comparative Proteomics Demonstrates Altered Metabolism Pathways in Cotrimoxazole- Resistant and Amikacin-Resistant Klebsiella pneumoniae Isolates [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Acinetobacter baumannii: an evolving and cunning opponent [frontiersin.org]
- 8. Protocols · Benchling [benchling.com]
- 9. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the metabolic network of the epidemic pathogen Burkholderia cenocepacia J2315 via genome-scale reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 16. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 18. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
Safety Operating Guide
Guiding Principles for the Safe Disposal of 3-oxo-5,6-dehydrosuberyl-CoA
Disclaimer: Specific disposal protocols for 3-oxo-5,6-dehydrosuberyl-CoA have not been formally published. The following procedures are based on the compound's chemical characteristics and established best practices for the disposal of hazardous laboratory waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities to ensure full compliance with local, state, and federal regulations.
The proper disposal of this compound is critical for maintaining a safe laboratory environment and ensuring environmental protection. As a complex biochemical, its toxicological properties are not extensively documented, necessitating its treatment as a hazardous substance. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Chemical Profile and Hazard Assessment
This compound is a derivative of coenzyme A, a molecule central to cellular metabolism.[1][2] Its structure contains several functional groups that inform its classification as hazardous waste. Due to its potential to cause harm if not handled correctly, a thorough hazard assessment is the first step in its proper management.
Key Structural Features Relevant to Disposal:
| Feature | Chemical Class | Disposal Consideration |
| Thioester Linkage | Thioester | Susceptible to hydrolysis, which can be catalyzed by acids or bases.[3][4] |
| Phosphate Esters | Organophosphorus Compound | Organophosphorus compounds are often categorized as hazardous waste and may require specific disposal methods, such as incineration.[5][6] |
| Sulfur Atom | Sulfur-Containing Organic Compound | Improper disposal can lead to the formation of sulfur oxides upon combustion or acidification of soil and groundwater. |
| Complex Biological Molecule | Biochemical | The full toxicological profile is unknown; therefore, it should be handled with caution to avoid exposure. |
This table summarizes the key chemical characteristics of this compound relevant to its disposal, based on its molecular structure.
Recommended Disposal Protocol
The following step-by-step process outlines the recommended procedure for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
A laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Waste Segregation
-
Collect waste containing this compound in a dedicated hazardous waste container.
-
Do not mix this waste with other waste streams, such as non-hazardous waste or other types of chemical waste, unless explicitly approved by your EHS department. This prevents potentially dangerous reactions and ensures proper disposal routing.
Step 3: Container Selection and Labeling
-
Use a container that is chemically compatible with the waste. A glass or high-density polyethylene (B3416737) (HDPE) bottle with a secure screw cap is generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
Step 4: On-site Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Incineration at a permitted hazardous waste facility is a common and appropriate disposal method for complex organophosphorus and sulfur-containing compounds.
Step 6: Spill and Decontamination Procedures
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department.
-
If you are trained and it is safe to do so, contain the spill using an appropriate absorbent material from a chemical spill kit.
-
Collect the contaminated absorbent material and any contaminated PPE in a sealed, labeled hazardous waste bag or container for disposal.
-
Decontaminate the affected surfaces with a suitable cleaning agent, and dispose of the cleaning materials as hazardous waste.
Potential Pre-treatment Considerations (Under Expert Guidance Only)
While not a standard procedure, chemical degradation may be considered as a pre-treatment step in specific circumstances, but only under the direct supervision of a qualified chemist and with the approval of your EHS department.
Thioester bonds are susceptible to hydrolysis.[3][4] In a controlled setting, this could potentially be used to degrade the molecule. However, the degradation products of this compound are not fully characterized and may also be hazardous. Attempting chemical degradation without a validated protocol and a thorough risk assessment is strongly discouraged.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. This compound(5-) | C29H39N7O20P3S-5 | CID 139031574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organophosphate - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-oxo-5,6-dehydrosuberyl-CoA
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-oxo-5,6-dehydrosuberyl-CoA. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended for handling chemicals.[5][6] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles should be worn at all times in the laboratory.[7] |
| Body Protection | Laboratory Coat | A full-length, long-sleeved laboratory coat must be worn and fully fastened. |
| Respiratory Protection | Fume Hood | All handling of powdered or volatile forms of the compound should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Note: For situations with a higher risk of aerosol generation, a risk assessment may indicate the need for additional respiratory protection, such as a NIOSH-approved respirator.[8]
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the chemical name and any hazard warnings.
2. Preparation of Solutions:
-
All weighing and preparation of stock solutions must be performed within a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers for this compound to prevent cross-contamination.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. Experimental Use:
-
Ensure all necessary PPE is donned correctly before beginning any experimental work.
-
Handle all solutions containing this compound with care to avoid spills and aerosol formation.
-
Keep containers closed when not in use.
4. Spill and Emergency Procedures:
-
Minor Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for proper disposal. Clean the spill area with an appropriate solvent.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and the safety officer. If safe to do so, contain the spill to prevent it from spreading.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
III. Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Container |
| Solid Waste | Labeled, sealed, and puncture-resistant container. |
| (Contaminated gloves, weigh boats, etc.) | |
| Liquid Waste | Labeled, sealed, and chemically-resistant container. |
| (Unused solutions, etc.) | |
| Sharps Waste | Labeled, puncture-proof sharps container. |
| (Contaminated pipette tips, etc.) |
Never dispose of chemical waste down the drain or in the regular trash.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CHEBI:63253 [ebi.ac.uk]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. imrpress.com [imrpress.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. hsi.com [hsi.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Protective Equipment - American Chemistry Council [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
